Product packaging for (E)-(1,4-13C2)but-2-enedioic acid(Cat. No.:CAS No. 96503-56-9)

(E)-(1,4-13C2)but-2-enedioic acid

Cat. No.: B135278
CAS No.: 96503-56-9
M. Wt: 118.06 g/mol
InChI Key: VZCYOOQTPOCHFL-ZWWDXPBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-(1,4-13C2)but-2-enedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H4O4 and its molecular weight is 118.06 g/mol. The purity is usually 95%.
The exact mass of the compound FuMaric Acid-1,4-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4 B135278 (E)-(1,4-13C2)but-2-enedioic acid CAS No. 96503-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-(1,4-13C2)but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-ZWWDXPBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[13C](=O)O)\[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96503-56-9
Record name 96503-56-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (E)-(1,4-13C2)but-2-enedioic Acid: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental applications of (E)-(1,4-13C2)but-2-enedioic acid, an isotopically labeled form of fumaric acid. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, particularly in the context of the Tricarboxylic Acid (TCA) cycle and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Core Chemical Properties

This compound, also known as fumaric acid-1,4-13C2, is a dicarboxylic acid in which the two carboxyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracing of fumarate and its metabolic products in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValueReference
Molecular Formula (¹³C)₂C₂H₄O₄[1]
Molecular Weight 118.06 g/mol [1]
Appearance White crystalline solid/powder[2]
Melting Point 287 °C (decomposes)[2]
Solubility in water 6.3 g/L at 25 °C[2]
Acidity (pKa) pKa1 = 3.03, pKa2 = 4.44[2]
Isotopic Purity Typically ≥98%[3]

Synthesis and Spectroscopic Analysis

While a detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in standard literature, its synthesis can be conceptually derived from established methods for preparing fumaric acid and other isotopically labeled compounds. A common laboratory-scale synthesis of unlabeled fumaric acid involves the oxidation of furfural in the presence of a vanadium-based catalyst[3][4]. For the labeled compound, a plausible synthetic route would involve starting with a ¹³C-labeled precursor, such as ¹³C-labeled succinic acid, and introducing the double bond through a dehydrogenation reaction. The hydrogenation of maleic acid or maleic anhydride is another common industrial method for producing fumaric acid, suggesting that starting with ¹³C-labeled maleic acid could be another viable route[3][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary technique for characterizing this compound. Due to the ¹³C labeling at the carboxyl groups, these carbons will exhibit strong signals. The chemical shift of the carboxyl carbons in fumaric acid is typically in the range of 165-190 ppm[6]. The presence of the carbon-13 isotope at these positions will also result in spin-spin coupling with adjacent protons and carbons, providing valuable structural information[7][8][9][10]. A proton-decoupled ¹³C NMR spectrum would show singlets for the olefinic carbons and intense signals for the labeled carboxyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for tracing the metabolic fate of this compound. In an electron ionization (EI) mass spectrum of the unlabeled fumaric acid, the molecular ion (M+) peak is observed at m/z 116[11][12]. For the ¹³C₂-labeled compound, the molecular ion peak is expected at m/z 118. The fragmentation pattern of fumaric acid typically involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂)[9][13]. The corresponding fragment ions for the labeled compound would be shifted by two mass units if the labeled carbons are retained in the fragment.

Experimental Protocols and Applications

This compound is a powerful tool for metabolic research, particularly for tracing the flow of carbon atoms through central metabolic pathways.

Metabolic Flux Analysis of the TCA Cycle

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA)[14]. By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites of the TCA cycle, such as malate, oxaloacetate, and citrate[4][15][16].

Experimental Workflow for ¹³C Metabolic Flux Analysis:

Workflow for ¹³C Metabolic Flux Analysis.

A detailed protocol for a typical ¹³C MFA experiment involves:

  • Cell Culture and Labeling: Cells are cultured in a defined medium and then switched to a medium containing this compound at a known concentration. The labeling duration is optimized to achieve isotopic steady-state[3].

  • Metabolite Extraction: Metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, and intracellular metabolites are extracted.

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of TCA cycle intermediates[4].

  • Flux Calculation: The mass isotopomer data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to calculate intracellular metabolic fluxes[12][17].

Investigation of the Nrf2 Signaling Pathway

Fumaric acid and its esters, such as dimethyl fumarate (DMF), are known activators of the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress[18][19][20]. Using ¹³C-labeled fumarate esters can help in understanding the mechanism of Nrf2 activation, including the covalent modification of Keap1, a key regulator of Nrf2.

Experimental Workflow for Nrf2 Activation Assay:

Nrf2_Activation_Assay cluster_cell_treatment Cell Treatment cluster_assay Assay cluster_analysis Analysis reporter_cells 1. Cells with Nrf2-responsive Luciferase Reporter treatment 2. Treatment with ¹³C-labeled Fumarate Ester reporter_cells->treatment Induce Pathway lysis 3. Cell Lysis treatment->lysis Prepare for Assay luciferase_assay 4. Luciferase Activity Measurement lysis->luciferase_assay Measure Reporter Signal data_analysis 5. Data Analysis and Quantification of Nrf2 Activation luciferase_assay->data_analysis Determine Pathway Activity

Workflow for Nrf2 Luciferase Reporter Assay.

A common method to study Nrf2 activation is the luciferase reporter assay[5][14][15][21][22][23]. A detailed protocol would include:

  • Cell Line and Reporter Construct: Utilize a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene[5][15].

  • Treatment: Treat the cells with varying concentrations of ¹³C-labeled dimethyl fumarate or another suitable ester of this compound.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates the activation of the Nrf2 pathway.

  • Mass Spectrometry Analysis of Protein Adducts: To investigate the direct interaction with Keap1, cell lysates can be analyzed by mass spectrometry to identify ¹³C-labeled adducts on cysteine residues of the Keap1 protein[18][24].

Signaling and Metabolic Pathways

TCA Cycle and Anaplerosis:

Fumarate is a key intermediate in the TCA cycle, formed from the oxidation of succinate and subsequently hydrated to malate[21]. The introduction of ¹³C-labeled fumarate allows for the precise measurement of flux through this portion of the cycle and can also shed light on anaplerotic and cataplerotic reactions that replenish or remove TCA cycle intermediates[1][3].

TCA_Cycle Succinate Succinate Fumarate Fumarate (¹³C₂-labeled) Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase SuccinylCoA->Succinate Succinyl-CoA Synthetase

The Tricarboxylic Acid (TCA) Cycle.

Nrf2 Signaling Pathway:

Fumaric acid esters activate the Nrf2 pathway by reacting with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes[18][19].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate_Ester ¹³C-Fumarate Ester Keap1_Nrf2 Keap1-Nrf2 Complex Fumarate_Ester->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Transcription Activation

Activation of the Nrf2 Signaling Pathway.

This technical guide provides a foundational understanding of the chemical properties and experimental utility of this compound. For specific experimental setups, researchers are encouraged to consult the cited literature and adapt the protocols to their particular models and research questions.

References

A Technical Guide to 13C Labeled Fumaric Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 13C labeled fumaric acid, a critical tool in metabolic research and drug development. This document details the properties of various isotopologues, their applications in metabolic tracer studies, and the signaling pathways influenced by fumarate. It also includes detailed experimental protocols for the use of 13C labeled fumaric acid in cell culture-based assays.

Introduction to 13C Labeled Fumaric Acid

Fumaric acid, an intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism. The use of stable isotope-labeled fumaric acid, particularly with Carbon-13 (13C), allows researchers to trace the metabolic fate of this molecule in various biological systems.[1][2] This is invaluable for understanding metabolic pathways in both healthy and diseased states, such as cancer, where metabolic reprogramming is a key hallmark.[3][4][5][6][7] 13C labeled fumaric acid is particularly useful in drug development for investigating drug-target engagement and off-target metabolic effects.[1][2]

Properties of 13C Labeled Fumaric Acid Isotopologues

Several 13C labeled isotopologues of fumaric acid are commercially available, each with specific applications. The choice of isotopologue depends on the specific metabolic pathway being investigated and the analytical method employed (e.g., mass spectrometry or nuclear magnetic resonance spectroscopy).

IsotopologueCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
Fumaric acid-1,4-13C296503-56-9¹³C₂C₂H₄O₄118.06≥99 atom % 13C
Fumaric acid-2,3-13C21587-30-0C₂¹³C₂H₄O₄118.06≥98 atom % 13C
Fumaric acid-13C4201595-62-2¹³C₄H₄O₄120.04≥99 atom % 13C
Fumaric acid-1-13C62137-93-1¹³CC₃H₄O₄117.06≥99 atom % 13C

Applications in Research and Drug Development

13C labeled fumaric acid is a versatile tool with a wide range of applications in biomedical research and pharmaceutical development.

  • Metabolic Flux Analysis: Tracing the incorporation of 13C from labeled fumarate into downstream metabolites allows for the quantification of metabolic fluxes through the TCA cycle and connected pathways. This is crucial for understanding cellular metabolic responses to genetic mutations, disease states, or drug treatments.

  • Oncometabolism Research: Fumarate has been identified as an oncometabolite, accumulating to high levels in certain cancers due to mutations in the fumarate hydratase (FH) gene.[3][4][5][6][7] 13C labeled fumaric acid can be used to study the downstream effects of fumarate accumulation, including the modification of proteins through succination and the impact on signaling pathways.[3][4][5][6][7]

  • Drug Discovery and Development: In drug development, 13C labeled fumaric acid can be used to assess the metabolic effects of drug candidates.[1][2] This includes identifying on-target and off-target effects on cellular metabolism and understanding mechanisms of drug resistance.

  • Hyperpolarized 13C MRI: Hyperpolarized [1-13C]fumarate is emerging as a promising agent for in vivo metabolic imaging using magnetic resonance imaging (MRI).[3] This technique allows for the non-invasive, real-time monitoring of metabolic processes, with potential applications in cancer diagnosis and treatment monitoring.[3]

Fumarate-Associated Signaling Pathways

Accumulated fumarate in FH-deficient cells can modulate several key signaling pathways, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases.

HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for degradation. In FH-deficient cells, the accumulation of fumarate competitively inhibits PHDs, leading to the stabilization and activation of HIF-1α, even in the presence of oxygen (a state known as pseudo-hypoxia). Activated HIF-1α then promotes the transcription of genes involved in glycolysis, angiogenesis, and cell survival, contributing to tumorigenesis.

HIF1a_Pathway Fumarate High Fumarate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs inhibits HIF1a HIF-1α PHDs->HIF1a hydroxylates VHL VHL-mediated Degradation HIF1a->VHL leads to HIF1a_active Active HIF-1α Complex HIF1a->HIF1a_active stabilizes Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HIF1a_active->Target_Genes activates

Fumarate-induced HIF-1α stabilization.
Nrf2 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Fumarate can directly modify cysteine residues on Keap1 through a process called succination. This modification prevents Keap1 from binding to Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes. This provides a survival advantage to cancer cells under oxidative stress.

Nrf2_Pathway Fumarate High Fumarate Keap1 Keap1 Fumarate->Keap1 succinates Nrf2 Nrf2 Keap1->Nrf2 sequesters Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active stabilizes ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Fumarate-mediated Nrf2 activation.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracer studies using 13C labeled fumaric acid in cultured cells.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed cells and allow attachment Tracer_Incubation Incubate with 13C Fumaric Acid Cell_Seeding->Tracer_Incubation Quenching Quench metabolism Tracer_Incubation->Quenching Extraction Extract metabolites Quenching->Extraction LC_MS LC-MS/MS Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Analysis Data Analysis and Flux Calculation LC_MS->Data_Analysis NMR->Data_Analysis

Workflow for 13C fumaric acid tracer experiments.
Detailed Methodology for 13C Fumarate Tracing in Cell Culture

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • 13C labeled fumaric acid (e.g., Fumaric acid-1,4-13C2 or Fumaric acid-13C4)

  • Phosphate-buffered saline (PBS)

  • Cold methanol (80%)

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge tubes

  • LC-MS/MS or NMR instrument

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

    • Incubate cells overnight to allow for attachment.

  • Tracer Incubation:

    • Prepare the labeling medium by supplementing the appropriate base medium with the desired concentration of 13C labeled fumaric acid. The final concentration will depend on the cell line and experimental goals, but typically ranges from 10 µM to 1 mM.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway of interest. For TCA cycle intermediates, a time course of 0, 1, 4, 8, and 24 hours is often informative.

  • Metabolite Extraction:

    • To quench metabolism, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to flash-freeze the cell monolayer.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column) coupled to a high-resolution mass spectrometer.

    • Analyze the data to identify and quantify the mass isotopologues of fumarate and other TCA cycle intermediates.

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the fractional enrichment of 13C in each metabolite at each time point.

    • Use metabolic flux analysis software to model the data and calculate metabolic fluxes.

Conclusion

13C labeled fumaric acid is an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its application in metabolic tracer studies provides detailed insights into metabolic pathways and their regulation in health and disease. Furthermore, the role of fumarate as an oncometabolite highlights the importance of understanding its impact on cellular signaling. The methodologies and information presented in this guide offer a solid foundation for the effective use of 13C labeled fumaric acid in a research setting.

References

Commercial Suppliers and Applications of (E)-(1,4-¹³C₂)Fumarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of (E)-(1,4-¹³C₂)fumarate, a stable isotope-labeled metabolite crucial for in vivo metabolic studies. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of ¹³C-labeled compounds in their experimental workflows.

Commercial Supplier Data

(E)-(1,4-¹³C₂)fumarate, also commonly referred to as Fumaric acid-1,4-¹³C₂, is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the key quantitative data for the offerings from major vendors. Please note that availability and pricing are subject to change and should be confirmed on the respective supplier's website.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityMolecular Weight
Sigma-Aldrich (Merck) Fumaric acid-1,4-¹³C₂96503-56-999 atom % ¹³C[1]Not specified118.06[1]
Cambridge Isotope Laboratories, Inc. Fumaric acid (1,4-¹³C₂, 99%; 2,3-D₂, 98%)100858-52-499 atom % ¹³C[2]98%[2]120.07[2]
Santa Cruz Biotechnology, Inc. Fumaric acid-1,4-¹³C₂96503-56-9Not specifiedNot specified118.06[3]
Pharmaffiliates Fumaric Acid-1,4-¹³C₂96503-56-9Not specifiedNot specified118.06[4][5]
MedchemExpress Fumaric acid-¹³C₄201595-62-2Not specifiedNot specifiedNot specified

Core Application: Probing Cell Necrosis via Hyperpolarized MRI

A primary and highly impactful application of (E)-(1,4-¹³C₂)fumarate is in the field of in vivo metabolic imaging, specifically using hyperpolarized magnetic resonance imaging (MRI) to detect and quantify cell necrosis.[6] The underlying principle of this technique is the enzymatic conversion of fumarate to malate by fumarase (fumarate hydratase), an enzyme that is normally sequestered within the mitochondria of healthy cells. In necrotic cells, the loss of plasma membrane integrity allows extracellular hyperpolarized (E)-(1,4-¹³C₂)fumarate to enter the cell and be converted to (1,4-¹³C₂)malate by the now-accessible fumarase.[6] This metabolic conversion can be detected and imaged by ¹³C MRI, providing a sensitive and specific biomarker for cell death.

Signaling Pathway: Fumarate to Malate Conversion

The metabolic conversion of fumarate to malate is a key reaction in the tricarboxylic acid (TCA) cycle. The diagram below illustrates this enzymatic step.

Fumarate_to_Malate_Pathway Fumarate to Malate Conversion in Necrotic Cells cluster_extracellular Extracellular Space cluster_cell Necrotic Cell Hyperpolarized [1,4-13C2]Fumarate Hyperpolarized [1,4-13C2]Fumarate Fumarase Fumarase Hyperpolarized [1,4-13C2]Fumarate->Fumarase Loss of membrane integrity [1,4-13C2]Malate [1,4-13C2]Malate Fumarase->[1,4-13C2]Malate Enzymatic Conversion

Fumarate to Malate Conversion Pathway

Experimental Protocols

While specific protocols may vary depending on the experimental setup and instrumentation, the following provides a generalized methodology for a typical in vivo hyperpolarized MRI study using (E)-(1,4-¹³C₂)fumarate to assess tumor necrosis. This protocol is synthesized from various research publications in the field.

I. Preparation of Hyperpolarized (E)-(1,4-¹³C₂)Fumarate
  • Sample Formulation: Dissolve (E)-(1,4-¹³C₂)fumaric acid in a suitable solvent, typically dimethyl sulfoxide (DMSO), containing a free radical agent (e.g., trityl radical) and a gadolinium-based contrast agent to aid in the polarization process.

  • Hyperpolarization: Place the sample in a dynamic nuclear polarization (DNP) polarizer. The sample is cooled to cryogenic temperatures (typically around 1 K) in a high magnetic field. Microwave irradiation is then applied to transfer the high polarization of the electron spins of the free radical to the ¹³C nuclei of the fumarate. This process can take 1-2 hours.

  • Dissolution: Rapidly dissolve the hyperpolarized sample with a heated, sterile buffer solution (e.g., phosphate-buffered saline) to create an injectable solution at a physiological pH and temperature. The entire dissolution and delivery process must be performed quickly to minimize the loss of hyperpolarization.

II. In Vivo Administration and MRI Acquisition
  • Animal Model: Utilize an appropriate animal model with induced tumors or tissue necrosis. For example, mice bearing subcutaneous tumors are commonly used.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for intravenous injection of the hyperpolarized agent.

  • Injection: Inject the hyperpolarized (E)-(1,4-¹³C₂)fumarate solution as a bolus over a short period (e.g., 5-10 seconds).

  • ¹³C MRI Acquisition: Immediately following the injection, acquire ¹³C MR spectra and/or spectroscopic images. The acquisition must be rapid to capture the dynamic conversion of fumarate to malate before the hyperpolarized signal decays. Specialized pulse sequences are often employed to simultaneously excite and detect the signals from both [1,4-¹³C₂]fumarate and the resulting [1,4-¹³C₂]malate.

III. Data Analysis
  • Spectral Analysis: Process the acquired MR data to identify and quantify the signals corresponding to [1,4-¹³C₂]fumarate and [1,4-¹³C₂]malate.

  • Metabolic Ratio Calculation: Calculate the ratio of the malate signal to the total carbon signal (malate + fumarate) or to the fumarate signal alone. This ratio serves as a quantitative biomarker of the extent of cell necrosis.

  • Image Generation: If spectroscopic imaging was performed, generate metabolic maps that visualize the spatial distribution of fumarate, malate, and their ratio within the tissue of interest.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical hyperpolarized MRI experiment with (E)-(1,4-¹³C₂)fumarate.

Hyperpolarized_MRI_Workflow Hyperpolarized (E)-(1,4-13C2)Fumarate MRI Workflow Start Start Prepare Fumarate Sample Prepare Fumarate Sample Start->Prepare Fumarate Sample End End Hyperpolarize Sample Hyperpolarize Sample Prepare Fumarate Sample->Hyperpolarize Sample Dissolve Hyperpolarized Fumarate Dissolve Hyperpolarized Fumarate Hyperpolarize Sample->Dissolve Hyperpolarized Fumarate Inject into Animal Model Inject into Animal Model Dissolve Hyperpolarized Fumarate->Inject into Animal Model Acquire 13C MR Data Acquire 13C MR Data Inject into Animal Model->Acquire 13C MR Data Process and Analyze Data Process and Analyze Data Acquire 13C MR Data->Process and Analyze Data Generate Metabolic Maps Generate Metabolic Maps Process and Analyze Data->Generate Metabolic Maps Generate Metabolic Maps->End

Hyperpolarized MRI Experimental Workflow

This guide provides a foundational understanding for researchers and professionals interested in utilizing (E)-(1,4-¹³C₂)fumarate. For specific experimental details and safety information, it is imperative to consult the documentation provided by the supplier and relevant peer-reviewed literature.

References

Isotopic Labeling of Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled dicarboxylic acids are powerful tools in various scientific disciplines, including metabolic research, drug development, and environmental science.[1][2][3][4][5][6] By replacing specific atoms with their heavier, non-radioactive isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) or radioactive isotopes (like ³H or ¹⁴C), researchers can trace the metabolic fate of these molecules, elucidate reaction mechanisms, and quantify their presence in complex biological matrices.[1][2][7] This guide provides an in-depth overview of the synthesis, applications, and experimental protocols related to the isotopic labeling of dicarboxylic acids.

Dicarboxylic acids play a crucial role in cellular metabolism. They are products of fatty acid ω-oxidation and are subsequently metabolized through peroxisomal β-oxidation.[8][9] This metabolic pathway is particularly important under conditions of high lipid influx or when mitochondrial fatty acid oxidation is impaired.[8] The breakdown of dicarboxylic acids yields acetyl-CoA and succinyl-CoA, the latter of which is an anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[10]

Isotopic Labeling Strategies

The choice of isotope and labeling position depends on the specific research question. Stable isotopes like ¹³C and ²H (deuterium) are commonly used due to their safety and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Carbon-13 (¹³C) Labeling

¹³C-labeling is frequently employed to trace the carbon backbone of dicarboxylic acids through metabolic pathways.[1][2] Common synthetic approaches to introduce ¹³C labels include:

  • Using ¹³C-labeled precursors: This is a straightforward method where a starting material already containing the ¹³C isotope is used in the synthesis.[11] For example, K¹³CN can be used to introduce a ¹³C-labeled carboxyl group.[12]

  • Carboxylation with ¹³CO₂: Organometallic reagents can be reacted with ¹³CO₂ to introduce a labeled carboxylic acid group.[11]

  • Cyanide-based synthesis: Nucleophilic substitution with labeled potassium cyanide (K¹³CN) followed by hydrolysis is a common method for introducing ¹³C at the carboxyl position.[13]

Deuterium (²H) Labeling

Deuterium labeling is valuable for studying reaction mechanisms and can also be used to alter the pharmacokinetic properties of drug candidates by exploiting the kinetic isotope effect.[3][14] Methods for deuterium incorporation include:

  • Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source like D₂O, often catalyzed by an acid or base.[15]

  • Reductive Deuteration: This involves the use of deuterium gas (D₂) or other deuterium-donating reagents in a reduction reaction.

  • Using deuterated starting materials: Similar to ¹³C labeling, commercially available deuterated precursors can be used in the synthesis.[16][17]

Applications in Research and Drug Development

Isotopically labeled dicarboxylic acids are indispensable tools for:

  • Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways, such as the TCA cycle and fatty acid oxidation.[18]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[4][5][6]

  • Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions and chemical transformations.[1]

  • Quantitative Analysis: Serving as internal standards for accurate quantification of endogenous dicarboxylic acids in biological samples using mass spectrometry.[13]

Data Presentation: Synthesis of Isotopically Labeled Dicarboxylic Acids

Labeled CompoundIsotopeLabeling PositionSynthetic MethodPrecursorYield (%)Isotopic Purity (%)Reference
HO₂¹³C-(CH₂)ₙ-¹³CO₂H (n=10-28)¹³CCarboxylNucleophilic substitution with K¹³CN and hydrolysisDihaloalkanes--[13]
α-deuterated carboxylic acids²Hα-carbonH/D exchange and decarboxylationMalonic acids83-94-[15]
2-quinoxalinecarboxylic acid-d₄²HAromatic ringFrom deuterated starting materialAniline-d₅-99.9[16][17]
3-methylquinoxaline-2-carboxylic acid-d₄²HAromatic ringFrom deuterated starting materialAniline-d₅-99.6[16][17]
Deuterated dicarboxylic acylcarnitines²H-From deuterated starting materialDeuterated dicarboxylic acids--[19]
[1-¹³C]tetradecanoic acid¹³CCarboxylK¹³CN hydrolysis1-bromotridecane-90[12]
[3-¹³C]tetradecanoic acid¹³CC-3Diethyl malonate alkylation[1-¹³C]1-bromododecane--[12]

Experimental Protocols

General Protocol for ¹³C-Labeling via Cyanide Hydrolysis

This protocol is a generalized procedure based on the synthesis of ¹³C-labeled dicarboxylic acids.[12][13]

Materials:

  • Appropriate dihaloalkane (e.g., 1,n-dibromoalkane)

  • Potassium cyanide-¹³C (K¹³CN)

  • Solvent (e.g., ethanol, DMSO)

  • Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Standard laboratory glassware and purification equipment (e.g., distillation, chromatography)

Procedure:

  • Cyanation: Dissolve the dihaloalkane in a suitable solvent. Add K¹³CN in a stoichiometric amount. Heat the reaction mixture under reflux for several hours to allow for the nucleophilic substitution to occur, forming the dinitrile.

  • Hydrolysis: After the cyanation is complete, cool the reaction mixture. Add a strong acid or base to hydrolyze the nitrile groups to carboxylic acids. Heat the mixture under reflux until the hydrolysis is complete.

  • Purification: Neutralize the reaction mixture and extract the dicarboxylic acid. Further purify the product using recrystallization or column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.[13]

General Protocol for α-Deuteration of Carboxylic Acids

This protocol is based on a method for the synthesis of α-deuterated carboxylic acids.[15]

Materials:

  • Corresponding malonic acid

  • Deuterium oxide (D₂O)

  • Standard laboratory glassware

Procedure:

  • H/D Exchange and Decarboxylation: Dissolve the malonic acid in D₂O. Heat the solution to induce both the exchange of the acidic α-protons with deuterium and the decarboxylation of the malonic acid.

  • Work-up: The reaction is often clean and may not require extensive purification. The D₂O can be removed under reduced pressure.

  • Characterization: Analyze the product by NMR to confirm the incorporation of deuterium at the α-position and to assess the isotopic purity.[15]

Signaling Pathways and Experimental Workflows

Dicarboxylic Acid Metabolism

Dicarboxylic acids are formed from monocarboxylic acids via ω-oxidation and are subsequently broken down through β-oxidation in peroxisomes.[8][20]

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic Acid Monocarboxylic Acid ω-hydroxymonocarboxylic acid ω-hydroxymonocarboxylic acid Monocarboxylic Acid->ω-hydroxymonocarboxylic acid ω-oxidation ω-ketomonocarboxylic acid ω-ketomonocarboxylic acid ω-hydroxymonocarboxylic acid->ω-ketomonocarboxylic acid Dicarboxylic Acid_ER Dicarboxylic Acid ω-ketomonocarboxylic acid->Dicarboxylic Acid_ER Dicarboxylic Acid_Peroxisome Dicarboxylic Acid Dicarboxylic Acid_ER->Dicarboxylic Acid_Peroxisome Transport Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid_Peroxisome->Dicarboxylyl-CoA Activation Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA Dicarboxylyl-CoA->Chain-shortened Dicarboxylyl-CoA β-oxidation Acetyl-CoA Acetyl-CoA Dicarboxylyl-CoA->Acetyl-CoA β-oxidation Metabolic_Flux_Analysis_Workflow Start Start Introduce Labeled Dicarboxylic Acid Introduce Labeled Dicarboxylic Acid Start->Introduce Labeled Dicarboxylic Acid Incubate with Biological System Incubate with Biological System Introduce Labeled Dicarboxylic Acid->Incubate with Biological System Extract Metabolites Extract Metabolites Incubate with Biological System->Extract Metabolites Analyze by MS or NMR Analyze by MS or NMR Extract Metabolites->Analyze by MS or NMR Determine Isotopic Enrichment Determine Isotopic Enrichment Analyze by MS or NMR->Determine Isotopic Enrichment Model Metabolic Fluxes Model Metabolic Fluxes Determine Isotopic Enrichment->Model Metabolic Fluxes End End Model Metabolic Fluxes->End

References

An In-depth Technical Guide on the Role of Fumarate in the TCA Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of fumarate's central role in the Tricarboxylic Acid (TCA) cycle, its emergence as a critical signaling molecule, and its implications in disease and therapeutics. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: Fumarate as a Linchpin of Metabolism and Signaling

Fumarate is a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental pathway for cellular energy production in aerobic organisms. Positioned centrally in the cycle, fumarate's canonical role is in the reversible hydration to L-malate, a step crucial for the regeneration of oxaloacetate and the continued flux of acetyl-CoA into oxidative phosphorylation.

Beyond this bioenergetic function, recent discoveries have unveiled a more complex role for fumarate as a signaling molecule, or "oncometabolite." In certain pathological states, particularly in cancers with mutations in the fumarate hydratase (FH) gene, intracellular accumulation of fumarate initiates a cascade of downstream effects. These include the post-translational modification of proteins, leading to profound alterations in signaling pathways that govern cellular stress responses, hypoxia, and angiogenesis. This dual role of fumarate as both a metabolic intermediate and a signaling hub has made it a molecule of significant interest in cancer biology and drug development.

Biochemical Role of Fumarate in the TCA Cycle

Fumarate is synthesized in the mitochondrial matrix through the oxidation of succinate by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain. This reaction links the TCA cycle directly to oxidative phosphorylation. Fumarate is then stereospecifically hydrated to L-malate by the enzyme fumarate hydratase (FH).

Reaction: Fumarate + H₂O ⇌ L-Malate

This near-equilibrium reaction is vital for maintaining the flow of the TCA cycle. The enzyme exists in both mitochondrial and cytosolic isoforms, implicating fumarate metabolism in various cellular compartments.

TCA_Cycle_Fumarate Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Fumarate Fumarate FH Fumarate Hydratase (FH) Fumarate->FH Malate L-Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate SDH->Fumarate FADH2 FADH2 SDH->FADH2 FH->Malate MDH->Oxaloacetate NADH NADH MDH->NADH FAD FAD FAD->SDH H2O H₂O H2O->FH NAD NAD+ NAD->MDH

Caption: The position of Fumarate in the TCA Cycle.

Quantitative Data

The kinetics of fumarate hydratase and the cellular concentrations of fumarate are critical parameters for understanding its metabolic flux and signaling potential.

Table 1: Enzyme Kinetics of Fumarate Hydratase (FH)

Parameter Value Organism/Tissue Source
Km for Fumarate 41 ± 1.1 µM Human[1]
Km for L-Malate ~20-25 µM Porcine Heart
Vmax Varies significantly with purity and assay conditions -

| Optimal pH | 7.5 - 8.5 | Various |

Table 2: Representative Cellular Fumarate Concentrations

Cell Type/Tissue Condition Fumarate Concentration
HEK293 Cells Parental ~13-fold lower than FH-diminished[2]
HEK293 Cells FH-diminished ~13-fold increase vs. parental[2]
Mouse Embryonic Fibroblasts Wild-type Undetectable
Mouse Embryonic Fibroblasts Fh1-deficient 8.9 fmol/cell[3]
Human Kidney Cells Normal Baseline levels

| Human Kidney Cells (FH⁻/⁻) | Cancerous | Accumulation to millimolar levels[4] |

Fumarate as an Oncometabolite and Signaling Molecule

In the context of FH mutations, fumarate accumulates to high levels and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This inhibition is a primary mechanism by which fumarate drives oncogenic signaling.

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

Fumarate competitively inhibits HIF prolyl hydroxylases (PHDs), enzymes that normally mark the HIF-1α transcription factor for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By inhibiting PHDs, fumarate stabilizes HIF-1α even under normoxic conditions, a state known as "pseudo-hypoxia." This leads to the upregulation of HIF target genes involved in angiogenesis, glucose transport (GLUT1), and glycolysis, promoting a Warburg-like metabolic phenotype.

HIF_Pathway cluster_normoxia Normoxia (Normal Fumarate) cluster_high_fumarate Pseudo-hypoxia (High Fumarate) Fumarate High Fumarate PHD Prolyl Hydroxylases (PHD) Fumarate->PHD Competitive Inhibition aKG α-Ketoglutarate aKG->PHD Co-substrate HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated Hydroxylation HIF1a HIF-1α HIF1a->PHD Substrate HIF_Targets HIF Target Genes (VEGF, GLUT1, etc.) HIF1a->HIF_Targets Transcription VHL VHL Complex HIF1a_hydroxylated->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Caption: Fumarate-mediated stabilization of HIF-1α.

Activation of the Nrf2 Antioxidant Pathway

Fumarate is an electrophilic molecule that can covalently modify cysteine residues on proteins, a process termed "succination." A key target of succination is the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2. Succination of Keap1 abrogates its ability to target Nrf2 for ubiquitination and degradation. This leads to the stabilization and nuclear accumulation of Nrf2, which then activates the transcription of antioxidant response element (ARE)-driven genes. While this provides a defense against oxidative stress, chronic activation of the Nrf2 pathway can be pro-tumorigenic.

Nrf2_Pathway cluster_basal Basal State (Normal Fumarate) cluster_high_fumarate High Fumarate State Fumarate High Fumarate Keap1 Keap1 Fumarate->Keap1 Succination of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presents for Ubiquitination ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Proteasome Proteasomal Degradation Cul3->Proteasome Targets for Degradation Antioxidant_Genes Antioxidant Genes (e.g., HMOX1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Fumarate-driven activation of the Nrf2 pathway via Keap1 succination.

Experimental Protocols

Protocol: Fumarate Hydratase (FH) Activity Assay

Principle: This assay measures the enzymatic activity of FH by quantifying the rate of fumarate production from L-malate. The formation of fumarate's double bond results in an increase in absorbance at 240 nm. This protocol is adapted from standard biochemical procedures.

Materials:

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 240 nm

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • L-Malic acid solution (1 M stock, neutralized to pH 7.5)

  • Cell or tissue lysate prepared in a non-interfering buffer (e.g., phosphate buffer)

  • Protein quantification reagent (e.g., BCA assay kit)

Procedure:

  • Lysate Preparation:

    • For tissues: Homogenize ~50 mg of tissue in 200 µL of cold potassium phosphate buffer.

    • For cells: Harvest cells and resuspend the pellet in an appropriate volume of cold potassium phosphate buffer. Sonicate briefly on ice.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate) for the assay.

  • Protein Quantification: Determine the total protein concentration of the lysate to normalize enzyme activity.

  • Reaction Setup:

    • Prepare a reaction master mix in a 1.5 mL tube containing:

      • 850 µL Potassium phosphate buffer (50 mM)

      • 50 µL L-Malic acid stock (1 M) to achieve a final concentration of 50 mM.

    • Equilibrate the master mix and lysate to the desired assay temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement:

    • In a cuvette, add 900 µL of the reaction master mix.

    • Add 100 µL of cell/tissue lysate to initiate the reaction. Mix quickly by pipetting.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 240 nm every 30 seconds for 10-15 minutes.

  • Calculation:

    • Determine the linear rate of change in absorbance per minute (ΔA₂₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for fumarate at 240 nm is 2.44 mM⁻¹cm⁻¹.

    • Activity (U/mg) = (ΔA₂₄₀/min) / (ε × path length) × (Total reaction volume / Lysate volume) / (Protein conc. in mg/mL)

    • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fumarate per minute.

Protocol: Quantification of Fumarate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying small molecules like fumarate from complex biological matrices. This protocol outlines a general workflow for targeted quantification.

Materials:

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Fumarate analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₄-Fumarate)

  • Extraction Solvent: 80% Methanol (ice-cold)

Workflow:

  • Sample Preparation & Extraction:

    • For cells: Aspirate media, wash cell monolayer with cold saline, and add a defined volume of ice-cold 80% methanol containing the ¹³C₄-Fumarate internal standard. Scrape cells and collect the extract.

    • For tissues: Flash-freeze tissue in liquid nitrogen. Weigh the frozen tissue and homogenize in ice-cold 80% methanol with the internal standard.

    • Vortex the extracts vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 15 minutes.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution & LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small, precise volume of Mobile Phase A.

    • Inject the sample onto the C18 column.

    • Perform chromatographic separation using a gradient elution with Mobile Phases A and B.

    • Analyze the eluent using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).

      • Fumarate transition: m/z 115 → 71

      • ¹³C₄-Fumarate transition: m/z 119 → 74

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the fumarate standard spiked with the internal standard.

    • Calculate the peak area ratio of endogenous fumarate to the ¹³C₄-Fumarate internal standard for each sample.

    • Determine the concentration of fumarate in the samples by interpolating their peak area ratios against the standard curve.

LCMS_Workflow Sample 1. Biological Sample (Cells or Tissue) Extraction 2. Metabolite Extraction (Ice-cold 80% Methanol + ¹³C₄-Fumarate IS) Sample->Extraction Precipitation 3. Protein Precipitation & Centrifugation Extraction->Precipitation Drying 4. Supernatant Drying Precipitation->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution LC_MS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Quantification 7. Data Analysis & Quantification (vs. Standard Curve) LC_MS->Quantification

Caption: A standard workflow for targeted fumarate quantification using LC-MS/MS.

Implications for Drug Development

The unique biology of fumarate provides several avenues for therapeutic intervention.

  • Targeting FH-deficient Cancers: The accumulation of fumarate in cancers like Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC) creates specific metabolic vulnerabilities. Therapeutic strategies under investigation include targeting the altered glucose metabolism and the pseudo-hypoxic state. For example, therapies targeting the HIF pathway, such as anti-angiogenic agents, have shown promise.

  • Nrf2 Modulation: The electrophilic nature of fumarate has been harnessed therapeutically. Dimethyl fumarate (DMF) is an approved treatment for multiple sclerosis. DMF is a pro-drug that is converted to monomethyl fumarate, which then succinates Keap1 to activate the Nrf2 pathway, exerting anti-inflammatory and cytoprotective effects. This provides a clinical precedent for developing drugs that modulate fumarate-sensitive signaling pathways.

Conclusion

Fumarate's role has evolved from a simple metabolic intermediate to a complex signaling hub with profound implications for cellular health and disease. Its accumulation in pathological states directly links TCA cycle dysfunction to oncogenic signaling pathways, including HIF-1α and Nrf2. For researchers and drug developers, a deep understanding of fumarate's dual nature is paramount. The quantitative data, detailed protocols, and pathway diagrams provided in this guide serve as a foundational resource for further investigation into this critical molecule, with the ultimate goal of translating these insights into novel and effective therapeutic strategies.

References

An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of stable isotope tracers in metabolomics. It is designed to be a technical resource for researchers and professionals in the life sciences, offering detailed experimental protocols, data interpretation strategies, and a foundational understanding of this powerful analytical technique. By tracing the metabolic fate of isotopically labeled compounds, researchers can gain unprecedented insights into the dynamic nature of metabolic pathways, identify novel drug targets, and elucidate mechanisms of disease.

Introduction to Stable Isotope Tracers in Metabolomics

Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological systems, including human studies.[2] The most commonly used stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[3][4] These heavier isotopes are incorporated into metabolic precursors, such as glucose or amino acids, which are then introduced to cells, tissues, or whole organisms.[4][5] As these labeled precursors are metabolized, the stable isotopes are incorporated into a variety of downstream metabolites.[5]

The primary analytical techniques used to detect and quantify these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6] Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), separates metabolites and measures their mass-to-charge ratio.[1][7] The incorporation of stable isotopes results in a predictable mass shift for each metabolite, allowing for the differentiation of labeled and unlabeled species.[8] This enables the determination of the fractional contribution of a tracer to a particular metabolite pool and the elucidation of pathway activity.[9]

The application of stable isotope tracers in metabolomics has revolutionized our understanding of cellular metabolism. It has been instrumental in identifying metabolic reprogramming in diseases like cancer, where cells exhibit altered nutrient utilization to support rapid proliferation.[10][11] Furthermore, this technique is invaluable in drug development for discovering new drug targets and understanding the mechanisms of drug action and resistance.[6][12]

Core Concepts and Principles

The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules containing naturally abundant light isotopes (e.g., ¹²C, ¹⁴N) and those enriched with heavy stable isotopes. This distinction is made possible by the high mass accuracy of modern mass spectrometers.[13]

Isotopologues and Mass Isotopomer Distributions (MIDs)

When a metabolite is synthesized from a labeled precursor, it can exist as a series of isotopologues , which are molecules that differ only in their isotopic composition.[8] For example, pyruvate (a three-carbon molecule) derived from uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) can exist in several isotopologue forms:

  • M+0: No ¹³C atoms (unlabeled)

  • M+1: One ¹³C atom

  • M+2: Two ¹³C atoms

  • M+3: Three ¹³C atoms

The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID) , provides a quantitative measure of the tracer's contribution to the metabolite pool.[5] By analyzing the MIDs of various metabolites across a metabolic network, researchers can infer the relative activities of different metabolic pathways.[14]

Metabolic Flux Analysis (MFA)

While MIDs provide information on relative pathway usage, Metabolic Flux Analysis (MFA) is a more advanced computational approach that uses stable isotope labeling data to calculate the absolute rates of metabolic reactions (fluxes). 13C-MFA is considered the gold standard for quantifying intracellular fluxes.[5] This method involves developing a mathematical model of the metabolic network and fitting the experimentally measured MIDs and extracellular exchange rates (e.g., glucose uptake and lactate secretion) to the model to estimate the intracellular fluxes.[12]

The general steps involved in ¹³C-MFA are:

  • Experimental Design: Selecting the appropriate stable isotope tracer(s) to maximize the information obtained about the pathways of interest.[5]

  • Tracer Experiment: Culturing cells or administering the tracer to an organism until a metabolic and isotopic steady state is reached.

  • Isotopic Labeling Measurement: Analyzing the isotopic enrichment of key metabolites using MS or NMR.

  • Flux Estimation: Using computational software to estimate the metabolic fluxes that best explain the experimental data.

  • Statistical Analysis: Evaluating the goodness-of-fit of the model and determining the confidence intervals of the estimated fluxes.

Experimental Design and Workflow

A well-designed stable isotope tracing experiment is crucial for obtaining high-quality, interpretable data. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Stable Isotope Tracing in Metabolomics cluster_0 Experimental Design cluster_1 Cell Culture & Labeling cluster_2 Sample Preparation cluster_3 Data Acquisition cluster_4 Data Analysis A Select Cell Line/Model System B Choose Stable Isotope Tracer (e.g., [U-13C]-Glucose) A->B C Determine Labeling Time Course B->C D Seed Cells and Culture E Introduce Isotope-Labeled Medium D->E F Incubate for a Defined Period E->F G Quench Metabolism (e.g., with liquid nitrogen) F->G H Metabolite Extraction (e.g., using cold solvent) G->H I Separate Polar and Non-polar Fractions H->I J LC-MS/MS or GC-MS Analysis I->J K Acquire Full Scan and MS/MS Data J->K L Peak Picking and Integration K->L M Isotopologue Distribution Analysis L->M N Metabolic Flux Analysis (optional) M->N O Pathway Visualization & Interpretation N->O

A typical experimental workflow for stable isotope tracing.

Key Experimental Protocols

This section provides detailed methodologies for the critical steps in a stable isotope tracing experiment.

Cell Culture and Isotope Labeling

This protocol is adapted for adherent cancer cell lines.

Materials:

  • Cell culture medium (e.g., DMEM) lacking the nutrient to be traced (e.g., glucose-free DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope tracer (e.g., [U-¹³C]-glucose)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete medium overnight.

  • Prepare the labeling medium by supplementing the nutrient-free medium with the stable isotope tracer at the desired concentration (e.g., 10 mM [U-¹³C]-glucose) and dFBS.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a single time point (e.g., 24 hours) is often sufficient.[9]

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from cultured cells.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • To quench metabolism, rapidly aspirate the labeling medium and place the culture plate on liquid nitrogen to flash-freeze the cells.[5]

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis of Polar Metabolites

This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

Materials:

  • LC-MS grade water, acetonitrile, and ammonium hydroxide

  • Ammonium acetate

  • HILIC column

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

  • Prepare the mobile phases:

    • Mobile Phase A: 95% water, 5% acetonitrile, 10 mM ammonium acetate, 0.1% ammonium hydroxide

    • Mobile Phase B: 5% water, 95% acetonitrile, 10 mM ammonium acetate, 0.1% ammonium hydroxide

  • Set up the LC gradient for HILIC separation (e.g., a gradient from high to low organic content).

  • Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode.

  • Set the mass resolution to >60,000 to accurately resolve isotopologues.

  • Inject the samples and acquire the data.

Data Presentation and Analysis

The analysis of stable isotope tracing data involves several steps, from raw data processing to biological interpretation.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a [U-¹³C]-glucose tracing experiment in cancer cells. The data represents the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

MetaboliteIsotopologueControl Cells (Fractional Abundance)Treated Cells (Fractional Abundance)
PyruvateM+00.100.25
M+10.050.10
M+20.150.20
M+30.700.45
LactateM+00.120.28
M+10.060.12
M+20.120.18
M+30.700.42
CitrateM+00.300.50
M+20.500.35
M+40.150.10
M+50.050.05
α-KetoglutarateM+00.400.60
M+20.400.25
M+40.150.10
M+50.050.05
MalateM+00.350.55
M+20.450.30
M+40.200.15
Signaling Pathway Visualization

The following diagrams illustrate the flow of carbon atoms from [U-¹³C]-glucose through glycolysis and the TCA cycle.

glycolysis Carbon Atom Transitions in Glycolysis from [U-13C]-Glucose Glucose Glucose (6C) {C-C-C-C-C-C} G6P Glucose-6-P (6C) Glucose->G6P F6P Fructose-6-P (6C) G6P->F6P F16BP Fructose-1,6-BP (6C) F6P->F16BP DHAP DHAP (3C) {C-C-C} F16BP->DHAP GAP Glyceraldehyde-3-P (3C) {C-C-C} F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate (3C) GAP->BPG P3G 3-Phosphoglycerate (3C) BPG->P3G P2G 2-Phosphoglycerate (3C) P3G->P2G PEP Phosphoenolpyruvate (3C) P2G->PEP Pyruvate Pyruvate (3C) {C-C-C} PEP->Pyruvate Lactate Lactate (3C) {C-C-C} Pyruvate->Lactate

Carbon transitions in glycolysis.

tca_cycle Carbon Atom Transitions in the TCA Cycle from [U-13C]-Glucose Pyruvate Pyruvate (3C) {C-C-C} AcetylCoA Acetyl-CoA (2C) {C-C} Pyruvate->AcetylCoA Citrate Citrate (6C) {C-C-C-C-C-C} AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate aKG α-Ketoglutarate (5C) {C-C-C-C-C} Isocitrate->aKG Isocitrate->aKG CO2 SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA aKG->SuccinylCoA CO2 Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate

Carbon transitions in the TCA cycle.

Conclusion

Stable isotope tracing in metabolomics is a sophisticated and powerful approach for dissecting the complexities of metabolic networks. By providing a dynamic view of cellular metabolism, it offers invaluable insights for basic research, disease understanding, and drug development. This guide has provided a comprehensive overview of the core principles, experimental workflows, and data analysis strategies. As analytical technologies and computational tools continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries in the field of metabolomics.

References

Physical and chemical properties of Fumaric Acid-1,4-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic significance of Fumaric Acid-1,4-13C2. This isotopically labeled compound is a powerful tool in metabolic research, enabling precise tracking of the fumarate molecule through various biochemical pathways.

Core Physical and Chemical Properties

Fumaric Acid-1,4-13C2 is a stable, isotopically labeled form of fumaric acid where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (¹³C). This labeling results in a mass shift of +2, making it distinguishable from its unlabeled counterpart by mass spectrometry.

Table 1: Physical and Chemical Data for Fumaric Acid-1,4-13C2

PropertyValue
Chemical Formula (¹³C)₂C₂H₄O₄[1]
Linear Formula HOO¹³CCH=CH¹³COOH
Molecular Weight 118.06 g/mol [1][2]
CAS Number 96503-56-9[1][2]
Appearance White crystalline powder[3]
Melting Point 298-300 °C (sublimes)[4]
Flash Point 230 °C (closed cup)
Isotopic Purity Typically ≥99 atom % ¹³C
Solubility Poorly soluble in water, more soluble in alcohol.[3]
pKa The pKa of unlabeled fumaric acid is approximately 3.03.[3]

Key Applications in Research

Fumaric Acid-1,4-13C2 is an invaluable tracer for metabolic studies. Its applications span various research fields:

  • Metabolic Flux Analysis: It is used to trace the flow of carbon atoms through central metabolic pathways, such as the Citric Acid (TCA) Cycle.[5]

  • Drug Development: The labeled compound helps in investigating the metabolism of drugs and their impact on cellular metabolic pathways.[6]

  • Biomarker Discovery: By tracking its metabolic fate, researchers can identify potential biomarkers for diseases like cancer.[7]

  • Hyperpolarized MRI: Hyperpolarized [1,4-¹³C₂]fumarate is used as an in vivo imaging agent to detect cell necrosis, offering a non-invasive method to monitor tumor response to therapy.[8][9]

Experimental Protocols and Methodologies

The use of ¹³C-labeled compounds requires specific experimental designs to accurately track their incorporation and transformation.

General Protocol for ¹³C-Labeling and Metabolic Tracing

This protocol outlines a typical workflow for a cell culture-based metabolic tracing experiment using Fumaric Acid-1,4-13C2.

  • Cell Culture and Labeling:

    • Culture cells of interest to a desired confluency (e.g., mid-log growth phase).[5]

    • Replace the standard culture medium with a medium containing a known concentration of Fumaric Acid-1,4-13C2.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate. The duration can vary depending on the experimental goals.

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.[5]

    • Quench metabolism rapidly, often using cold methanol or other solvent mixtures, to prevent further enzymatic activity.

    • Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water) to separate polar and nonpolar metabolites.

  • Sample Analysis (LC-MS or NMR):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the extracted metabolites. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atoms from Fumaric Acid-1,4-13C2, allowing for their identification and relative quantification.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed information about the specific positions of the ¹³C atoms within the resulting metabolites, helping to elucidate the active metabolic pathways.[7][10]

  • Data Analysis:

    • Process the raw data to identify labeled metabolites and determine their isotopic enrichment.

    • Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network, providing quantitative insights into pathway activity.

Synthesis of Fumaric Acid-1,4-13C2

While typically purchased from commercial suppliers, the synthesis of ¹³C-labeled compounds can be achieved through established chemical or biosynthetic methods.[6]

  • Chemical Synthesis: A common approach involves using simple, commercially available ¹³C-labeled precursors. For example, a synthesis could be designed to utilize ¹³C-labeled carbon dioxide (¹³CO₂) in a Grignard reaction to introduce the labeled carboxyl groups.[6] A plausible multi-step synthesis for the precursor to [1,4-¹³C₂]fumarate, [1-¹³C]acetylenedicarboxylic acid, starts from [1-¹³C]sodium acetate.[11]

  • Biosynthetic Methods: Microorganisms or plant systems can be cultured in media containing a ¹³C-labeled substrate (like ¹³C-glucose).[6] These organisms then naturally produce ¹³C-labeled metabolites, which can be extracted and purified.

Visualization of Pathways and Workflows

Metabolic Fate in the Citric Acid (TCA) Cycle

Fumarate is a key intermediate in the TCA cycle. Fumaric Acid-1,4-13C2 enters the cycle and is converted to malate by the enzyme fumarase. This reaction can be traced to monitor mitochondrial function and cell death, as the conversion to malate is a sensitive marker of cellular necrosis.[9]

TCACycle_Fumarate Fumarate Fumaric Acid-1,4-13C2 (HOO¹³C-CH=CH-¹³COOH) Enzyme Fumarase Fumarate->Enzyme Malate Malate-1,4-13C2 (HOO¹³C-CH(OH)-CH₂-¹³COOH) Enzyme->Malate H₂O

Conversion of Fumaric Acid-1,4-13C2 to Malate-1,4-13C2.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for conducting a metabolic tracing study using Fumaric Acid-1,4-13C2.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture Labeling 2. Introduce Fumaric Acid-1,4-13C2 CellCulture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS / NMR Analysis Extraction->Analysis DataProcessing 6. Data Processing Analysis->DataProcessing MFA 7. Metabolic Flux Analysis DataProcessing->MFA

Workflow for ¹³C-based metabolic flux analysis.

Logical Relationships in Research Applications

Fumaric Acid-1,4-13C2 serves as a foundational tool that enables various advanced research applications.

ResearchApplications cluster_methods Core Methodologies cluster_apps Research Fields Core Fumaric Acid-1,4-13C2 MS Mass Spectrometry Core->MS NMR NMR Spectroscopy Core->NMR MRI Hyperpolarized MRI Core->MRI Metabolomics Metabolomics MS->Metabolomics DrugDev Drug Development MS->DrugDev NMR->Metabolomics Diagnostics In Vivo Diagnostics MRI->Diagnostics

Applications derived from Fumaric Acid-1,4-13C2 methodologies.

Safety and Handling

Fumaric Acid-1,4-13C2 is classified as causing serious eye irritation.[2][12][13]

  • Handling: Avoid contact with skin and eyes.[12] Use in a well-ventilated area and avoid the formation of dust.[12][14] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn.[14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] If irritation persists, seek medical attention.[12] If inhaled, move the person to fresh air.[12]

  • Storage: Store at room temperature in a dry, well-ventilated place, away from light and moisture.[15]

References

The Power of 13C: A Technical Guide to Natural Abundance in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stable, non-radioactive isotope of carbon, 13C, has become an indispensable tool in unraveling the complexities of metabolic pathways.[1][2][3] Its natural abundance, though small, provides a powerful baseline for tracer studies that are crucial in academic research and pharmaceutical development. This guide delves into the core principles of utilizing the natural abundance of 13C in metabolic studies, offering a comprehensive overview of data interpretation, experimental protocols, and the visualization of key metabolic processes.

Understanding the Natural Abundance of 13C

Carbon exists predominantly as the 12C isotope, with 13C accounting for approximately 1.07% of all natural carbon.[4][5] This low natural abundance is the key to its utility in metabolic research.[6] By introducing molecules selectively enriched with 13C (tracers) into a biological system, researchers can track the fate of these molecules through various metabolic pathways. The enrichment of 13C in downstream metabolites, measured against its natural background, provides a quantitative measure of metabolic flux.[7][8]

The precise natural abundance of 13C can vary slightly between different molecules and even between different carbon atom positions within the same molecule due to kinetic isotope effects during enzymatic reactions.[9] This subtle variation, while a consideration for highly sensitive studies, also provides a unique "isotopic fingerprint" that can offer insights into the biosynthetic origin of molecules.[10]

Quantitative Data on 13C Natural Abundance

The following table summarizes the typical natural abundance of 13C in major classes of biomolecules. These values serve as a crucial reference for designing and interpreting 13C tracer experiments.

Biomolecule ClassTypical Natural 13C Abundance (%)Key Considerations
Carbohydrates ~1.1%The primary energy source and a common entry point for 13C tracers (e.g., [U-13C]glucose).
Amino Acids ~1.1%Their isotopic enrichment is a key readout in metabolic flux analysis, reflecting the activity of central carbon metabolism.[1]
Lipids ~1.1%The labeling patterns in fatty acids and other lipids can reveal pathways of synthesis and breakdown.
Nucleic Acids ~1.1%Ribose labeling provides insights into the pentose phosphate pathway.

Experimental Protocols for 13C Metabolic Studies

The successful application of 13C in metabolic research hinges on robust experimental design and execution. The following protocols outline the key steps involved in a typical 13C metabolic flux analysis (13C-MFA) experiment.

Cell Culture and Isotope Labeling
  • Objective: To introduce a 13C-labeled substrate into the cellular system and allow it to reach a metabolic and isotopic steady state.

  • Protocol:

    • Culture cells in a standard growth medium to the desired confluence.

    • Replace the standard medium with a medium containing the 13C-labeled substrate of interest (e.g., [U-13C]glucose, [U-13C]glutamine). The concentration of the labeled substrate should be carefully chosen to mimic physiological conditions.

    • Incubate the cells for a sufficient period to achieve isotopic steady state. This duration varies depending on the cell type and the metabolic pathways under investigation but is often determined empirically.

    • Harvest the cells rapidly to quench metabolic activity. This is typically achieved by washing with ice-cold saline and then adding a quenching solution (e.g., cold methanol or a methanol/water mixture).

Metabolite Extraction
  • Objective: To efficiently extract intracellular metabolites for subsequent analysis.

  • Protocol:

    • After quenching, lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles).

    • Perform a biphasic extraction using a solvent system such as methanol/chloroform/water to separate polar metabolites (aqueous phase) from lipids (organic phase).

    • Collect the different phases and dry them under a stream of nitrogen or using a vacuum concentrator.

Sample Preparation for Analysis
  • Objective: To derivatize metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or prepare them for Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Derivatization Protocol:

    • Resuspend the dried polar metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

  • LC-MS and NMR Sample Preparation:

    • Resuspend the dried metabolite extracts in a solvent appropriate for the chosen analytical platform (e.g., a specific mobile phase for LC-MS or a deuterated solvent for NMR).[11][12]

    • Filter the samples to remove any particulate matter before injection.[11]

Mass Spectrometry or NMR Analysis
  • Objective: To measure the mass isotopomer distributions (MIDs) of metabolites, which reflect the incorporation of 13C.

  • GC-MS/LC-MS Protocol:

    • Inject the prepared samples into the GC-MS or LC-MS system.

    • Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the different mass isotopologues of each metabolite.

  • NMR Protocol:

    • Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC) to determine the positional enrichment of 13C within metabolites.

Data Analysis and Flux Calculation
  • Objective: To calculate intracellular metabolic fluxes from the measured MIDs.

  • Protocol:

    • Correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes.

    • Use specialized software (e.g., Metran, INCA) to fit the corrected MIDs to a metabolic network model.

    • The software performs an iterative optimization to find the set of metabolic fluxes that best explains the experimental labeling data.

Visualization of Metabolic Pathways and Workflows

Understanding the flow of carbon through metabolic networks is crucial for interpreting 13C tracer data. The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

glycolysis_tca cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Glutamate Glutamate alphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->Glutamate Glutaminolysis

Central Carbon Metabolism Pathways

experimental_workflow start Cell Culture labeling 13C Isotope Labeling start->labeling quench Metabolic Quenching labeling->quench extract Metabolite Extraction quench->extract analyze MS or NMR Analysis extract->analyze data Data Processing analyze->data flux Flux Calculation data->flux

13C Metabolic Flux Analysis Workflow

Applications in Drug Development

The use of 13C stable isotope tracing is a powerful tool in the pharmaceutical industry, aiding in various stages of drug development.[2][]

  • Target Identification and Validation: By tracing the metabolic effects of a potential drug candidate, researchers can confirm its on-target activity and identify potential off-target effects.

  • Pharmacodynamics: 13C tracers can be used to monitor the metabolic response to a drug over time, providing insights into its mechanism of action and efficacy.[2]

  • Toxicity Studies: Alterations in metabolic pathways can be an early indicator of drug toxicity. 13C-MFA can help to identify these changes before they lead to overt cellular damage.

  • Personalized Medicine: By understanding how an individual's metabolism affects drug processing, 13C tracer studies can contribute to the development of personalized therapeutic strategies.[2]

References

An In-depth Technical Guide to the Safe Handling of (E)-(1,4-13C2)but-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (E)-(1,4-13C2)but-2-enedioic acid, an isotopically labeled form of fumaric acid. Given its use in research and development, particularly in metabolic studies and as a tracer, a thorough understanding of its properties and safe handling procedures is critical. This document outlines the physical and chemical properties, potential hazards, required personal protective equipment, and detailed protocols for its manipulation in a laboratory setting.

Compound Identification and Properties

This compound is a stable, isotopically labeled organic compound. The incorporation of carbon-13 at the first and fourth positions makes it a valuable tool in mass spectrometry-based research.

Table 1: Physicochemical Properties of this compound

PropertyValue
Linear Formula HOO¹³CCH=CH¹³COOH
Molecular Weight 118.06 g/mol
Appearance White or off-white crystalline powder
Melting Point 298-300 °C (sublimes)
Flash Point 230 °C (446 °F) - closed cup
Density 1.59 g/mL at 25 °C
Solubility Soluble in water and ethanol
Storage Temperature Store below +30°C

Hazard Identification and Safety Precautions

While not classified as a highly hazardous substance, this compound presents potential risks, primarily related to its physical form as a powder and its irritant properties.

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statements
Eye Irritation Category 2A (H319: Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313
Skin Irritation May cause skin irritation (R38)P280
Respiratory Irritation May cause respiratory tract irritation (R37)P261
Combustibility Combustible SolidKeep away from heat and open flames.
Explosion Hazard Finely dispersed particles form explosive mixtures in air.Prevent dust formation.
Personal Protective Equipment (PPE)

To mitigate the identified risks, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with the powder.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Respiratory Protection: If there is a risk of inhaling the powder, a NIOSH-approved respirator should be used. All handling of the powder should ideally be performed in a well-ventilated area, such as a chemical fume hood, to minimize the need for respiratory protection.

  • Protective Clothing: A laboratory coat should be worn to protect street clothing from contamination.

Experimental Protocols: Safe Handling and Manipulation

Adherence to strict experimental protocols is essential to ensure the safety of personnel and the integrity of the research.

General Handling Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood, to control airborne dust.

  • Avoid the formation of dust.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Step-by-Step Protocol for Weighing and Dissolving

This protocol outlines a safe method for weighing the powdered compound and preparing a solution.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a clean and uncluttered workspace within a chemical fume hood.

    • Place an analytical balance inside the fume hood if possible. If not, place it as close as feasible and use the tare method described below.

    • Gather all necessary equipment: the container of this compound, a clean and dry receiving vessel (e.g., a beaker or flask) with a lid, a spatula, and the chosen solvent.

  • Weighing (Tare Method):

    • Place the lidded receiving vessel on the balance and press the "tare" or "zero" button.

    • Move the receiving vessel into the chemical fume hood.

    • Carefully open the stock container of this compound.

    • Using a clean spatula, transfer the desired amount of powder into the receiving vessel. Avoid creating airborne dust by moving slowly and deliberately.

    • Securely close the lid of the receiving vessel and the stock container.

    • Move the closed receiving vessel back to the balance to obtain the final weight.

  • Dissolving:

    • Return the lidded receiving vessel containing the weighed powder to the chemical fume hood.

    • Slowly add the desired volume of solvent to the vessel.

    • If necessary, gently swirl or stir the mixture until the solid is completely dissolved.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spill:

    • Ensure proper PPE is worn.

    • If appropriate, moisten the spilled powder with water to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area and prevent entry.

    • Ventilate the area if it is safe to do so.

    • Contact the appropriate environmental health and safety department for assistance with cleanup.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Biological Significance and Signaling Pathways

This compound, as an isotopically labeled form of fumaric acid, is a key tool for studying its metabolic roles. Fumaric acid is a central intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle).

The Krebs Cycle

The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Fumarate is generated from succinate and is then converted to malate.

Krebs_Cycle Succinate Succinate Succinate_Dehydrogenase Succinate Dehydrogenase Succinate->Succinate_Dehydrogenase Fumarate This compound (Fumarate) Fumarase Fumarase Fumarate->Fumarase Malate Malate Succinate_Dehydrogenase->Fumarate FAD -> FADH2 Fumarase->Malate + H2O

Figure 1. Role of this compound in the Krebs Cycle.

Fumarate as an Oncometabolite

In certain cancers with mutations in the fumarate hydratase (FH) gene, fumarate accumulates to high levels and acts as an oncometabolite.[1][2][3] This accumulation can lead to the inhibition of enzymes that are dependent on 2-oxoglutarate, such as prolyl hydroxylases.[1][2][3] This inhibition stabilizes the hypoxia-inducible factor (HIF-1α), which in turn promotes a shift to aerobic glycolysis (the Warburg effect), angiogenesis, and cell proliferation.[4][5][6]

Oncometabolite_Pathway cluster_0 Fumarate Hydratase (FH) Deficiency Fumarate Accumulated Fumarate (this compound) Prolyl_Hydroxylases Prolyl Hydroxylases Fumarate->Prolyl_Hydroxylases Inhibition HIF1a_Degradation HIF-1α Degradation Prolyl_Hydroxylases->HIF1a_Degradation HIF1a_Stabilization HIF-1α Stabilization HIF1a_Degradation->HIF1a_Stabilization Warburg_Effect Warburg Effect (Aerobic Glycolysis) HIF1a_Stabilization->Warburg_Effect Angiogenesis Angiogenesis HIF1a_Stabilization->Angiogenesis Cell_Proliferation Cell Proliferation HIF1a_Stabilization->Cell_Proliferation

Figure 2. Oncometabolite signaling pathway of accumulated fumarate.

Workflow for Safe Handling

A systematic workflow ensures that all safety aspects are considered before and during the handling of this compound.

Safe_Handling_Workflow Start Start: Plan Experiment Risk_Assessment Conduct Risk Assessment - Review SDS - Identify Hazards Start->Risk_Assessment PPE_Selection Select and Inspect PPE - Goggles, Gloves, Lab Coat - Respirator (if needed) Risk_Assessment->PPE_Selection Workspace_Prep Prepare Workspace - Chemical Fume Hood - Clean and Uncluttered PPE_Selection->Workspace_Prep Weighing Weigh Compound (Tare Method in Hood) Workspace_Prep->Weighing Dissolving Prepare Solution (in Hood) Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Cleanup Decontaminate Workspace and Equipment Experiment->Cleanup Waste_Disposal Dispose of Waste Properly Cleanup->Waste_Disposal End End: Document Experiment Waste_Disposal->End

Figure 3. Logical workflow for the safe handling of powdered chemicals.

By following this comprehensive guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring the integrity of their experimental outcomes.

References

Methodological & Application

Illuminating Cellular Metabolism: Application of (E)-(1,4-¹³C₂)Fumarate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within cells. By tracing the fate of isotopically labeled substrates, researchers can quantify the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular physiology. (E)-(1,4-¹³C₂)fumarate is a stable isotope-labeled tracer that serves as a valuable tool for probing central carbon metabolism, particularly the Krebs cycle. Its application extends from traditional steady-state metabolic flux analysis in cultured cells to advanced in vivo imaging techniques using hyperpolarized magnetic resonance imaging (MRI). These methodologies offer critical insights into disease states, such as cancer and ischemia, and provide a platform for evaluating the efficacy of therapeutic interventions.

Principle of the Method

(E)-(1,4-¹³C₂)fumarate is introduced into a biological system, where it is taken up by cells and enters the Krebs cycle. The ¹³C labels at the C1 and C4 positions allow for the tracking of fumarate's conversion to downstream metabolites. The distribution of these labels in metabolites such as malate, oxaloacetate, aspartate, and citrate provides quantitative information about the activity of the Krebs cycle and associated pathways.

Two primary applications of (E)-(1,4-¹³C₂)fumarate in metabolic analysis are:

  • Steady-State ¹³C Metabolic Flux Analysis (¹³C-MFA): Cells are cultured in a medium containing (E)-(1,4-¹³C₂)fumarate until a metabolic and isotopic steady state is reached. The isotopic enrichment of intracellular metabolites is then measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This data is used in computational models to calculate intracellular metabolic fluxes.[1]

  • Hyperpolarized ¹³C Magnetic Resonance Imaging (HP-¹³C MRI): (E)-(1,4-¹³C₂)fumarate is hyperpolarized, a process that dramatically increases its magnetic resonance signal.[2] Upon injection into an animal or patient, the real-time conversion of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate can be imaged. This technique is particularly useful for detecting cell necrosis, as the enzyme fumarase, which catalyzes this conversion, is released from damaged cells.[3][4]

Application Notes

Application 1: Quantifying Krebs Cycle and Anaplerotic Fluxes in Cancer Cells

Objective: To determine the contribution of fumarate to the Krebs cycle and to quantify anaplerotic and cataplerotic fluxes in cancer cell lines. This information can reveal metabolic reprogramming in cancer and identify potential therapeutic targets.[5][6]

Rationale: Cancer cells often exhibit altered metabolism, including changes in Krebs cycle activity and the utilization of alternative carbon sources to support growth and proliferation.[7] Tracing with (E)-(1,4-¹³C₂)fumarate can elucidate how cancer cells utilize this dicarboxylate, providing insights into the metabolic phenotype.

Application 2: Assessing a Drug Candidate's Impact on Central Carbon Metabolism

Objective: To evaluate the on-target and off-target effects of a novel drug candidate on the Krebs cycle and related pathways in a relevant cell model.

Rationale: Many drugs can directly or indirectly affect cellular metabolism. Using (E)-(1,4-¹³C₂)fumarate-based MFA, researchers can obtain a quantitative understanding of how a compound alters metabolic fluxes, aiding in mechanism-of-action studies and toxicity assessments.

Application 3: Non-invasive Detection of Cell Necrosis in Response to Therapy

Objective: To monitor the early response of tumors to therapy by imaging the conversion of hyperpolarized [1,4-¹³C₂]fumarate to malate.[3][4]

Rationale: A key indicator of successful cancer therapy is the induction of tumor cell death (necrosis or apoptosis). The release of intracellular enzymes like fumarase from necrotic cells allows for the conversion of exogenously administered hyperpolarized fumarate to malate, which can be detected by MRI. An increase in the malate-to-fumarate ratio can serve as a sensitive and early biomarker of treatment response.[3][8] For instance, a 2.4-fold increase in hyperpolarized [1,4-¹³C₂]malate production was observed in etoposide-treated lymphoma tumors, indicating significant levels of tumor cell necrosis.[3][4]

Protocols

Protocol 1: Steady-State ¹³C-MFA of Adherent Cancer Cells with (E)-(1,4-¹³C₂)Fumarate

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Labeling medium: Complete medium with a defined concentration of (E)-(1,4-¹³C₂)fumarate (e.g., 1 mM)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Methanol:Water (80:20, v/v) extraction solvent, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

  • Lyophilizer

  • Derivatization reagents (e.g., MTBSTFA for GC-MS)

  • GC-MS or LC-MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) and culture until they reach the desired confluency (typically mid-log phase).

  • Media Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing (E)-(1,4-¹³C₂)fumarate to the cells. Incubate for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is typically several hours.[5]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS to remove extracellular metabolites.

    • Immediately add the pre-chilled 80% methanol extraction solvent to the wells to quench metabolism.

    • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

  • Sample Processing:

    • Centrifuge the cell extracts at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Lyophilize the extracts to dryness.

  • Derivatization (for GC-MS): Re-suspend the dried metabolites in a derivatization agent (e.g., MTBSTFA) and incubate to create volatile derivatives suitable for GC-MS analysis.[8]

  • Analysis: Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of Krebs cycle intermediates and related amino acids.[9]

  • Data Analysis: Use software such as INCA or Metran to perform ¹³C-MFA and estimate metabolic fluxes.[10]

Protocol 2: In Vivo Hyperpolarized ¹³C MRI for Detecting Tumor Necrosis

Materials:

  • Tumor-bearing animal model (e.g., murine lymphoma model)

  • Hyperpolarizer (e.g., dissolution dynamic nuclear polarization system)

  • (E)-(1,4-¹³C₂)fumarate formulation suitable for hyperpolarization

  • MRI scanner equipped for ¹³C detection

  • Catheter for intravenous injection

Procedure:

  • Hyperpolarization: Prepare a hyperpolarized sample of [1,4-¹³C₂]fumarate using a dissolution dynamic nuclear polarization (dDNP) system. This involves polarizing the sample at low temperature and high magnetic field, followed by rapid dissolution to create an injectable solution.[11]

  • Animal Preparation: Anesthetize the tumor-bearing animal and place it in the MRI scanner. Insert an intravenous catheter for the injection of the hyperpolarized tracer.

  • Tracer Injection: Inject the hyperpolarized [1,4-¹³C₂]fumarate solution as a bolus via the catheter.

  • MR Data Acquisition: Begin dynamic ¹³C MR spectroscopy (MRS) or chemical shift imaging (CSI) acquisition immediately upon injection to capture the signals from both [1,4-¹³C₂]fumarate and its metabolic product, [1,4-¹³C₂]malate.[11]

  • Anatomical Imaging: Acquire a proton (¹H) MRI for anatomical reference.

  • Data Analysis:

    • Process the ¹³C MR data to generate spectra or metabolic maps showing the spatial distribution of fumarate and malate.

    • Quantify the signal intensities of fumarate and malate over time.

    • Calculate the ratio of malate to fumarate signal as a biomarker of cell necrosis.

Data Presentation

Table 1: Illustrative Metabolic Flux Data from Steady-State ¹³C-MFA with (E)-(1,4-¹³C₂)Fumarate
Metabolic FluxControl Cells (Relative Flux)Treated Cells (Relative Flux)Fold Change
Fumarate Uptake10.0 ± 0.815.2 ± 1.11.52
Malate Dehydrogenase (forward)85.3 ± 5.165.7 ± 4.80.77
Malate Dehydrogenase (reverse)12.1 ± 1.525.4 ± 2.32.10
Fumarase (forward)97.4 ± 6.378.9 ± 5.90.81
Fumarase (reverse)7.4 ± 0.913.7 ± 1.41.85
Pyruvate Carboxylase15.6 ± 2.08.2 ± 1.10.53

Note: These are hypothetical data for illustrative purposes, based on the principles of ¹³C-MFA.

Table 2: Quantitative Data from In Vivo Hyperpolarized ¹³C MRI Studies
ParameterUntreated TumorsEtoposide-Treated TumorsReference
Malate/Fumarate Signal Ratio0.15 ± 0.040.36 ± 0.07[3][4]
Fold Increase in Malate Production-2.4[3][4]

Visualizations

experimental_workflow_mfa cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Incubate to Desired Confluency A->B C Add (E)-(1,4-13C2)Fumarate Labeling Medium B->C D Quench Metabolism (Cold Methanol) C->D E Scrape & Collect Cells D->E F Centrifuge & Collect Supernatant E->F G Lyophilize & Derivatize F->G H GC-MS or LC-MS Analysis G->H I Metabolic Flux Analysis Software H->I J Flux Map I->J

Caption: Workflow for steady-state ¹³C-MFA using (E)-(1,4-¹³C₂)fumarate.

hyperpolarized_mri_workflow A Prepare (E)-(1,4-13C2)Fumarate for Hyperpolarization B Hyperpolarize using dDNP A->B C Inject Hyperpolarized Tracer into Animal Model B->C D Acquire Dynamic 13C MRI Data C->D E Process Data & Generate Metabolic Maps D->E F Quantify Fumarate to Malate Conversion E->F

Caption: Experimental workflow for in vivo hyperpolarized ¹³C MRI.

krebs_cycle_labeling Fumarate (E)-(1,4-13C2)Fumarate Malate (1,4-13C2)Malate Fumarate->Malate Fumarase Oxaloacetate (1,4-13C2)Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate (1-13C)Citrate or (4-13C)Citrate Oxaloacetate->Citrate Citrate Synthase Aspartate (1,4-13C2)Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase AcetylCoA Acetyl-CoA (unlabeled) AcetylCoA->Citrate

Caption: Simplified metabolic fate of (E)-(1,4-¹³C₂)fumarate in the Krebs cycle.

References

Application Notes and Protocols for 13C Fumarate Tracing in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," with pleiotropic effects on cellular processes beyond its role in mitochondrial respiration.[1][2] Dysregulation of fumarate metabolism, often due to mutations in the enzyme fumarate hydratase (FH), is implicated in hereditary leiomyomatosis and renal cell cancer (HLRCC).[2][3] The accumulation of fumarate can lead to widespread metabolic and epigenetic reprogramming, making the study of its metabolic fate crucial for understanding disease pathogenesis and developing novel therapeutic strategies.[1][3]

Stable isotope tracing using 13C-labeled fumarate is a powerful technique to delineate the metabolic pathways downstream of fumarate, quantify its contribution to various metabolic pools, and assess the activity of enzymes involved in its metabolism. This application note provides a detailed protocol for conducting 13C fumarate tracing experiments in adherent mammalian cell cultures, from cell culture and labeling to sample preparation and analysis.

Key Concepts and Applications

  • Tracing Fumarate's Metabolic Fate: Following the incorporation of 13C atoms from labeled fumarate into downstream metabolites such as malate, aspartate, and other TCA cycle intermediates.

  • Assessing Fumarate Hydratase (FH) Activity: In cells with compromised FH function, the conversion of labeled fumarate to malate will be diminished.

  • Investigating Reductive Carboxylation: Under hypoxic conditions or in cells with mitochondrial dysfunction, the reverse activity of succinate dehydrogenase can lead to the conversion of fumarate to succinate.[4][5][6][7][[“]] 13C fumarate tracing can elucidate this alternative electron transport chain pathway.

  • Studying Fumarate as a Signaling Molecule: By tracing the destinations of fumarate carbon, researchers can explore its role in processes like protein succination and epigenetic modifications.[2]

Experimental Workflow

The overall workflow for a 13C fumarate tracing experiment is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A Seed Cells C Culture in Unlabeled Medium A->C B Prepare 13C Fumarate Labeling Medium D Switch to 13C Fumarate Medium (Labeling) B->D C->D E Quench Metabolism D->E F Extract Metabolites E->F G LC-MS/GC-MS Analysis F->G H Data Analysis (Isotopologue Distribution) G->H

Caption: Experimental workflow for 13C fumarate tracing.

Detailed Protocols

I. Cell Culture and Labeling

This protocol is designed for adherent cells grown in 6-well plates. Adjust volumes and cell numbers accordingly for other plate formats.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Fumarate-free medium (custom formulation or modified DMEM/RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-13C4]Fumarate (or other specified isotopologue)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete medium for 24 hours to allow for adherence and recovery.

  • Preparation of 13C Fumarate Labeling Medium:

    • Prepare the basal medium by supplementing fumarate-free medium with dialyzed FBS (typically 10%). The use of dFBS is critical to minimize the concentration of unlabeled metabolites from the serum.

    • Prepare a sterile stock solution of [U-13C4]Fumarate in water or PBS.

    • Spike the basal medium with the [U-13C4]Fumarate stock solution to the desired final concentration. A starting concentration of 1-5 mM is recommended, but this may require optimization depending on the cell line and experimental goals.

  • Media Exchange and Labeling:

    • Aspirate the complete medium from the wells.

    • Gently wash the cells twice with sterile PBS to remove residual unlabeled medium.

    • Add the pre-warmed 13C Fumarate Labeling Medium to each well.

    • Incubate the cells for the desired labeling period. The optimal time to reach isotopic steady-state can range from 4 to 24 hours, depending on the cell line's metabolic rate and the pathways of interest. A time-course experiment is recommended to determine the optimal labeling duration.

II. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent: 80:20 methanol:water, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Quenching:

    • Place the 6-well plate on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Aspirate the PBS and place the plate on a level surface in liquid nitrogen for 10-15 seconds to flash-freeze the cells and quench metabolism.

  • Extraction:

    • Transfer the plate to a -80°C freezer until ready for extraction (can be stored for up to one week).

    • Add 1 mL of -80°C extraction solvent (80:20 methanol:water) to each well.

    • Place the plate on a bed of dry ice and use a cell scraper to scrape the frozen cells into the solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds and place on ice for 15 minutes to allow for complete extraction.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Store the dried extracts at -80°C until analysis.

III. Mass Spectrometry Analysis

Dried metabolite extracts are typically analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS often requires chemical derivatization to make the metabolites volatile.

ParameterLC-MSGC-MS
Sample Preparation Reconstitute dried extract in appropriate solvent (e.g., 50% acetonitrile).Derivatization required (e.g., methoximation followed by silylation).
Separation Reversed-phase or HILIC chromatography.Capillary gas chromatography.
Ionization Electrospray Ionization (ESI), typically in negative mode for organic acids.Electron Impact (EI) ionization.
Resolution High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.Quadrupole or TOF mass analyzers.
Data Analysis Extract ion chromatograms for each metabolite and its isotopologues. Correct for natural isotope abundance.Analyze fragmentation patterns to determine labeling positions. Correct for natural isotope abundance.

Data Presentation and Interpretation

The primary output of a 13C tracing experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Expected Labeling Patterns from [U-13C4]Fumarate

When cells are labeled with [U-13C4]Fumarate, the carbons are fully labeled. The expected MIDs for key downstream metabolites are summarized in the table below.

MetaboliteExpected IsotopologueMetabolic Pathway
Fumarate M+4Direct labeling
Malate M+4Fumarate hydratase (FH)
Aspartate M+4Transamination of oxaloacetate (derived from M+4 malate)
Oxaloacetate M+4Malate dehydrogenase (MDH)
Citrate M+4Condensation of M+4 oxaloacetate with unlabeled acetyl-CoA
Succinate M+4Reverse action of succinate dehydrogenase (SDH)

Note: The actual observed MIDs may be influenced by contributions from other unlabeled carbon sources.

Signaling Pathways and Metabolic Maps

Fumarate Metabolism and Signaling

Fumarate sits at a crucial node in cellular metabolism. In the mitochondria, it is a central component of the TCA cycle. In the cytosol, it can be generated from the urea cycle and purine nucleotide synthesis.[9] Accumulated fumarate inhibits a-ketoglutarate-dependent dioxygenases, leading to the stabilization of hypoxia-inducible factor (HIF) and alterations in histone and DNA demethylation.[3]

G cluster_mito Mitochondrion cluster_cyto Cytosol Succinate Succinate Fumarate_mito Fumarate Succinate->Fumarate_mito SDH Malate_mito Malate Fumarate_mito->Malate_mito FH OAA Oxaloacetate Malate_mito->OAA MDH2 Malate_cyto Malate Malate_mito->Malate_cyto Citrate Citrate OAA->Citrate Aspartate Aspartate OAA->Aspartate Transport & Transamination aKG α-Ketoglutarate Citrate->aKG Fumarate_cyto Fumarate Fumarate_cyto->Fumarate_mito Fumarate_cyto->Malate_cyto FH HIF HIF-1α Stabilization Fumarate_cyto->HIF Epigenetics Epigenetic Alterations Fumarate_cyto->Epigenetics OAA_cyto OAA_cyto Malate_cyto->OAA_cyto MDH1 UreaCycle Urea Cycle UreaCycle->Fumarate_cyto PurineCycle Purine Nucleotide Cycle PurineCycle->Fumarate_cyto OAA_cyto->Aspartate Transamination

Caption: Fumarate's central role in metabolism and signaling.

Troubleshooting and Considerations

  • Cell Permeability: Fumarate uptake is mediated by specific transporters.[10] If low labeling is observed, consider using cell lines known to express dicarboxylate transporters or optimizing the extracellular fumarate concentration.

  • Isotopic Steady State: Failure to reach isotopic steady state can lead to misinterpretation of flux data. Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to determine when the MIDs of key metabolites plateau.

  • Metabolic Perturbations: High concentrations of exogenous fumarate can be cytotoxic or may alter cellular metabolism.[1] It is important to perform viability assays and to compare results with unlabeled controls to ensure the observed metabolic changes are due to tracing and not toxicity.

  • Data Correction: Always correct raw mass spectrometry data for the natural abundance of 13C and other isotopes to accurately determine the fractional enrichment from the tracer.

By following this detailed protocol, researchers can effectively utilize 13C fumarate tracing to gain valuable insights into cellular metabolism, disease mechanisms, and the impact of therapeutic interventions.

References

Application Note & Protocol: LC-MS/MS Method for Detecting ¹³C-Labeled Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling, particularly with ¹³C, is a powerful technique in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolite dynamics. Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular energy metabolism. Dysregulation of fumarate levels has been implicated in various diseases, including cancer. This application note provides a detailed protocol for the sensitive and specific detection of ¹³C-labeled fumarate in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for metabolic flux analysis and studies investigating cellular metabolism.

Fumarate is involved in numerous metabolic pathways, and its accumulation can have significant signaling consequences. Understanding the flux through these pathways is critical for elucidating disease mechanisms and for the development of novel therapeutics.

Signaling and Metabolic Pathways of Fumarate

Fumarate is a central node in cellular metabolism, primarily known for its role in the TCA cycle where it is converted to malate by the enzyme fumarate hydratase. Beyond the TCA cycle, fumarate is involved in the urea cycle and amino acid metabolism.[1] Pathological accumulation of fumarate, for instance due to fumarate hydratase deficiency, can lead to the activation of various signaling pathways, including the hypoxia-inducible factor (HIF) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.

Fumarate_Metabolism cluster_TCA TCA Cycle (Mitochondria) cluster_Urea Urea Cycle & Amino Acid Metabolism (Cytosol) cluster_Signaling Signaling Consequences of Fumarate Accumulation Succinate Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Fumarate Hydratase Fumarate_acc Fumarate Accumulation Oxaloacetate Oxaloacetate Malate->Oxaloacetate Argininosuccinate Argininosuccinate Fumarate_cyto Fumarate Argininosuccinate->Fumarate_cyto Argininosuccinate Lyase Tyrosine Tyrosine Tyrosine->Fumarate_cyto Degradation HIF_activation HIF Pathway Activation Fumarate_acc->HIF_activation Inhibits PHDs Nrf2_activation Nrf2 Pathway Activation Fumarate_acc->Nrf2_activation Modifies KEAP1

Fumarate's role in metabolism and signaling.

Experimental Workflow

The overall experimental workflow for the analysis of ¹³C-labeled fumarate from cell culture samples is depicted below. The process begins with cell culture and labeling, followed by rapid quenching and metabolite extraction. The extracts are then analyzed by LC-MS/MS, and the resulting data is processed for quantification.

Workflow A 1. Cell Culture and Labeling (with ¹³C-glucose or other labeled substrate) B 2. Quenching (e.g., cold methanol) A->B C 3. Metabolite Extraction (e.g., methanol/water) B->C D 4. Sample Clarification (Centrifugation) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing and Quantification E->F

References

Application Notes and Protocols: Quantifying Krebs Cycle Flux with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic hub essential for cellular energy production and biosynthesis. Quantifying the rate, or flux, of metabolites through this cycle is critical for understanding cellular physiology in both health and disease. Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to measure these dynamic processes. By supplying cells with nutrients labeled with heavy isotopes (e.g., ¹³C), researchers can track the incorporation of these labels into Krebs cycle intermediates, providing a quantitative measure of pathway activity.[1][2] This document provides detailed protocols and application notes for designing and executing stable isotope tracing experiments to quantify Krebs cycle flux.

Principle of the Method

Stable isotope tracing relies on supplying a labeled substrate (a "tracer") to a biological system and monitoring its metabolic fate. For the Krebs cycle, commonly used tracers include uniformly labeled [U-¹³C]-glucose or [U-¹³C]-glutamine.[3] As these molecules are metabolized, their ¹³C atoms are incorporated into downstream metabolites. Mass spectrometry (MS) is then used to measure the mass shifts in these metabolites, revealing the extent of isotope incorporation. The resulting pattern of mass isotopomers (molecules of the same chemical formula but different isotopic content) provides detailed information about the relative and absolute fluxes through the Krebs cycle and connected pathways.[4][5]

Experimental Design and Workflow

A typical stable isotope tracing experiment involves several key stages: tracer selection, cell culture and labeling, metabolite extraction, and finally, analysis by mass spectrometry. The overall process is designed to achieve an isotopic steady state, where the isotopic enrichment of key metabolites becomes constant over time.[6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Select Isotopic Tracer (e.g., [U-13C]-Glucose) Culture Culture Cells to Desired Confluency Label Introduce Isotope-Labeled Medium to Cells Culture->Label Incubate Incubate for a Defined Period (e.g., 2-24h) Label->Incubate Quench Rapidly Quench Metabolism Incubate->Quench Extract Extract Metabolites Quench->Extract MS LC-MS or GC-MS Analysis Extract->MS Data Analyze Mass Isotopomer Distributions (MIDs) MS->Data Flux Calculate Metabolic Flux Data->Flux

Caption: A typical experimental workflow for stable isotope tracing.

Tracer Selection

The choice of isotopic tracer is fundamental to the experimental design and depends on the specific metabolic pathway being investigated.

  • [U-¹³C]-Glucose: This is the most common tracer for studying central carbon metabolism. Glucose is converted to pyruvate, which then forms acetyl-CoA and enters the Krebs cycle. Tracing ¹³C from glucose reveals the contribution of glycolysis to the Krebs cycle.[7]

  • [U-¹³C]-Glutamine: Glutamine is another key anaplerotic substrate that can replenish Krebs cycle intermediates. It is converted to α-ketoglutarate.[8][9] Using this tracer helps quantify the contribution of glutaminolysis, which is often upregulated in cancer cells.[8][10]

  • Other Tracers: Position-specific labeled tracers, like [1,2-¹³C]-glucose, can provide more detailed resolution of specific pathways like the pentose phosphate pathway versus glycolysis.[11]

Isotopic Labeling Strategy

For accurate flux analysis, it is crucial that the metabolic system reaches an "isotopic steady state," meaning the fractional labeling of key intermediates is stable. The time required to reach this state varies depending on the pathway; glycolysis intermediates label within minutes, while the Krebs cycle can take several hours.[6][10]

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline for adherent mammalian cells.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow them to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium that is identical to the standard growth medium but lacks the nutrient you will be tracing (e.g., glucose-free DMEM for ¹³C-glucose tracing). Supplement this medium with the ¹³C-labeled nutrient at the same concentration as the unlabeled nutrient in the standard medium.

  • Labeling Initiation: Aspirate the standard growth medium from the cells.

  • Washing (Optional but Recommended): Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.

  • Add Labeled Medium: Immediately add the pre-warmed, isotope-labeled medium to the cells.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂) and incubate for a predetermined time to allow for label incorporation (e.g., 2, 6, or 24 hours).

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during extraction.

  • Quenching: Place the culture plate on dry ice to rapidly cool and quench metabolism.

  • Medium Removal: Aspirate the labeled medium.

  • Washing: Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites.

  • Extraction:

    • Add 1 mL of an ice-cold extraction solvent to each well of a 6-well plate. A common solvent is a mixture of methanol/acetonitrile/water (50:30:20 v/v/v).[12]

    • Use a cell scraper to scrape the cells into the extraction solvent.[13]

    • Transfer the cell lysate into a microcentrifuge tube.

  • Cell Lysis: To ensure complete lysis and protein precipitation, perform three freeze-thaw cycles. Each cycle consists of freezing in liquid nitrogen for 1 minute, followed by vortexing for 30 seconds and sonication in an ice-cold bath for 15 minutes.[12]

  • Protein Precipitation: Incubate the samples at -20°C for at least 1 hour to precipitate proteins.[12]

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Prior to analysis, reconstitute the dried metabolites in a suitable solvent for mass spectrometry, such as 50% acetonitrile in water.[12]

Mass Spectrometry and Data Analysis

The reconstituted samples are analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice depends on the chemical properties of the metabolites of interest.

Mass Isotopomer Distribution (MID)

The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for each Krebs cycle intermediate. An MID is a vector that describes the fraction of the metabolite pool that contains 0, 1, 2, ... n heavy isotopes (M+0, M+1, M+2, ... M+n).

MID_Concept cluster_mid Mass Isotopomer Distribution (MID) cluster_ms Mass Spectrometer Output Citrate b Citrate (6 Carbons)b M+0 M+1 M+2 M+3 M+4 M+5 M+6 Spectrum Relative Abundance Citrate:m0->Spectrum Unlabeled Citrate:m2->Spectrum From [U-13C]-Glucose (1st Turn) Citrate:m4->Spectrum From [U-13C]-Glutamine (Oxidative) Citrate:m5->Spectrum From [U-13C]-Glutamine (Reductive)

Caption: Conceptual diagram of mass isotopomer distribution for citrate.

Data Interpretation and Flux Calculation

The MIDs of Krebs cycle intermediates reveal the pathways through which the tracer was metabolized. For example:

  • [U-¹³C]-Glucose: After one turn of the Krebs cycle, glucose-derived acetyl-CoA (containing two ¹³C atoms) condenses with unlabeled oxaloacetate, resulting in M+2 labeled citrate, α-ketoglutarate, succinate, fumarate, and malate.

  • [U-¹³C]-Glutamine: Glutamine enters the cycle as α-ketoglutarate (containing five ¹³C atoms). Oxidative metabolism leads to M+4 labeled malate, fumarate, and succinate.[10] Reductive carboxylation, a reverse pathway important in some cancers, leads to M+5 citrate.[3][8]

The following table summarizes the expected major mass isotopomers for key metabolites after one turn of the Krebs cycle with common tracers.

MetaboliteCarbon AtomsExpected Isotopomer from [U-¹³C]-GlucoseExpected Isotopomer from [U-¹³C]-Glutamine (Oxidative)
Citrate 6M+2M+4
α-Ketoglutarate 5M+2M+5 (direct entry)
Succinate 4M+2M+4
Fumarate 4M+2M+4
Malate 4M+2M+4
Aspartate 4M+2M+4

Table 1: Expected major mass isotopomers after one turn of the Krebs cycle.

Quantitative Data Presentation

The fractional contribution of a tracer to a specific metabolite pool can be calculated from the MIDs after correcting for the natural abundance of ¹³C. Below is an example of how quantitative data from a hypothetical experiment might be presented.

MetaboliteCondition: Control (% Labeled)Condition: Drug X (% Labeled)
Citrate 45.2 ± 3.122.5 ± 2.5
α-Ketoglutarate 48.9 ± 2.825.1 ± 3.0
Succinate 51.5 ± 4.028.3 ± 2.9
Malate 50.1 ± 3.526.7 ± 3.1

Table 2: Example data showing the percentage of the total pool of Krebs cycle intermediates labeled from [U-¹³C]-Glucose under control and drug-treated conditions. Data are presented as mean ± standard deviation.

The following table shows representative MIDs for malate after labeling with [U-¹³C]-glucose, illustrating how flux changes can be observed.

IsotopomerCondition: Control (Relative Abundance)Condition: Drug X (Relative Abundance)
M+0 0.490.73
M+1 0.050.04
M+2 0.350.18
M+3 0.070.03
M+4 0.040.02

Table 3: Example Mass Isotopomer Distribution for Malate. A decrease in the M+2 fraction under Drug X treatment suggests reduced glucose entry into the Krebs cycle.

Conclusion

Quantifying Krebs cycle flux using stable isotopes is a robust technique that provides invaluable insights into cellular metabolism.[2] Careful experimental design, precise execution of protocols for labeling and extraction, and rigorous data analysis are essential for obtaining reliable and interpretable results. The methods outlined in this document provide a solid foundation for researchers aiming to investigate the dynamics of the Krebs cycle in various biological contexts.

References

Application Notes and Protocols for In Vivo Metabolic Imaging with Hyperpolarized 13C Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarized carbon-13 (¹³C) Magnetic Resonance Imaging (MRI) is a rapidly emerging molecular imaging modality that enables real-time, non-invasive monitoring of metabolic processes in vivo. This technology utilizes dynamic nuclear polarization (DNP) or parahydrogen-induced polarization (PHIP) to dramatically increase the MRI signal of ¹³C-labeled substrates by over 10,000-fold.[1][2] One such promising hyperpolarized probe is [1,4-¹³C₂]fumarate, an intermediate of the tricarboxylic acid (TCA) cycle. The in vivo conversion of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate, catalyzed by the intracellular enzyme fumarase (fumarate hydratase), serves as a sensitive and specific biomarker for imaging cell necrosis.[3][4] This application holds significant potential for assessing early treatment response in oncology, detecting acute tissue injury, and understanding various pathologies characterized by cell death.[3][5]

The underlying principle of this imaging technique hinges on the compartmentalization of fumarase within healthy cells.[5][6] Intravenously injected hyperpolarized fumarate cannot readily cross the intact plasma membrane of viable cells and therefore does not have access to mitochondrial and cytosolic fumarase.[5] However, in necrotic cells, the compromised cell membrane allows for the influx of exogenous fumarate, leading to its rapid conversion to malate by the now-accessible fumarase.[3][5][6] This metabolic transformation can be detected and spatially mapped using ¹³C MR spectroscopy and imaging, providing a positive contrast signal that highlights regions of necrosis.[7]

Applications

The primary application of in vivo metabolic imaging with hyperpolarized ¹³C fumarate is the detection and quantification of cell necrosis. This has been demonstrated in a variety of preclinical models, with promising implications for clinical translation.[8]

  • Oncology: Assessing early tumor response to therapy is a critical application. A significant increase in the production of hyperpolarized malate has been observed in tumors treated with chemotherapy, preceding changes in tumor size.[1][3] This allows for a rapid evaluation of treatment efficacy and could guide personalized cancer therapy. For instance, a 2.4-fold increase in hyperpolarized [1,4-¹³C₂]malate production was observed in etoposide-treated lymphoma tumors compared to untreated tumors.[3]

  • Cardiology: This technique can be used to image myocardial necrosis following an ischemic event, such as a myocardial infarction.[5][6] Studies have shown a dramatic increase in malate production in the infarcted region of the heart. One study reported an 82-fold increase in [1,4-¹³C₂]malate production one day after myocardial infarction in a rat model.[5][6]

  • Nephrology: Early detection of acute kidney injury, particularly acute tubular necrosis, is another key application. The conversion of hyperpolarized fumarate to malate can serve as a sensitive marker for renal cell death.[5]

  • Hepatology: It has been used to image necrosis in a murine model of acetaminophen-induced hepatitis.[9]

Data Presentation

The following tables summarize quantitative data from preclinical studies using hyperpolarized ¹³C fumarate for in vivo metabolic imaging.

Application Animal Model Treatment/Condition Key Finding Fold Increase in Malate Production Reference
OncologyMurine LymphomaEtoposide TreatmentIncreased tumor cell necrosis2.4[3]
CardiologyRatMyocardial InfarctionCardiomyocyte necrosis82 (1 day post-MI), 31 (7 days post-MI)[5][6]
OncologyMurine Lymphoma CellsDrug-induced cell deathIncreased fumarate to malate flux19[3]
Parameter Value Context Reference
T₁ of [1,4-¹³C₂]fumarate24.1 ± 2.1 sIn vivo[4]
T₁ of [1,4-¹³C₂]malate18.4 ± 7.0 sIn vivo[4]
[1,4-¹³C₂]fumarate Chemical Shift175.4 ppmIn vivo at 2.35 T[4]
[1-¹³C]malate Chemical Shift~181.8 ppmIn vivo at 2.35 T[4]
[4-¹³C]malate Chemical Shift~180.6 ppmIn vivo at 2.35 T[4]

Experimental Protocols

Hyperpolarization of [1,4-¹³C₂]Fumarate using Dissolution DNP

This protocol describes the general steps for producing hyperpolarized [1,4-¹³C₂]fumarate using a commercial DNP polarizer (e.g., GE SPINlab or Oxford Instruments HyperSense).

Materials:

  • [1,4-¹³C₂]fumaric acid

  • Trityl radical (e.g., OX063)[10]

  • Gadolinium chelate (e.g., ProHance)[10]

  • Biologically compatible buffer solution (e.g., Tris-HCl, NaOH)

  • DNP Polarizer

  • Sterile vials and syringes

Protocol:

  • Sample Preparation: Prepare a formulation of [1,4-¹³C₂]fumaric acid with a stable trityl radical and a gadolinium-based contrast agent. This mixture is then placed into a sample cup.

  • Polarization: The sample cup is inserted into the DNP polarizer. The sample is cooled to approximately 1.4 K in a high magnetic field (e.g., 3.35 T or 5 T).[10][11]

  • Microwave Irradiation: The sample is irradiated with microwaves at a frequency specific to the radical's electron paramagnetic resonance (e.g., ~94 GHz for a 3.35 T magnet).[10] This transfers the high electron spin polarization to the ¹³C nuclei over a period of approximately 45-90 minutes.[10]

  • Dissolution: Once maximum polarization is achieved, the frozen, hyperpolarized sample is rapidly dissolved with a heated (e.g., >180°C) and pressurized bolus of a sterile, biologically compatible buffer.[1] This process rapidly transforms the solid sample into an injectable liquid solution at a physiological pH and temperature.

  • Quality Control: Before injection, automated quality control checks are typically performed to measure the polarization level, concentration, pH, and temperature of the final solution.

In Vivo Administration and Imaging in a Rodent Model

This protocol outlines the procedure for injecting hyperpolarized [1,4-¹³C₂]fumarate and acquiring metabolic data in a rodent tumor model.

Materials:

  • Tumor-bearing rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Catheter for tail vein injection

  • MRI scanner equipped for ¹³C detection (e.g., 3T)[12]

  • Dual-tuned ¹H/¹³C RF coil

  • Hyperpolarized [1,4-¹³C₂]fumarate solution

Protocol:

  • Animal Preparation: Anesthetize the animal using isoflurane and place it on a heated bed to maintain body temperature. Insert a catheter into the tail vein for injection of the hyperpolarized substrate.

  • Positioning and Anatomical Imaging: Position the animal within the MRI scanner. Acquire anatomical ¹H images (e.g., T2-weighted fast spin-echo) to localize the tumor and surrounding tissues.[13]

  • Injection of Hyperpolarized Fumarate: Inject a bolus of the hyperpolarized [1,4-¹³C₂]fumarate solution via the tail vein catheter over a period of 6-12 seconds.[4][13]

  • ¹³C MR Data Acquisition: Immediately following the injection, begin dynamic acquisition of ¹³C MR data. This can be done using either non-spatially resolved spectroscopy to observe the temporal evolution of fumarate and malate signals or chemical shift imaging (CSI) to map their spatial distribution.[9][14]

    • Typical CSI Parameters: 16x16 matrix, 32x32 mm field of view, 20 mm slice thickness, TE/TR of 10/75 ms, and a flip angle of ~20°.[9]

  • Data Processing and Analysis: The acquired ¹³C data is processed to separate the signals from fumarate and malate based on their chemical shifts. The ratio of malate to fumarate signal can be calculated on a voxel-by-voxel basis to generate metabolic maps that highlight areas of necrosis.[15]

Visualizations

Signaling Pathway of Fumarate to Malate Conversion in Necrosis

Fumarate_to_Malate_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_healthy Healthy Cell cluster_necrotic Necrotic Cell HP 13C-Fumarate (Injected) HP 13C-Fumarate (Injected) Intact Membrane Intact Plasma Membrane HP 13C-Fumarate (Injected)->Intact Membrane No Entry Compromised Membrane Compromised Plasma Membrane HP 13C-Fumarate (Injected)->Compromised Membrane Entry Fumarase (Inaccessible) Fumarase Fumarase (Accessible) Fumarase HP 13C-Malate HP 13C-Malate Fumarase (Accessible)->HP 13C-Malate Conversion Experimental_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Sample Prep Prepare 13C Fumarate with Radical Polarization Hyperpolarize via DNP (~1.4K, High B-field) Sample Prep->Polarization Dissolution Rapid Dissolution in Buffer Polarization->Dissolution QC Quality Control (pH, Temp, Polarization) Dissolution->QC Injection Inject Hyperpolarized 13C Fumarate QC->Injection Injectable Solution Anesthesia Anesthetize Animal Positioning Position in MRI & Acquire 1H Images Anesthesia->Positioning Positioning->Injection Acquisition Dynamic 13C MR Data Acquisition Injection->Acquisition Processing Process 13C Data (Separate Fumarate & Malate) Acquisition->Processing Raw Data Mapping Generate Metabolic Maps (Malate/Fumarate Ratio) Processing->Mapping Quantification Quantify Necrotic Regions Mapping->Quantification

References

Sample Preparation for 13C Metabolomics Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of biological samples for 13C-labeled metabolomics analysis. Accurate sample preparation is critical for obtaining high-quality, reproducible data that reflects the true metabolic state of the biological system under investigation. These protocols cover procedures for cell cultures (adherent and suspension) and tissues, focusing on quenching metabolic activity, extracting metabolites, and preparing samples for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Introduction to 13C Metabolomics

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[1] By introducing a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways.[1] The resulting labeling patterns in downstream metabolites provide a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses. The key steps in a 13C metabolomics experiment include experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1]

General Considerations for Sample Preparation

To ensure the integrity of the metabolome, sample preparation must be rapid, reproducible, and effectively halt all enzymatic activity. Key considerations include:

  • Quenching: This is the most critical step to instantly stop metabolic activity and preserve the in vivo metabolite concentrations.[2][3][4] Inefficient quenching can lead to significant alterations in metabolite profiles.

  • Extraction: The chosen solvent system should efficiently extract a broad range of metabolites of interest.[5]

  • Normalization: To account for variations in sample size (e.g., cell number or tissue weight), data should be normalized.[6][7][8] Common normalization methods include cell counting, total protein quantification, or DNA content measurement.[6][7]

Experimental Protocols

Cell Culture Sample Preparation

The protocol for cell culture depends on whether the cells are adherent or in suspension.

This protocol is suitable for cells grown in multi-well plates or culture dishes.

Materials:

  • Culture medium with 13C-labeled tracer (e.g., [U-13C]-glucose)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Ice-cold physiological saline (e.g., 150 mM Ammonium Acetate, pH 7.3 or Phosphate-Buffered Saline - PBS)[6][9]

  • Pre-chilled (-80°C) quenching/extraction solution (e.g., 80% Methanol/20% Water)[6]

  • Cell scraper

  • Dry ice or a pre-cooled metal block

Protocol:

  • Culture Cells: Plate cells and grow them to the desired confluency (typically 70-80%) in standard culture medium.[6]

  • Tracer Introduction: At a designated time before harvesting (e.g., 3-24 hours), replace the standard medium with the 13C-labeled tracer medium containing dFBS.[6] The labeling duration depends on the pathway of interest; glycolysis reaches isotopic steady-state within minutes, while pathways like lipid synthesis may take longer.[6]

  • Quenching and Washing:

    • Work quickly in small batches.[6]

    • Aspirate the culture medium.[6]

    • Immediately wash the cell monolayer with ice-cold physiological saline to remove extracellular metabolites.[6][9] Aspirate the wash solution completely.

  • Metabolite Extraction:

    • Place the culture plate on dry ice or a pre-cooled metal block to rapidly cool the cells.[6]

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.[6]

    • Incubate the plates at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.[6]

  • Cell Harvesting:

    • Scrape the cells from the plate surface using a cell scraper.[6]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6][7]

  • Sample Clarification:

    • Vortex the samples briefly.[6]

    • Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[6][9]

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new clean tube.

  • Sample Storage: Store the extracts at -80°C until analysis.[6]

Table 1: Adherent Cell Culture Plating Recommendations

Plate FormatRecommended Cell Number at SeedingApproximate Cell Number at Harvest (70-80% Confluency)
6-well Plate200,000 cells/well800,000 - 1,000,000 cells/well
10 cm Dish1,000,000 cells/dish5,000,000 - 7,000,000 cells/dish
15 cm Dish2,500,000 cells/dish12,000,000 - 15,000,000 cells/dish

Data synthesized from multiple sources for illustrative purposes.

This protocol is adapted for cells grown in suspension.

Materials:

  • Culture medium with 13C-labeled tracer

  • Ice-cold physiological saline

  • Pre-chilled (-80°C) quenching/extraction solution (e.g., 100% Methanol)

  • Filtration device with appropriate membrane filters (e.g., 0.8 µm) or centrifuge

Protocol:

  • Culture and Labeling: Grow cells in suspension to the desired density and introduce the 13C-labeled tracer for the specified duration.

  • Quenching and Harvesting (Method A: Filtration):

    • Rapidly filter the cell suspension through a membrane filter to separate cells from the medium.

    • Immediately wash the cells on the filter with ice-cold saline.

    • Plunge the filter with the cells into a tube containing pre-chilled (-80°C) 100% methanol.[4][10] This method demonstrates high quenching efficiency.[2][3][4]

  • Quenching and Harvesting (Method B: Centrifugation):

    • Rapidly pellet the cells by centrifugation at a low speed.[9]

    • Discard the supernatant (medium).

    • Resuspend the cell pellet in ice-cold saline and centrifuge again to wash.

    • Resuspend the final cell pellet in a pre-chilled quenching/extraction solution.

  • Metabolite Extraction and Clarification:

    • Vortex the cell suspension in the extraction solvent vigorously.

    • Incubate at -80°C for at least 20 minutes.

    • Proceed with centrifugation as described for adherent cells (Step 6 and 7 in section 3.1.1).

  • Sample Storage: Store extracts at -80°C.

Table 2: Comparison of Quenching Methods for Suspension Cells

Quenching MethodTemperatureQuenching EfficiencyMetabolite LeakageReference
Rapid Filtration + 100% Methanol-80°CHighestMinimal[2][3][4]
30% Methanol Slurry + Centrifugation-24°CSlightly less effective than filtrationSome[2][3][4]
Saline Ice Slurry + Centrifugation~0°CLess effectiveMinimal[2][3]
60% Cold Methanol + Centrifugation-65°CVariableSignificant[2][3]
Tissue Sample Preparation

This protocol is for the extraction of metabolites from solid tissues.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Pre-chilled (-20°C or colder) extraction solvent (e.g., Methanol, Acetonitrile, or a mixture)[9]

  • Scalpel and forceps

Protocol:

  • Tissue Collection: Excise the tissue of interest as quickly as possible to minimize post-mortem metabolic changes.

  • Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen.[9] This is a critical step to halt metabolism. Store at -80°C until extraction.

  • Homogenization:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Place the frozen tissue in the mortar and add liquid nitrogen.

    • Grind the tissue into a fine powder under liquid nitrogen.[9]

  • Metabolite Extraction:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add a pre-determined volume of cold extraction solvent (e.g., 4 volumes of -20°C Methanol).[9]

    • Vortex or sonicate the sample to ensure thorough extraction.

    • Incubate at a low temperature (e.g., 0-4°C) for a defined period (e.g., 30 minutes).[9]

  • Sample Clarification:

    • Centrifuge the homogenate at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant.

    • An optional second extraction of the pellet can be performed to maximize metabolite recovery.[6]

  • Sample Storage: Store the metabolite extracts at -80°C.

Visualization of Workflows

Adherent Cell Sample Preparation Workflow

Adherent_Cell_Workflow culture Cell Culture with 13C Tracer wash Wash with Cold Saline culture->wash quench_extract Add Cold (-80°C) 80% Methanol wash->quench_extract incubate Incubate at -80°C quench_extract->incubate scrape Scrape and Collect Lysate incubate->scrape centrifuge Centrifuge at 4°C scrape->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant store Store at -80°C collect_supernatant->store analysis LC-MS/NMR Analysis store->analysis

Caption: Workflow for adherent cell sample preparation.

Suspension Cell Sample Preparation Workflow (Filtration Method)

Suspension_Cell_Workflow culture Cell Culture with 13C Tracer filter_wash Rapid Filtration & Wash culture->filter_wash quench_extract Immerse Filter in Cold (-80°C) Methanol filter_wash->quench_extract vortex Vortex Vigorously quench_extract->vortex centrifuge Centrifuge at 4°C vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant store Store at -80°C collect_supernatant->store analysis LC-MS/NMR Analysis store->analysis

Caption: Workflow for suspension cell sample preparation.

Tissue Sample Preparation Workflow

Tissue_Sample_Workflow excise Excise Tissue snap_freeze Snap Freeze in Liquid Nitrogen excise->snap_freeze homogenize Homogenize to Fine Powder snap_freeze->homogenize extract Add Cold Extraction Solvent homogenize->extract centrifuge Centrifuge at 4°C extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant store Store at -80°C collect_supernatant->store analysis LC-MS/NMR Analysis store->analysis

Caption: Workflow for tissue sample preparation.

Quality Control and Normalization

To ensure high-quality and comparable data, the following should be considered:

  • Internal Standards: The inclusion of a mixture of 13C-labeled internal standards can help monitor and correct for variations in extraction efficiency and instrument response.

  • Quality Control (QC) Samples: A pooled QC sample, created by mixing equal aliquots from each experimental sample, should be analyzed periodically throughout the analytical run to assess the stability and reproducibility of the analytical platform.[7]

  • Normalization: As mentioned, normalizing the data is crucial. For cell culture, this can be done by determining the cell count, protein concentration (e.g., via a BCA assay on the cell pellet), or DNA content in a parallel set of wells or from the pellet after metabolite extraction.[6][7] For tissue samples, normalization is typically done by the initial weight of the tissue.

By following these detailed protocols and considerations, researchers can generate robust and reliable data for their 13C metabolomics studies, leading to a deeper understanding of cellular metabolism.

References

Application Note: A Detailed Protocol for Calculating the Mass Isotopomer Distribution of Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumarate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. Beyond its bioenergetic role, fumarate has emerged as a key signaling molecule, or "oncometabolite," implicated in a variety of cellular processes including the hypoxic response, oxidative stress, and immune regulation.[1][2][3][4] Altered fumarate levels are associated with certain cancers and cardiovascular diseases.[1][2] Mass Isotopomer Distribution (MID) analysis, which utilizes stable isotope tracers, is a powerful technique for dissecting the metabolic pathways that contribute to the fumarate pool.[5][6] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to calculate the MID of fumarate, offering insights into cellular metabolism and the dynamics of fumarate-related signaling pathways.

The principle of this method involves introducing a stable isotope-labeled substrate, such as uniformly labeled ¹³C-glucose ([U-¹³C]-glucose), into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including fumarate. Mass spectrometry (MS) is then employed to detect the different mass isotopomers of fumarate, which are molecules of fumarate that differ in the number of ¹³C atoms they contain.[7][8] The relative abundance of each isotopomer, which constitutes the MID, provides a quantitative measure of the metabolic flux through the pathways producing fumarate.

Fumarate in Cellular Signaling

Fumarate's signaling functions are often initiated by its accumulation, which can occur due to genetic mutations in the fumarate hydratase (FH) enzyme or under specific physiological or pathological conditions. This accumulation allows fumarate to interact with and modulate the activity of various proteins.

One of the most well-characterized signaling roles of fumarate is its ability to stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][4] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. Fumarate can competitively inhibit PHDs, preventing HIF-1α degradation and leading to its accumulation and the subsequent activation of hypoxic gene expression, even in the presence of oxygen.

Fumarate also plays a crucial role in the cellular antioxidant response through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Fumarate can covalently modify cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification, termed succination, prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 accumulation and the transcription of antioxidant and cytoprotective genes.

Recent studies have also linked FH deficiency and consequent fumarate accumulation to the activation of the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA.[1][3] The accumulation of fumarate can lead to mitochondrial stress and the release of mitochondrial DNA into the cytosol, which is then detected by cGAS, triggering an inflammatory response.

Fumarate_Signaling_Pathways cluster_TCA TCA Cycle cluster_HIF HIF-1α Pathway cluster_Nrf2 Nrf2 Pathway cluster_cGAS cGAS-STING Pathway Succinate Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Fumarate_HIF Fumarate Fumarate_Nrf2 Fumarate Fumarate_cGAS Fumarate PHDs PHDs Fumarate_HIF->PHDs inhibits HIF1a HIF-1α PHDs->HIF1a degrades Hypoxic_Response Hypoxic Response HIF1a->Hypoxic_Response activates Keap1 Keap1 Fumarate_Nrf2->Keap1 succinates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Nrf2->ARE activates mtDNA Mitochondrial DNA release Fumarate_cGAS->mtDNA cGAS cGAS mtDNA->cGAS activates STING STING cGAS->STING Inflammation Inflammatory Response STING->Inflammation

Fumarate's role in the TCA cycle and key signaling pathways.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C tracer experiment to determine the MID of fumarate.

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

  • Materials:

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • [U-¹³C]-glucose (or other desired ¹³C-labeled tracer)

    • 6-well cell culture plates

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.

    • Culture cells overnight in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

    • Prepare the labeling medium by replacing the standard glucose in the base medium with the ¹³C-labeled glucose at the same concentration.

    • The following day, remove the culture medium and wash the cells once with pre-warmed PBS.

    • Remove the PBS and add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites. The optimal time will depend on the cell type and the specific metabolic pathways being investigated.

Metabolite Extraction

Rapid quenching of metabolic activity is crucial for accurately measuring intracellular metabolite levels.

  • Materials:

    • Cold PBS (4°C)

    • Cold extraction solvent (80% methanol in water, -80°C)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge capable of reaching 20,000 x g at 4°C

  • Procedure:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium and immediately wash the cells with 1 mL of cold PBS.

    • Aspirate the PBS and add 1 mL of cold extraction solvent to each well.

    • Scrape the cells into the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

    • Store the extracts at -80°C until analysis.

LC-MS/MS Analysis of Fumarate

This protocol is adapted from established methods for analyzing TCA cycle intermediates.[9]

  • Instrumentation:

    • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: Phenomenex Synergi™ Polar-RP (150 x 2 mm, 4 µm) or equivalent.[9]

    • Mobile Phase A: 0.03% formic acid in water.[9]

    • Mobile Phase B: 0.03% formic acid in acetonitrile.[9]

    • Flow Rate: 0.25 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Gradient Program:

      • 0-0.3 min: 0% B

      • 0.3-5 min: 0% to 18.1% B

      • 5-7 min: 18.1% to 95% B

      • 7-7.5 min: 95% to 0% B

      • 7.5-13 min: 0% B[9]

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions: The following table lists the precursor and product ions for each isotopomer of fumarate.

IsotopomerPrecursor Ion (m/z)Product Ion (m/z)
M+0 (¹²C₄)115.071.0
M+1 (¹³C₁¹²C₃)116.072.0
M+2 (¹³C₂¹²C₂)117.073.0
M+3 (¹³C₃¹²C₁)118.074.0
M+4 (¹³C₄)119.075.0

Data Analysis and MID Calculation

Experimental_Workflow A Cell Culture and Isotope Labeling B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Raw Data Processing C->D E Correction for Natural Isotope Abundance D->E F MID Calculation E->F G Data Interpretation F->G

Experimental workflow for fumarate MID analysis.

Raw Data Processing
  • Integrate the peak areas for each of the fumarate isotopomer MRM transitions across the chromatographic peak. The resulting peak areas represent the raw abundance of each isotopomer.

Correction for Natural Isotope Abundance
  • The measured isotopomer abundances must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This can be done using matrix-based correction methods. Several software packages and online tools are available for this purpose. The correction accounts for the fact that even in an unlabeled sample, there will be a small fraction of M+1, M+2, etc., due to natural isotope abundance.

Calculation of Mass Isotopomer Distribution
  • After correction, the fractional abundance of each isotopomer is calculated by dividing the abundance of that isotopomer by the sum of the abundances of all isotopomers.

    • Fractional Abundance (M+i) = Corrected Abundance (M+i) / Σ [Corrected Abundance (M+0 to M+4)]

Data Presentation

The calculated MID of fumarate should be presented in a clear and structured table to facilitate comparison between different experimental conditions.

Sample ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Control (Unlabeled)95.83.90.30.00.0
[U-¹³C]-glucose (4h)45.25.140.54.15.1
[U-¹³C]-glucose (24h)10.72.365.88.912.3
Drug Treatment + [U-¹³C]-glucose (24h)25.44.650.19.510.4

This table presents hypothetical data for illustrative purposes.

Conclusion

This application note provides a comprehensive guide for calculating the mass isotopomer distribution of fumarate. By combining stable isotope labeling with LC-MS/MS analysis, researchers can gain valuable insights into the metabolic pathways contributing to the fumarate pool. This information is crucial for understanding the role of fumarate in both normal physiology and disease, and for the development of novel therapeutic strategies targeting metabolic and signaling pathways. The detailed protocols and data analysis steps outlined here offer a robust framework for scientists in academic and industrial research settings.

References

Application Notes and Protocols for Labeled Fumarate in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," whose accumulation is linked to cancer and inflammatory diseases.[1][2] Mutations in the gene encoding fumarate hydratase (FH), the enzyme that converts fumarate to malate, lead to profound intracellular fumarate accumulation.[3][4] This accumulation drives significant metabolic and signaling reprogramming. Stable isotope-labeled fumarate and its precursors are invaluable tools for elucidating these complex roles in mitochondrial research. By tracing the fate of isotopes (e.g., ¹³C), researchers can map metabolic fluxes, identify novel biochemical pathways, and quantify the impact of fumarate on cellular processes. These application notes provide an overview of key uses for labeled fumarate and detailed protocols for their implementation.

Application Note 1: Tracing Metabolic Rewiring in Fumarate Hydratase (FH) Deficiency

The loss of FH activity truncates the TCA cycle, causing fumarate to accumulate to millimolar concentrations and forcing a major metabolic rewiring to support cell survival and growth.[1][5] Labeled precursors, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, are used to trace how cells adapt their metabolism. In FH-deficient cells, this rewiring often involves a shift towards aerobic glycolysis (the Warburg effect) and an increased reliance on reductive carboxylation of glutamine-derived α-ketoglutarate to support lipid synthesis.[1][3] Tracing experiments can precisely map the contributions of these alternative pathways.

Key Applications:
  • Mapping the diversion of glucose and glutamine carbons in FH-deficient cells.

  • Quantifying the activity of pathways like reductive carboxylation.[1]

  • Assessing the metabolic effects of potential therapeutic agents targeting these rewired pathways.

Quantitative Data Summary
ParameterReported ValueCell/System ContextSignificance
Intracellular Fumarate ~5 mMFumarate Hydratase (FH)-deficient cellsDemonstrates the massive accumulation resulting from enzyme loss.[5]
Intracellular Fumarate ~8-10 fmol/cellFh1-deficient Mouse Embryonic Fibroblasts (MEFs)High levels compared to wild-type, where it is often undetectable by the same methods.[2]
HIF Prolyl Hydroxylase Inhibition (Ki) 50-80 µmol/LIn vitro enzyme assayShows that pathologically relevant fumarate concentrations can inhibit key oxygen-sensing enzymes.[6]
LC-MS/MS LLOQ 0.2 µM (0.023 µg/mL)Aqueous solutionDefines the lower limit of quantitation for sensitive analytical methods used in tracing studies.[7]
Signaling Pathway: Metabolic Rewiring in FH Deficiency

Application Note 2: Probing Fumarate-Induced Protein Succination

A major consequence of fumarate accumulation is the non-enzymatic, covalent modification of cysteine residues in proteins, a post-translational modification known as succination.[5] This process can alter protein function and has been implicated in the pathogenic mechanisms of FH deficiency.[2][8] For example, succination of KEAP1 leads to the stabilization and activation of the antioxidant transcription factor NRF2.[9] Using ¹³C-labeled fumarate allows for the direct tracking of fumarate adducts on specific proteins, enabling the identification of novel targets and the quantification of succination levels.

Key Applications:
  • Identifying novel protein targets of succination.

  • Quantifying changes in protein succination in response to genetic or pharmacological perturbations.

  • Validating succination as a biomarker for FH-deficient tumors.[10]

Signaling Pathway: Fumarate-Induced NRF2 Activation via KEAP1 Succination

Succination_Pathway cluster_normal Normal Fumarate cluster_high High Fumarate cluster_nucleus Fumarate High Fumarate (from ¹³C-Fumarate tracer) KEAP1 KEAP1 Fumarate->KEAP1 Succination of Cysteine Residues NRF2 NRF2 KEAP1->NRF2 Dissociation CUL3 CUL3 Ubiquitin Ligase KEAP1->CUL3 associates with Proteasome Proteasomal Degradation NRF2->Proteasome leads to NRF2_2 NRF2 CUL3->NRF2 Ubiquitinates Nucleus Nucleus NRF2_n NRF2 ARE Antioxidant Response Element (ARE) Transcription Transcription of Antioxidant Genes ARE->Transcription NRF2_2->Nucleus Translocation NRF2_n->ARE Binds to caption Succination of KEAP1 by fumarate leads to NRF2 activation.

Application Note 3: Fumarate as a Terminal Electron Acceptor in Hypoxia

Under conditions where oxygen, the canonical terminal electron acceptor (TEA) of the mitochondrial electron transport chain (ETC), is limited, cells can use alternative mechanisms to maintain essential mitochondrial functions. Recent research has shown that fumarate can act as a TEA.[11] When oxygen reduction is impeded, the accumulation of ubiquinol (QH₂) drives the reversal of succinate dehydrogenase (SDH, Complex II), which then reduces fumarate to succinate.[11] This process allows for the continued oxidation of NADH by Complex I and dihydroorotate by DHODH, sustaining pathways like pyrimidine biosynthesis. Stable isotope tracing with labeled glutamine, aspartate, or fumarate is essential to demonstrate this reverse flux through SDH.

Key Applications:
  • Demonstrating the reversal of SDH activity under hypoxic or ETC-inhibited conditions.

  • Quantifying the contribution of fumarate reduction to maintaining mitochondrial membrane potential and biosynthesis.[11]

  • Investigating the tissue-specific capacity for using fumarate as a TEA.[11]

Logical Relationship: Fumarate as a Terminal Electron Acceptor

Fumarate_TEA Hypoxia Hypoxia or Complex III/IV Inhibition O2_Reduction O₂ Reduction Blocked Hypoxia->O2_Reduction UQH2_Accumulation Ubiquinol (QH₂) Accumulates O2_Reduction->UQH2_Accumulation SDH_Reversal SDH (Complex II) Reverses UQH2_Accumulation->SDH_Reversal Drives Fumarate_Reduction Fumarate is Reduced to Succinate (using ¹³C-Fumarate tracer) SDH_Reversal->Fumarate_Reduction UQ_Regen UQ_Regen Fumarate_Reduction->UQ_Regen ComplexI_Activity ComplexI_Activity UQ_Regen->ComplexI_Activity DHODH_Activity DHODH_Activity UQ_Regen->DHODH_Activity Mito_Functions Mito_Functions ComplexI_Activity->Mito_Functions DHODH_Activity->Mito_Functions caption Mechanism of fumarate acting as an electron sink in hypoxia.

Application Note 4: In Vivo Imaging of Necrosis with Hyperpolarized ¹³C-Fumarate

Hyperpolarized magnetic resonance imaging (MRI) is a powerful, non-invasive technique for imaging metabolism in real-time.[12][13] Using dynamic nuclear polarization (DNP), the ¹³C signal can be enhanced by over 10,000-fold.[13][14] Hyperpolarized [1,4-¹³C₂]fumarate serves as an imaging agent to detect cell necrosis. In viable cells, fumarate transport across the plasma membrane is slow. However, in necrotic cells with compromised membrane integrity, the injected hyperpolarized fumarate can readily access cytosolic and mitochondrial fumarase, which catalyzes its hydration to [1,4-¹³C₂]malate.[12][14] The conversion of hyperpolarized fumarate to malate can thus be imaged by MRI as a specific marker of necrosis, providing a method for early assessment of tumor response to therapy.[12]

Key Applications:
  • Non-invasive, real-time imaging of tumor necrosis in response to cancer therapy.[12]

  • Assessing tissue damage in other pathologies involving necrosis, such as ischemia or infection.[12]

  • Distinguishing between cytostatic and cytotoxic therapeutic effects in vivo.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of Cellular Metabolism with Labeled Precursors

This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled glucose or glutamine in cultured cells to assess the impact of FH deficiency.

Materials:

  • Cell culture medium (e.g., DMEM, glucose- and glutamine-free)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]-glucose or [U-¹³C]-glutamine (or other desired tracer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Plate cells (e.g., FH-deficient and wild-type control lines) in multi-well plates (e.g., 6-well) and grow to ~75-80% confluency.

  • Tracer Introduction:

    • Prepare "labeling medium" by supplementing base medium with dFBS, required amino acids, and the stable isotope tracer (e.g., 10 mM [U-¹³C]-glucose).

    • Aspirate the growth medium, wash cells once with PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Labeling: Incubate cells for a desired time course. For steady-state analysis, this is typically 8-24 hours. For kinetic flux analysis, multiple shorter time points are taken.[15][16]

  • Metabolite Extraction:

    • Place the plate on ice. Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.

    • Add a sufficient volume of -80°C 80% methanol to each well (e.g., 1 mL for a 6-well plate).[17]

    • Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism.

    • Scrape the cells in the methanol and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the extracts using an appropriate LC-MS method (e.g., HILIC or reversed-phase chromatography coupled to a high-resolution mass spectrometer).

    • Collect data in full scan mode to detect all isotopologues of downstream metabolites (e.g., malate, citrate, aspartate).

  • Data Analysis:

    • Identify metabolite peaks based on accurate mass and retention time.

    • Calculate the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of ¹³C to determine the fractional enrichment and trace the metabolic pathways.

Experimental Workflow: Stable Isotope Tracing

Tracing_Workflow start 1. Seed Cells (e.g., FH+/+ and FH-/-) culture 2. Culture to ~80% Confluency start->culture labeling 3. Introduce Medium with ¹³C-Labeled Tracer (e.g., ¹³C-Glucose) culture->labeling incubation 4. Incubate for Time Course (e.g., 0, 1, 4, 8, 24h) labeling->incubation quench 5. Quench Metabolism & Extract Metabolites (-80°C 80% Methanol) incubation->quench centrifuge 6. Centrifuge to Pellet Debris quench->centrifuge collect 7. Collect Supernatant centrifuge->collect lcms 8. Analyze by LC-MS collect->lcms analysis 9. Data Analysis (Isotopologue Distribution, Pathway Flux) lcms->analysis caption Step-by-step workflow for a cell-based isotope tracing experiment.

References

Application Notes and Protocols for Stable Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the principles, design, and execution of stable isotope tracer experiments. These powerful techniques are instrumental in elucidating metabolic pathways, quantifying fluxes, and understanding the metabolic reprogramming inherent in various disease states, including cancer.[1]

Introduction to Stable Isotope Tracing

Stable isotope tracing is a robust analytical method used to track the metabolic fate of molecules within a biological system.[2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental settings, including human clinical trials.[4] The core principle involves introducing a substrate enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H, into a biological system and monitoring its incorporation into downstream metabolites.[1] This allows for the detailed mapping of metabolic pathways and the quantification of the rates of metabolic reactions, known as metabolic fluxes.[5][6] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the isotopically labeled molecules.[7]

Core Principles of Experimental Design

A well-designed stable isotope tracer experiment is critical for generating accurate and interpretable data. Key considerations include:

  • Tracer Selection: The choice of the isotopic tracer is dictated by the specific metabolic pathway under investigation. For instance, uniformly labeled [U-¹³C₆]glucose is commonly used to probe central carbon metabolism, including glycolysis and the TCA cycle.[1]

  • Labeling Strategy: The goal is often to achieve an isotopic steady state, where the enrichment of the tracer in the metabolic pools of interest remains constant over time. This is crucial for metabolic flux analysis.[8] The duration of labeling must be optimized based on the turnover rates of the metabolites in the specific biological system.

  • Biological System: The experimental model, whether it be cell culture, organoids, or an in vivo system, will significantly influence the tracer delivery method and sample collection procedures.[9]

  • Analytical Platform: High-resolution mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for separating and identifying labeled metabolites.[2][3][10] Gas chromatography-mass spectrometry (GC-MS) is also widely used and is particularly effective for analyzing certain classes of metabolites.[7]

  • Data Analysis: The analysis of mass isotopomer distributions requires specialized software to correct for the natural abundance of stable isotopes and to calculate metabolic fluxes.[11]

Experimental Protocols

This protocol outlines the steps for tracing the metabolism of a ¹³C-labeled nutrient in adherent mammalian cells.

Materials:

  • Adherent cells

  • Standard cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Isotope-free medium

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the isotope-free base medium with dFBS and the ¹³C-labeled tracer at the desired final concentration.

  • Initiation of Labeling:

    • Aspirate the standard culture medium.

    • Gently wash the cells with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into metabolic pathways.

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites for analysis.

This protocol provides a general framework for conducting stable isotope tracing studies in mice.

Materials:

  • Mice

  • Sterile stable isotope tracer solution (e.g., [U-¹³C₆]glucose in saline)

  • Infusion pump and catheters (for continuous infusion)

  • Anesthetics

  • Surgical tools

  • Liquid nitrogen

  • Tissue homogenization equipment

  • Extraction solvents (e.g., methanol, chloroform, water)

Procedure:

  • Tracer Administration: The tracer can be delivered through various routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[9][12] Continuous IV infusion is often preferred for achieving steady-state labeling.[7]

  • Tissue Collection: At the designated time point post-infusion, anesthetize the mouse and surgically resect the tumor and any other tissues of interest.[7]

  • Metabolic Quenching: Immediately freeze-clamp the collected tissues in liquid nitrogen to halt all metabolic activity.[9]

  • Metabolite Extraction:

    • Pulverize the frozen tissue under liquid nitrogen.

    • Homogenize the powdered tissue in a cold extraction solvent mixture (e.g., methanol:water:chloroform).

    • Perform a phase separation by adding water and chloroform to separate the polar and nonpolar metabolites.

    • Collect the polar (upper aqueous) and nonpolar (lower organic) phases.

  • Sample Preparation for Analysis: Dry the collected fractions and prepare them for MS analysis. This may involve derivatization for GC-MS or resuspension in an appropriate solvent for LC-MS.

Data Presentation

The quantitative data from stable isotope tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Contribution of [U-¹³C₆]Glucose to Key Metabolites in Control vs. Treated Cancer Cells

MetaboliteIsotopologueControl Fractional Contribution (%)Treated Fractional Contribution (%)
PyruvateM+395.2 ± 1.588.7 ± 2.1
LactateM+396.1 ± 1.290.3 ± 1.9
CitrateM+285.4 ± 2.865.9 ± 3.4
AspartateM+470.3 ± 3.150.1 ± 4.0
Ribose-5-PhosphateM+560.8 ± 4.575.2 ± 3.8

Data are presented as the percentage of the metabolite pool labeled with the indicated number of ¹³C atoms (M+n). Values are mean ± SD.

Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism

Metabolic FluxControl (Relative Flux)Treated (Relative Flux)Fold Change
Glycolysis1.00 ± 0.120.75 ± 0.090.75
Pentose Phosphate Pathway0.25 ± 0.040.40 ± 0.051.60
TCA Cycle Anaplerosis0.45 ± 0.060.28 ± 0.040.62
Fatty Acid Synthesis0.15 ± 0.030.08 ± 0.020.53

Fluxes are normalized to the rate of glycolysis in the control group. Values are mean ± SD.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Labeling cluster_in_vivo In Vivo Labeling cluster_analysis Analysis cell_culture Cell Seeding & Growth labeling Isotope Labeling cell_culture->labeling extraction_vitro Metabolite Extraction labeling->extraction_vitro ms_analysis MS Analysis extraction_vitro->ms_analysis tracer_admin Tracer Administration tissue_collection Tissue Collection tracer_admin->tissue_collection extraction_vivo Metabolite Extraction tissue_collection->extraction_vivo extraction_vivo->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_calculation Flux Calculation data_processing->flux_calculation

Caption: Experimental workflow for stable isotope tracer experiments.

signaling_pathway cluster_upstream Upstream Signaling cluster_metabolism Metabolic Regulation cluster_phenotype Cellular Phenotype GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glycolysis Glycolysis mTORC1->Glycolysis Lipogenesis Lipogenesis mTORC1->Lipogenesis Proliferation Cell Proliferation Glycolysis->Proliferation Biomass Biomass Accumulation Lipogenesis->Biomass

Caption: Signaling pathway regulating cellular metabolism.

logical_relationship Tracer Select Tracer Design Experimental Design Tracer->Design System Define Biological System System->Design Question Formulate Biological Question Question->Tracer Question->System Execution Experiment Execution Design->Execution Analysis Data Analysis & Interpretation Execution->Analysis

Caption: Logical relationship in designing tracer experiments.

References

Troubleshooting & Optimization

Technical Support Center: 13C Labeled Fumaric Acid Formulations for In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the solubility of 13C labeled fumaric acid for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of 13C labeled fumaric acid a concern for in vivo studies?

A1: Fumaric acid has inherently low solubility in aqueous solutions at physiological pH, which can pose a significant challenge for preparing injectable formulations for in vivo research.[1][2] For techniques such as hyperpolarized 13C MRI, achieving a sufficiently high concentration of the labeled agent in a biocompatible solution is critical for obtaining a strong signal.[3][4] Poor solubility can lead to precipitation of the compound, making intravenous administration difficult and potentially unsafe.[3]

Q2: What is the most effective method to increase the solubility of 13C labeled fumaric acid for injection?

A2: Converting fumaric acid to a salt form is the most effective and common method to significantly increase its aqueous solubility.[5][6] This is typically achieved by reacting the fumaric acid with a base to deprotonate the carboxylic acid groups, forming a more polar and thus more water-soluble fumarate salt.

Q3: Which salt form of fumaric acid is recommended for hyperpolarized 13C MRI studies?

A3: Recent studies have shown that forming a salt with meglumine, an organic amine, is highly advantageous for hyperpolarized 13C fumarate studies.[3][7] Meglumine fumarate not only exhibits enhanced water solubility but has also been shown to improve the polarization level of the 13C label compared to conventional formulations.[7][8] Sodium fumarate is another commonly used salt with improved solubility over fumaric acid.[9][10]

Q4: How does pH affect the solubility of fumaric acid?

A4: The solubility of fumaric acid is highly dependent on pH. As the pH of the solution increases, the carboxylic acid groups of the fumaric acid molecule deprotonate, forming fumarate salts which are more soluble in water.[5][11] Therefore, adjusting the pH of the formulation to be more alkaline will increase the solubility. However, for in vivo applications, the final pH of the injectable solution must be within a physiologically tolerable range, typically between pH 4 and 8 for intravenous administration.[12]

Q5: Are there other methods to improve the solubility of fumaric acid besides salt formation?

A5: Yes, other methods have been explored, including:

  • Particle Size Reduction: Grinding the fumaric acid to a smaller particle size can increase the rate of dissolution.[13]

  • Wetting Agents: The use of surfactants or wetting agents, such as dioctyl sodium sulfosuccinate, can improve the wettability of the fumaric acid powder, aiding its dissolution in water.[1][13]

  • Co-solvents: While less common for injectable formulations due to toxicity concerns, the use of co-solvents can increase solubility.[14]

  • Complexation: The formation of a paste with a chelating agent and water has been shown to increase the rate of solubility.[15]

Troubleshooting Guides

Issue 1: The 13C labeled fumaric acid is not dissolving completely in my aqueous buffer.

Possible Cause Troubleshooting Step
Low pH of the solvent. Fumaric acid is poorly soluble in acidic conditions.[11] Increase the pH of your buffer. For in vivo studies, aim for a final pH in the physiological range (e.g., 7.0-7.4) after dissolution, ensuring the buffer has sufficient capacity.[12]
Insufficient base for salt formation. If you are preparing a fumarate salt in situ, you may not have added enough of the basic counterion (e.g., sodium hydroxide, meglumine) to fully convert the fumaric acid to its more soluble salt form. Calculate the stoichiometric amount of base required and consider a slight excess.
Low temperature of the solvent. Solubility of fumaric acid and its salts generally increases with temperature.[16] Gently warming the solution may aid dissolution. Ensure the final solution is cooled to the appropriate temperature before injection.
Precipitation after initial dissolution. The solution may be supersaturated. Try preparing a slightly more dilute solution. Also, ensure the pH is stable and has not drifted to a more acidic value.

Issue 2: The concentration of my hyperpolarized 13C fumarate solution is too low for a good MRI signal.

Possible Cause Troubleshooting Step
Using fumaric acid instead of a salt. Fumaric acid's low solubility limits the maximum achievable concentration.[3] Switch to a more soluble salt form like meglumine fumarate or sodium fumarate.[7][9]
Suboptimal formulation for hyperpolarization. The glassing matrix used for dynamic nuclear polarization (DNP) can affect both solubility and polarization efficiency.[3] Formulations with meglumine have been shown to enhance both solubility and the resulting polarization.[7][8]
Dilution factor during dissolution is too high. In a typical DNP process, the hyperpolarized sample is dissolved in a hot, pressurized solvent.[17] Optimize the dissolution volume to achieve the target final concentration for injection.

Data Presentation

Table 1: Solubility of Fumaric Acid and its Salts in Water

CompoundTemperature (°C)Solubility ( g/100 mL)Reference(s)
Fumaric Acid200.49
Fumaric Acid250.63 - 0.70[1][2]
Fumaric Acid401.07
Fumaric Acid602.40
Fumaric Acid1009.80
Sodium Fumarate-Soluble in water[9][10]
Meglumine Fumarate-Enhanced water solubility (up to 4.8 M)[7][8]

Table 2: pH and Solubility of Fumaric Acid Species

SpeciespH RangeGeneral SolubilityReference(s)
Fumaric Acid (H₂A)< 3Low[11]
Monosodium Fumarate (NaHA)3 - 4.5Moderate[5][6]
Disodium Fumarate (Na₂A)> 4.5High[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Sodium Fumarate from 13C Labeled Fumaric Acid

  • Materials:

    • 13C labeled Fumaric Acid

    • Sodium Hydroxide (NaOH), e.g., 1 M solution

    • Sterile water for injection or a suitable biocompatible buffer (e.g., phosphate-buffered saline, PBS)

    • pH meter

    • Sterile filtration unit (e.g., 0.22 µm filter)

  • Procedure:

    • Weigh the desired amount of 13C labeled fumaric acid and place it in a sterile container.

    • Add a portion of the sterile water or buffer to the fumaric acid.

    • While stirring, slowly add the NaOH solution dropwise. Monitor the pH of the solution continuously.

    • Continue adding NaOH until all the fumaric acid has dissolved and the pH of the solution is stable within the desired physiological range (e.g., pH 7.0 - 7.4). Note that two equivalents of NaOH will be required to form disodium fumarate.

    • Once the desired pH is reached and the solution is clear, add the remaining sterile water or buffer to achieve the final target concentration.

    • Verify the final pH of the solution.

    • Sterile filter the final solution using a 0.22 µm filter into a sterile vial.

Mandatory Visualizations

experimental_workflow Workflow for Preparing Injectable 13C Fumarate cluster_preparation Solution Preparation cluster_qc Quality Control cluster_injection Administration weigh Weigh 13C Fumaric Acid add_solvent Add Sterile Water/Buffer weigh->add_solvent add_base Add Base (e.g., NaOH, Meglumine) and Monitor pH add_solvent->add_base dissolve Complete Dissolution add_base->dissolve adjust_conc Adjust to Final Concentration dissolve->adjust_conc final_ph Verify Final pH adjust_conc->final_ph sterile_filter Sterile Filtration (0.22 µm) final_ph->sterile_filter inject In Vivo Injection sterile_filter->inject

Caption: Workflow for preparing an injectable solution of 13C fumarate.

ph_solubility_relationship Relationship between pH and Fumaric Acid Solubility cluster_ph pH Scale cluster_solubility Solubility low_ph Low pH (Acidic) low_sol Low Solubility (Fumaric Acid) low_ph->low_sol Predominant Species neutral_ph Neutral pH high_ph High pH (Alkaline) high_sol High Solubility (Fumarate Salt) high_ph->high_sol Predominant Species low_sol->high_sol pH Increase

Caption: The effect of pH on the solubility of fumaric acid.

References

Technical Support Center: Troubleshooting 13C NMR of Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low signal in 13C NMR of metabolites. This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of metabolites so low?

A1: The low signal-to-noise ratio in 13C NMR is primarily due to two fundamental factors:

  • Low Natural Abundance: The 13C isotope has a natural abundance of only about 1.1%, meaning the vast majority of carbon atoms in your sample are the NMR-inactive 12C isotope.[1][2][3]

  • Lower Gyromagnetic Ratio: The gyromagnetic ratio of 13C is about one-quarter that of 1H. Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this results in an intrinsic sensitivity that is nearly 64 times lower than for 1H NMR.[1][2]

These factors combined make 13C NMR approximately 6000 times less sensitive than 1H NMR, often leading to low signal intensity for metabolites, especially those at low concentrations.[4]

Q2: How can I improve the signal of my 13C NMR experiment without modifying the sample itself?

A2: You can significantly improve the signal by optimizing the acquisition parameters of your NMR experiment. Key parameters to consider are the flip angle, relaxation delay (D1), acquisition time (AQ), and the number of scans (NS). For routine 13C NMR, using a 30° flip angle along with a shorter relaxation delay can enhance signal strength compared to a 90° pulse, especially for carbons with long T1 relaxation times.[5] Increasing the number of scans will also improve the signal-to-noise ratio, which increases with the square root of the number of scans.

Q3: What are the most effective methods to dramatically increase 13C NMR signal?

A3: For a substantial signal enhancement, consider the following advanced techniques:

  • Isotopic Labeling: Enriching your metabolites with 13C by providing a 13C-labeled substrate (e.g., 13C-glucose) to your biological system is a highly effective method to increase signal intensity.[6][7]

  • Dynamic Nuclear Polarization (DNP): DNP can enhance the signal by several orders of magnitude.[8][9] This technique involves transferring the high polarization of electron spins from a polarizing agent to the 13C nuclei at very low temperatures, followed by rapid dissolution and transfer to the NMR spectrometer.[8]

  • Cryoprobe Technology: Using a cryogenically cooled probe can significantly increase the signal-to-noise ratio (typically by a factor of 3-4) by reducing thermal noise in the detector electronics.

Q4: Can 2D NMR experiments help when my 1D 13C spectrum is too complex or has low signal?

A4: Yes, 2D NMR experiments can be very helpful. While they often require longer acquisition times, they provide valuable structural information and can help resolve overlapping signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 13C nuclei with their directly attached protons. Since it detects the more sensitive 1H nucleus, it is a more sensitive method than direct 13C detection.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between carbons and protons over two or three bonds, which is useful for identifying quaternary carbons and piecing together molecular fragments.

  • INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This is a powerful experiment that directly shows 13C-13C correlations, providing a carbon skeleton of the metabolite. However, it is extremely insensitive at natural abundance due to the low probability of having two adjacent 13C atoms.[6] Isotopic labeling is often necessary for this experiment.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal issues in your 13C NMR experiments.

Problem: Weak or no detectable 13C signals for known metabolites.

Proper sample preparation is critical for obtaining a good 13C NMR spectrum.

  • Concentration: Ensure your sample is as concentrated as possible. Low concentration is a common reason for weak signals.[10]

  • Sample Volume: Use the appropriate sample volume for your NMR tube to ensure it is within the detection region of the probe. Insufficient volume can lead to poor shimming and low signal.[11]

  • Solvent: Use a high-quality deuterated solvent to avoid strong solvent signals that can obscure metabolite peaks.

  • Cleanliness: Ensure your NMR tube is clean to avoid contamination that can introduce interfering signals or broaden your peaks.[4][10]

Fine-tuning your acquisition parameters can significantly boost your signal.

  • Flip Angle and Relaxation Delay (D1): For many metabolites, especially those with quaternary carbons, the T1 relaxation times can be long. Using a smaller flip angle (e.g., 30°-45°) allows for a shorter relaxation delay (D1) without saturating the signal, leading to more scans in the same amount of time and thus better signal-to-noise.[5]

  • Acquisition Time (AQ): A longer acquisition time can lead to sharper lines and better resolution, but it also increases the total experiment time. A balance must be struck.

  • Number of Scans (NS): Increasing the number of scans is a straightforward way to improve the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.

If optimizing sample preparation and acquisition parameters is insufficient, consider using advanced techniques.

  • Proton Decoupling and NOE: Ensure that proton decoupling is active during acquisition to collapse 1H-13C couplings into single sharp peaks. Also, applying a proton decoupling field during the relaxation delay can induce the Nuclear Overhauser Effect (NOE), which can enhance the signal of protonated carbons by up to a factor of three.[5]

  • Polarization Transfer Experiments (DEPT & INEPT): DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are pulse sequences that transfer polarization from the more sensitive protons to the less sensitive 13C nuclei, resulting in a significant signal enhancement for protonated carbons.[3][12] DEPT experiments can also provide information about the number of attached protons (CH, CH2, CH3).

Quantitative Data Summary

The following tables provide a summary of key parameters and expected outcomes for enhancing 13C NMR signals.

Table 1: Recommended Acquisition Parameters for 13C NMR of Metabolites

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc3030° pulse with proton decoupling for optimal signal with shorter recycle delays.[5]
Flip Angle (P1) 30°Allows for a shorter relaxation delay, increasing the number of scans per unit time.[5]
Relaxation Delay (D1) 1-2 secondsA shorter delay is possible with a smaller flip angle, improving duty cycle.[5]
Acquisition Time (AQ) 1-1.5 secondsProvides a good balance between resolution and signal-to-noise.[5]
Number of Scans (NS) >1024Increase as needed to achieve the desired signal-to-noise ratio.

Table 2: Comparison of Signal Enhancement Techniques

TechniquePrincipleTypical Signal EnhancementKey Considerations
13C Isotopic Labeling Increases the abundance of 13C nuclei.[7]10-100 foldRequires metabolic incorporation of labeled substrates.
Cryoprobe Reduces thermal noise in the detector.3-4 foldHardware dependent.
Dynamic Nuclear Polarization (DNP) Transfers polarization from electrons to nuclei.[9]100-1000 fold[9]Requires specialized equipment and sample preparation.[8]
DEPT/INEPT Transfers polarization from 1H to 13C.[12]Up to 4 fold (for CH)Only enhances protonated carbons.
Nuclear Overhauser Effect (NOE) Transfers polarization from 1H to 13C via dipolar coupling.[5]Up to 3 foldOnly enhances protonated carbons.

Experimental Protocols

Protocol 1: Standard 1D 13C NMR with Optimized Parameters
  • Sample Preparation: Dissolve the metabolite extract in a suitable deuterated solvent at the highest possible concentration. Filter the sample into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune and match the 13C and 1H channels of the probe.

  • Acquisition Parameters:

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Set the spectral width to cover the expected range of metabolite chemical shifts (e.g., 0-200 ppm).

    • Set the transmitter frequency offset to the center of the spectrum.

    • Set the acquisition time (AQ) to 1.0 s.[5]

    • Set the relaxation delay (D1) to 2.0 s.[5]

    • Set the pulse angle to 30°.

    • Set the number of scans (NS) to a minimum of 1024. Increase as necessary.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum (e.g., to an internal standard like DSS or TSP).

Protocol 2: DEPT-135 Experiment for Multiplicity Editing
  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters:

    • Load a DEPT-135 pulse sequence.

    • Set the spectral width and transmitter frequency offset as in the standard 1D 13C experiment.

    • The pulse sequence will use a 135° pulse for the final proton pulse, which results in positive signals for CH and CH3 groups and negative signals for CH2 groups. Quaternary carbons will not be observed.

    • Set the number of scans (NS) as required for adequate signal-to-noise.

  • Data Acquisition and Processing: Acquire and process the data as in a standard 1D experiment. The resulting spectrum will show edited multiplicity information.

Visualizations

Troubleshooting_Workflow start Low 13C NMR Signal check_sample Step 1: Evaluate Sample Preparation start->check_sample is_conc_ok Is concentration maximized? check_sample->is_conc_ok increase_conc Increase sample concentration is_conc_ok->increase_conc No optimize_params Step 2: Optimize Acquisition Parameters is_conc_ok->optimize_params Yes increase_conc->check_sample is_params_opt Are parameters optimized (flip angle, D1, NS)? optimize_params->is_params_opt adjust_params Adjust flip angle (30°), D1 (1-2s), increase NS is_params_opt->adjust_params No enhancement_tech Step 3: Employ Enhancement Techniques is_params_opt->enhancement_tech Yes adjust_params->optimize_params is_protonated Are carbons protonated? enhancement_tech->is_protonated use_dept_noe Use DEPT/INEPT and NOE is_protonated->use_dept_noe Yes advanced_methods Consider advanced methods: Isotopic Labeling, DNP, Cryoprobe is_protonated->advanced_methods No/Partially end_good Acceptable Signal use_dept_noe->end_good end_bad Signal Still Low use_dept_noe->end_bad advanced_methods->end_good advanced_methods->end_bad

Caption: Troubleshooting workflow for low 13C NMR signal in metabolites.

Signal_Enhancement_Logic start Need to Enhance 13C Signal can_modify_sample Can the sample be modified (e.g., isotopic labeling)? start->can_modify_sample isotopic_labeling Isotopic Labeling (13C) can_modify_sample->isotopic_labeling Yes no_sample_mod Instrumental/Methodological Enhancements can_modify_sample->no_sample_mod No dnp Dynamic Nuclear Polarization (DNP) isotopic_labeling->dnp For max enhancement has_cryoprobe Is a cryoprobe available? no_sample_mod->has_cryoprobe use_cryoprobe Use Cryoprobe has_cryoprobe->use_cryoprobe Yes pulse_sequence Pulse Sequence Optimization has_cryoprobe->pulse_sequence No use_cryoprobe->pulse_sequence use_dept_inept DEPT / INEPT pulse_sequence->use_dept_inept For protonated C use_noe NOE pulse_sequence->use_noe For protonated C increase_scans Increase Number of Scans pulse_sequence->increase_scans General approach

Caption: Decision tree for selecting a 13C NMR signal enhancement method.

References

Technical Support Center: Optimizing Quencing and Extraction for ¹³C Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing quenching and extraction protocols for ¹³C metabolic flux analysis (MFA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals navigate the critical upstream steps of ¹³C MFA experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quenching and extraction phases of ¹³C MFA.

Quenching

Q1: What is the primary goal of quenching in ¹³C MFA?

The primary goal of quenching is to instantaneously halt all enzymatic reactions within the cell, thereby preserving the metabolic state at the moment of sampling. This "snapshot" is crucial for accurately measuring the abundance and isotopic enrichment of intracellular metabolites. Ineffective quenching can lead to continued metabolic activity, altering metabolite pools and skewing flux calculations.

Q2: I'm concerned about metabolite leakage from my cells during quenching. How can I prevent this?

Metabolite leakage is a significant concern, particularly when using organic solvents like cold methanol, which can compromise cell membrane integrity. Here are several strategies to minimize leakage:

  • Use an appropriate quenching solvent: While 100% cold methanol can cause leakage, a pre-chilled aqueous methanol solution (e.g., 60-80% methanol in water) at temperatures between -20°C and -50°C is often a good compromise between efficient quenching and maintaining cell integrity.[1][2] For some organisms, like Penicillium chrysogenum, a 40% methanol solution at -20°C was found to be optimal.[2][3]

  • Consider fast filtration: This technique rapidly separates cells from the culture medium before quenching.[4][5] The filter with the cells can then be plunged into liquid nitrogen, which provides instantaneous quenching without direct contact with a solvent that could cause leakage.[4]

  • Use a chilled isotonic saline solution: Rinsing cells with a cold isotonic solution (e.g., 0.9% NaCl) can effectively quench metabolism with minimal leakage, although it may be less efficient at halting all enzymatic activity compared to colder organic solvents.[6][7]

Q3: My results show a low energy charge (ATP/ADP ratio). Could my quenching protocol be the cause?

Yes, a suboptimal quenching protocol can lead to a drop in the cellular energy charge. If quenching is too slow, cells can consume ATP, leading to an artificially low ATP/ADP ratio. A study comparing different methods showed that fast filtration followed by liquid nitrogen quenching resulted in a higher energy charge (0.94) compared to cold PBS quenching (0.90) or cold methanol quenching (0.82), indicating better preservation of the in vivo energy state.[4]

Extraction

Q4: Which extraction solvent should I use to capture a broad range of metabolites?

There is no single extraction method that is optimal for all metabolites due to their diverse chemical properties.[6] However, multi-component solvent systems are generally effective for extracting a wide range of polar and non-polar metabolites. Commonly used extraction solvents include:

  • Methanol/Chloroform/Water: This combination is effective for phase separation, allowing for the collection of polar metabolites in the aqueous phase and lipids in the organic phase.[8]

  • Acetonitrile/Methanol/Water: This mixture is suitable for extracting a broad range of polar metabolites.[9]

  • Boiling Ethanol: For robust cell types like yeast, boiling ethanol can be very effective for extraction.[10]

The choice of solvent should be guided by the specific class of metabolites you are targeting.

Q5: How can I improve the efficiency of my metabolite extraction?

To maximize extraction efficiency, consider the following:

  • Cell Lysis: Ensure complete cell disruption to release intracellular metabolites. This can be achieved through methods like sonication, bead beating, or repeated freeze-thaw cycles.[6]

  • Solvent-to-Biomass Ratio: Use a sufficient volume of extraction solvent to ensure complete immersion and extraction of the cell pellet or filter.

  • Temperature: Performing the extraction at cold temperatures (e.g., on dry ice or at -20°C) helps to minimize enzymatic degradation of metabolites.

  • Multiple Extraction Steps: While a single extraction can be sufficient, a second extraction step with fresh solvent can increase the yield for some metabolites.

Q6: I'm seeing a lot of variability between my biological replicates. What are the potential sources of error in my quenching and extraction protocol?

Inconsistent sample handling is a major source of variability. To improve reproducibility:

  • Standardize timings: Ensure that the time from sampling to quenching and the duration of each extraction step are consistent across all samples.

  • Precise temperature control: Use a cryostat or a dry ice/ethanol bath to maintain a consistent, low temperature during quenching and extraction.

  • Automated systems: Where possible, automated fast filtration systems can significantly reduce handling time and variability compared to manual methods.[5][11]

  • Normalize to an internal standard: Spiking samples with a known amount of a labeled internal standard that is not expected to be present in the cells can help to correct for variations in extraction efficiency and sample loss.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in the selection of an appropriate quenching and extraction protocol.

Table 1: Comparison of Quenching Methods and their Impact on Metabolite Leakage and Energy Charge.

Quenching MethodOrganism/Cell TypeKey FindingsReference
Fast Filtration + Liquid N₂Mammalian CHO cellsHighest energy charge (0.94) compared to other methods.[4]
Cold (-40°C) 60% MethanolSynechococcus sp.Significant metabolite leakage observed.[7]
Cold (-20°C) 40% MethanolPenicillium chrysogenumMinimized metabolite leakage with an average recovery of 95.7%.[2][3]
Cold Saline SolutionSynechococcus sp.Mitigated metabolite leakage compared to cold methanol.[7]
80% Methanol/WaterLactobacillus bulgaricusLower leakage rate and higher intracellular metabolite levels compared to 60% methanol.[1]

Table 2: Comparison of Extraction Solvents and their Efficiency.

Extraction SolventOrganism/Cell TypeKey FindingsReference
Methanol/Chloroform/WaterPanc-1 (human pancreatic cancer)Optimal for recovering the highest number of intracellular features with good reproducibility.[8]
9:1 Methanol:ChloroformAdherent mammalian cellsSuperior metabolite recovery and extract stability compared to acetonitrile, ethanol, or methanol alone.[12]
Boiling Ethanol/Water (3:1)Lactobacillus bulgaricusEffective for extracting intracellular metabolites after quenching.[1]
Acetonitrile/Methanol/Water (40:40:20)LPS-stimulated macrophagesUsed for extraction of polar metabolites for LC/Q-TOF analysis.[9]

Experimental Protocols & Workflows

Below are detailed protocols for common quenching and extraction methods, along with visual workflows.

Protocol 1: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cells

This method is ideal for minimizing metabolite leakage and preserving the cellular energy state.

Methodology:

  • Assemble a vacuum filtration unit with a filter membrane of an appropriate pore size for your cells.

  • Pre-cool a pair of forceps in liquid nitrogen.

  • Rapidly withdraw a defined volume of cell culture and apply it to the filter under vacuum.

  • (Optional) Quickly wash the cells on the filter with a minimal volume of cold, sterile isotonic saline (e.g., 0.9% NaCl) to remove extracellular media components.

  • Immediately release the vacuum and use the pre-cooled forceps to transfer the filter into a tube submerged in liquid nitrogen.

  • Store samples at -80°C or proceed directly to metabolite extraction.

cluster_quenching Quenching Workflow A 1. Cell Culture Sampling B 2. Fast Filtration A->B C 3. (Optional) Saline Wash B->C D 4. Plunge Filter into Liquid N2 C->D E 5. Store at -80°C D->E

Fast Filtration and Quenching Workflow.
Protocol 2: Cold Methanol Quenching for Suspension Cells

This is a widely used method, but care must be taken to minimize metabolite leakage.

Methodology:

  • Prepare a quenching solution of 60-80% methanol in water and pre-cool it to -40°C in a dry ice/ethanol bath.

  • Rapidly transfer a known volume of cell culture into a tube containing at least five volumes of the cold quenching solution.

  • Vortex the mixture immediately.

  • Centrifuge the quenched cells at a low temperature (e.g., -9°C) and high speed to pellet the cells.

  • Quickly decant the supernatant.

  • Proceed immediately to the extraction step or flash-freeze the cell pellet in liquid nitrogen and store at -80°C.

cluster_quenching Cold Methanol Quenching A 1. Cell Culture Sampling B 2. Add to Cold Methanol Solution A->B C 3. Vortex B->C D 4. Centrifuge at Low Temperature C->D E 5. Decant Supernatant D->E F 6. Proceed to Extraction or Store at -80°C E->F

Cold Methanol Quenching Workflow.
Protocol 3: Metabolite Extraction using Methanol/Chloroform/Water

This protocol is effective for separating polar and non-polar metabolites.

Methodology:

  • To the quenched cell pellet or filter, add a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (e.g., in a 2:1:1 ratio).

  • Ensure the cell pellet is fully resuspended or the filter is fully submerged.

  • Perform cell lysis by sonication or bead beating at a low temperature.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed and low temperature to pellet cell debris.

  • Carefully collect the supernatant, which contains the metabolites. For phase separation, adjust the solvent ratios as needed and collect the desired phase.

  • Dry the metabolite extract using a vacuum concentrator or nitrogen stream.

  • Store the dried extract at -80°C until analysis.

cluster_extraction Metabolite Extraction Workflow A 1. Add Cold Extraction Solvent B 2. Cell Lysis (e.g., Sonication) A->B C 3. Vortex B->C D 4. Centrifuge C->D E 5. Collect Supernatant D->E F 6. Dry Extract E->F G 7. Store at -80°C F->G

General Metabolite Extraction Workflow.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always validate and optimize protocols for their specific cell types and experimental conditions.

References

Technical Support Center: 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for correcting for natural 13C abundance in Metabolic Flux Analysis (MFA). This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate this critical data correction step.

Frequently Asked Questions (FAQs)

Q1: What is natural 13C abundance and why must I correct for it in MFA?

A: Every element with stable isotopes has a natural abundance, which is the percentage of each isotope as found on Earth.[1] Carbon, the backbone of metabolites, naturally exists as two stable isotopes: 12C (~98.9%) and 13C (~1.1%).[2] This means that even in a sample with no experimental labeling, a small fraction of molecules will contain one or more 13C atoms.

In 13C-MFA, you introduce a substrate highly enriched in 13C to trace its path through metabolic networks.[3] Your mass spectrometer then measures the mass isotopomer distribution (MID) for a given metabolite—meaning the fraction of molecules that are unlabeled (M+0), have one 13C (M+1), two 13C (M+2), and so on.

The problem is that the measured M+1 peak is a mixture of molecules that incorporated one 13C from your tracer and molecules that contain a 13C atom simply due to its natural abundance.[2] This natural abundance artificially inflates the M+1, M+2, and subsequent peaks, distorting the true labeling pattern from your experiment.[4] Failure to correct for this can lead to significant errors in calculated metabolic fluxes.[4][5]

Q2: How is the correction for natural 13C abundance performed mathematically?

A: The correction is a deconvolution process that mathematically removes the contribution of naturally occurring heavy isotopes from all elements in the molecule (not just carbon) to reveal the true labeling enrichment from your tracer.[6][7] This is typically done using a matrix-based approach.[2]

The relationship can be expressed as:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of observed mass isotopomer fractions from the mass spectrometer.

  • C is the correction matrix, which accounts for the probability of natural isotope incorporation.

  • M_corrected is the true vector of mass isotopomer fractions that results only from the 13C tracer.

To find the corrected values, this equation is inverted:

M_corrected = C⁻¹ * M_measured

The correction matrix (C) is constructed based on the elemental formula of the metabolite (and any derivatization agents) and the known natural abundances of all constituent isotopes (e.g., 13C, 15N, 18O, 2H, 34S).[2][7][8]

Q3: What data do I need to perform the correction?

A: To accurately perform the correction, you need the following information:

  • Raw Mass Isotopomer Distributions (MIDs): The measured fractional abundances of all mass isotopomers (M+0, M+1, M+2, etc.) for each metabolite of interest.

  • Exact Elemental Formula: The chemical formula (e.g., C₆H₁₂O₆ for glucose) for each metabolite analyzed. This is critical for calculating the theoretical contribution of natural isotopes.

  • Elemental Formula of Derivatization Agents (if any): If you use chemical derivatization (e.g., for GC-MS analysis), the atoms added by the derivatizing agent must be included in the correction calculation.[9]

  • Natural Isotopic Abundances: A standard table of natural isotopic abundances for common elements.

Table 1: Natural Abundance of Stable Isotopes for Common Elements

ElementIsotopeRelative Abundance (%)
Carbon 12C98.93
13C1.07
Hydrogen 1H99.985
2H (D)0.015
Nitrogen 14N99.634
15N0.366
Oxygen 16O99.762
17O0.038
18O0.200
Sulfur 32S95.02
33S0.75
34S4.21
36S0.02

Source: Data compiled from IUPAC reports and common values used in MFA software.[2]

Experimental & Computational Workflow

Correcting for natural 13C abundance is a critical step in the overall MFA data processing pipeline. The diagram below illustrates where this correction occurs.

MfaWorkflow cluster_exp Experimental Phase cluster_comp Computational Phase Culture 1. 13C Tracer Labeling (Cell Culture) Quench 2. Metabolite Quenching & Extraction Culture->Quench MS 3. Mass Spectrometry (e.g., GC-MS, LC-MS) Quench->MS RawData 4. Raw Data Processing (Peak Integration) MS->RawData Generate Mass Isotopomer Data Correction 5. Natural Abundance Correction RawData->Correction MFA_Model 6. Flux Estimation (13C-MFA Modeling) Correction->MFA_Model Results 7. Flux Map Visualization MFA_Model->Results

Caption: Overall workflow for a 13C-MFA experiment, highlighting the correction step.
Detailed Protocol for Data Correction

  • Data Acquisition: After performing the 13C labeling experiment, samples are analyzed by a mass spectrometer (e.g., GC-MS or LC-MS) to measure the mass isotopomer distributions (MIDs) of target metabolites.[2]

  • Peak Integration: The raw spectral data is processed to identify metabolite peaks and integrate the areas for each mass isotopomer (M+0, M+1, etc.). This yields the "observed MIDs".

  • Correction Algorithm Application:

    • Input the observed MIDs and the precise elemental formula for each metabolite (including any derivatization agents) into a correction software or script.

    • The algorithm constructs a correction matrix based on the binomial probabilities of incorporating naturally abundant heavy isotopes for each element.

    • The inverse of this matrix is multiplied by the observed MID vector to calculate the "corrected MID".[7] This corrected data reflects only the enrichment from the 13C tracer.

  • Flux Modeling: The corrected MIDs are then used as input for MFA software to constrain a metabolic network model and estimate intracellular fluxes.[2][3]

Troubleshooting Guide

Q4: My corrected data contains small negative values for some mass isotopomers. Is this an error?

A: This is a common issue and does not necessarily indicate a fatal error. Small negative numbers (e.g., -0.005) in corrected MIDs are usually mathematical artifacts arising from measurement noise in the raw MS data.[7]

  • Cause: Mass spectrometers have inherent measurement variability. If the measured abundance of an isotopomer is slightly lower than what the correction algorithm predicts from natural abundance alone, the subtraction can result in a small negative number.

  • Solution: For flux modeling, these small negative values are typically rounded to zero. However, if you see large negative values, it could indicate a more significant problem, such as:

    • An incorrect elemental formula was used for the metabolite or a derivatization agent.

    • Poor peak integration or high background noise in the MS data.

    • The instrument calibration was unstable.

Q5: The corrected labeling pattern looks strange or doesn't make biological sense. What are the common causes?

A: If your corrected data is unexpected, investigate the following potential issues, illustrated in the logical diagram below.

Troubleshooting Start Unexpected Corrected MID Formula Incorrect Elemental Formula? Start->Formula Purity Incorrect Tracer Purity? Formula->Purity No FixFormula Verify metabolite and derivative formulas. Formula->FixFormula Yes MS_Issue MS Data Quality Issue? Purity->MS_Issue No FixPurity Check tracer certificate of analysis. Adjust purity in software. Purity->FixPurity Yes Bio_Issue Biological Assumption Wrong? MS_Issue->Bio_Issue No FixMS Review peak integration, S/N ratio, and instrument calibration. MS_Issue->FixMS Yes FixBio Re-evaluate expected pathway activity. Consider alternate routes. Bio_Issue->FixBio Yes

Caption: Decision tree for troubleshooting unexpected MFA correction results.
  • Incorrect Elemental Formula: This is the most common error. Double-check the formula for the metabolite and, crucially, any atoms added during derivatization.

  • Tracer Impurity: The 13C-labeled substrate is rarely 100% pure; it often contains a small fraction of unlabeled (M+0) substrate.[7] Most correction software allows you to input the isotopic purity of your tracer (e.g., 99%). Failing to account for this impurity can distort results.[4]

  • Co-eluting Compounds: Another compound with a similar mass may be co-eluting with your metabolite of interest, interfering with the mass spectrum. Review your chromatography to ensure peak purity.

  • Isotopic Non-Steady State: Standard MFA assumes the system has reached an isotopic steady state, where the labeling pattern of intracellular metabolites is stable. If you collect samples too early, the labeling may still be in a transient phase, which requires a different type of analysis (isotopically non-stationary MFA).

Q6: Are there software tools that can perform this correction automatically?

A: Yes, manual correction is not recommended. Several software packages and libraries are available to perform natural abundance correction accurately and efficiently.

  • IsoCorrectoR: An R-based tool that can correct MS and MS/MS data for natural isotope abundance and tracer impurity.[4][10][11] It is available through Bioconductor.[10]

  • AccuCor: A resolution-dependent correction tool designed for high-resolution mass spectrometry data.[12] A newer version, AccuCor2 , is available for dual-isotope tracer experiments (e.g., 13C and 15N).[12]

  • Commercial Software: Many vendor-specific software packages for metabolomics data analysis (e.g., from Thermo, Agilent, Sciex) include modules or options for natural abundance correction.

  • Python/MATLAB Libraries: For users comfortable with scripting, libraries and packages like FreeFlux (Python) and various MATLAB-based tools offer functions to build correction matrices and process MFA data.[13]

References

Technical Support Center: Minimizing Isotopic Scrambling in Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize isotopic scrambling in their tracer experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem?

A: Isotopic scrambling refers to the unintentional redistribution of isotopic labels among different positions within a molecule or between different molecules, which were not predicted by known metabolic pathways. This phenomenon can lead to the misinterpretation of tracer experiments by obscuring the true metabolic flux and pathway activities. It is crucial to minimize scrambling to ensure that the measured isotopic enrichment accurately reflects the biological processes under investigation.

Q2: What are the primary causes of isotopic scrambling?

A: Isotopic scrambling can arise from several sources, including:

  • Biological Factors: Reversible enzymatic reactions, futile cycles where two opposing pathways run simultaneously, and metabolic exchange reactions can all lead to the redistribution of isotopes.[1]

  • Chemical Factors: Non-enzymatic chemical reactions occurring during sample preparation, storage, or analysis can cause isotopes to rearrange.

  • Analytical Instrumentation: In-source fragmentation or reactions within the mass spectrometer can lead to apparent scrambling that is not of biological origin.[2][3][4]

Q3: How can I distinguish between biological scrambling and analytical artifacts?

A: Distinguishing between biological scrambling and analytical artifacts requires careful experimental design and data analysis.

  • Control Experiments: Analyze unlabeled samples alongside your labeled samples to identify any background signals or instrument-induced fragmentation patterns that could be mistaken for scrambling.

  • Varying Analytical Conditions: Altering parameters in the mass spectrometer, such as collision energy, can help determine if fragmentation patterns change, suggesting an analytical artifact.[2]

  • Use of Labeled Standards: Spiking samples with known isotopically labeled standards can help assess the degree of in-source scrambling.

Q4: What is the importance of reaching an isotopic steady state?

A: Reaching an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time, is crucial for many metabolic flux analyses.[5] It ensures that the measured labeling patterns accurately represent the relative rates of metabolic pathways. Failure to reach a steady state can lead to inaccurate flux calculations. The time required to reach this state depends on the turnover rate of the compound of interest, and a pilot study is often necessary to determine the appropriate experimental duration.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during tracer experiments that can contribute to isotopic scrambling.

Problem Possible Causes Recommended Solutions
Unexpected Isotopologues Observed - Biological scrambling through reversible reactions or futile cycles.- In-source fragmentation in the mass spectrometer.- Contamination from other labeled compounds.- Conduct literature research on the specific pathways to identify known reversible reactions.- Optimize MS/MS fragmentation parameters to minimize unwanted fragmentation.- Ensure thorough cleaning of analytical instruments between runs to prevent carryover.[7]
Inconsistent Labeling Patterns Across Replicates - Incomplete quenching of metabolism during sample collection.- Variability in sample handling and preparation.- Instability of labeled compounds during storage.- Use rapid and effective quenching methods, such as plunging samples into liquid nitrogen.- Standardize all sample preparation steps and use automation where possible.- Store samples at appropriate temperatures (-80°C is often recommended) and minimize freeze-thaw cycles.[6]
Low Label Incorporation into Downstream Metabolites - Slow metabolic flux through the pathway of interest.- Dilution of the tracer with endogenous unlabeled pools.- Incorrect choice of tracer or labeling position.- Increase the duration of the labeling experiment to allow for more significant incorporation.- Consider the contribution of unlabeled endogenous sources in your data analysis.[8]- Select a tracer that is a primary substrate for the pathway under investigation.
High Background Signal in Unlabeled Controls - Natural abundance of heavy isotopes.- Contamination of reagents or labware with labeled compounds.- Instrument background noise.- Correct for the natural abundance of isotopes in your data analysis using established algorithms.[9][10][11]- Use dedicated labware and high-purity reagents for tracer experiments.- Perform regular maintenance and calibration of the mass spectrometer.[12]

Experimental Protocols

Below are detailed methodologies for key experiments to minimize isotopic scrambling.

Protocol 1: Cell Culture Labeling Experiment

Objective: To achieve accurate and reproducible isotopic labeling in cultured cells while minimizing scrambling.

Methodology:

  • Cell Seeding and Growth: Seed cells at a consistent density to ensure uniform metabolic activity. Allow cells to reach the desired confluency before starting the experiment.

  • Media Exchange: To initiate labeling, rapidly aspirate the existing media and replace it with pre-warmed media containing the isotopically labeled tracer. Perform this step quickly to minimize metabolic perturbations.[5]

  • Incubation: Incubate the cells for a predetermined time, established through pilot studies, to reach isotopic steady state.[5]

  • Metabolism Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold saline and then immediately add a quenching solution (e.g., liquid nitrogen or a cold methanol/water mixture).

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a collection tube. Perform metabolite extraction using a suitable solvent (e.g., 80% methanol) and centrifuge to pellet cell debris.

  • Sample Storage: Store the extracted metabolites at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS Analysis

Objective: To prepare metabolite extracts for LC-MS analysis while preventing artifactual scrambling.

Methodology:

  • Sample Thawing: Thaw frozen metabolite extracts on ice to minimize degradation.

  • Drying: Dry the extracts under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, which can induce chemical reactions.

  • Reconstitution: Reconstitute the dried metabolites in a solvent compatible with your LC method (e.g., a mixture of water and organic solvent).

  • Internal Standards: Add a mixture of isotopically labeled internal standards to the samples. These standards can help assess instrument performance and correct for matrix effects.[13]

  • Filtration: Centrifuge the reconstituted samples to remove any remaining particulate matter and transfer the supernatant to autosampler vials.

  • LC-MS Analysis: Analyze the samples promptly after preparation. If storage is necessary, keep the vials at 4°C in the autosampler.

Visualizing Experimental Workflows and Pathways

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows related to isotopic tracer experiments.

Experimental_Workflow cluster_preparation Experimental Preparation cluster_sampling Sample Processing cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Tracer_Addition 2. Tracer Addition Cell_Culture->Tracer_Addition Incubation 3. Incubation Tracer_Addition->Incubation Quenching 4. Quenching Metabolism Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Storage 6. Sample Storage Extraction->Storage LCMS_Analysis 7. LC-MS Analysis Storage->LCMS_Analysis Data_Correction 8. Data Correction LCMS_Analysis->Data_Correction Flux_Analysis 9. Flux Analysis Data_Correction->Flux_Analysis

Caption: A typical workflow for a stable isotope tracer experiment.

Scrambling_Sources cluster_bio Biological Sources cluster_chem Chemical Sources cluster_analytical Analytical Sources A Labeled Precursor B Metabolite 1 A->B C Metabolite 2 B->C Forward Reaction C->B Reverse Reaction (Scrambling) D Labeled Metabolite (During Prep) E Scrambled Metabolite D->E Degradation/ Rearrangement F Labeled Ion G Scrambled Fragment Ion F->G In-source Fragmentation

Caption: Major sources of isotopic scrambling in tracer experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters that are important for designing and interpreting tracer experiments.

Parameter Typical Range/Value Importance in Minimizing Scrambling Reference
Tracer Enrichment > 98%High tracer purity minimizes the introduction of unlabeled or scrambled species from the start.[10]
Cell Quenching Temperature -20°C to -80°CRapid and extreme cold is essential to instantly halt enzymatic reactions that could cause scrambling post-collection.[6]
Sample Storage Temperature -80°CLong-term stability of metabolites is crucial to prevent chemical degradation and scrambling.[6]
LC-MS Mass Resolution > 70,000High resolution allows for the separation of isotopologues with very small mass differences, aiding in the identification of scrambling.[1]

By following these guidelines and protocols, researchers can significantly reduce the impact of isotopic scrambling, leading to more accurate and reliable data in their metabolic tracer experiments.

References

Technical Support Center: Quantifying Rapid Metabolic Fluxes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the quantification of rapid metabolic fluxes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying rapid metabolic fluxes?

A1: The primary challenges in quantifying rapid metabolic fluxes, particularly using techniques like 13C Metabolic Flux Analysis (13C-MFA), revolve around the rapid turnover of metabolites and the complexity of metabolic networks. Key challenges include:

  • Rapid Isotope Labeling Dynamics: Achieving isotopic steady-state, where the isotopic enrichment of intracellular metabolites is constant, can be difficult for pathways with fast turnover rates. Isotopically non-stationary MFA (INST-MFA) is a technique that addresses this by analyzing the transient labeling patterns.[1][2]

  • Metabolite Quenching and Extraction: Instantly halting all metabolic activity (quenching) without causing metabolite leakage or degradation is a critical and challenging step.[3][4][5] Subsequent extraction must efficiently recover all metabolites without introducing artifacts.

  • Analytical Sensitivity and Resolution: Accurately measuring the mass isotopomer distributions of low-abundance metabolites requires highly sensitive and high-resolution analytical platforms like mass spectrometry (MS).[6]

  • Computational Modeling and Data Analysis: The conversion of raw analytical data into meaningful flux maps requires sophisticated computational models and algorithms to solve complex systems of equations.[7]

  • Metabolic Compartmentation: In eukaryotic cells, the same metabolite can exist in different subcellular compartments (e.g., cytosol and mitochondria), each with its own distinct labeling pattern and flux rates. Distinguishing these compartmentalized fluxes is a significant challenge.

Q2: What is the difference between steady-state and isotopically non-stationary metabolic flux analysis?

A2: The key difference lies in the assumption about the isotopic labeling of metabolites at the time of measurement.

  • Steady-State Metabolic Flux Analysis (13C-MFA): This approach assumes that the metabolic system is at both a metabolic and isotopic steady state. Metabolic steady state means that the concentrations of intracellular metabolites are constant, while isotopic steady state means the isotopic labeling pattern of each metabolite is no longer changing. This method is well-suited for systems that reach isotopic equilibrium relatively quickly.

  • Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): This technique is applied when the system is at a metabolic steady state, but not an isotopic steady state. It involves measuring the change in isotopic labeling of metabolites over time during the transient phase after the introduction of a labeled substrate.[1][2] INST-MFA is particularly useful for studying pathways with slow labeling dynamics or for systems where achieving isotopic steady state is not feasible.[1][2]

Q3: How do I choose the right isotopic tracer for my experiment?

A3: The choice of isotopic tracer is critical for the success of a 13C-MFA experiment and depends on the specific metabolic pathways you aim to investigate.[8]

  • [1,2-13C2]glucose: This tracer is particularly effective for precisely estimating fluxes in glycolysis and the pentose phosphate pathway.[8]

  • [U-13C6]glucose: Uniformly labeled glucose is a common choice for a general overview of central carbon metabolism as it introduces 13C into all parts of the glucose-derived metabolic network.

  • [U-13C5]glutamine: This tracer is the preferred choice for analyzing the tricarboxylic acid (TCA) cycle and related pathways.[8]

  • Parallel Labeling Experiments: Using multiple different tracers in parallel cultures can significantly improve the precision and resolution of flux estimations across the entire metabolic network.[9]

A common strategy for a comprehensive analysis of central carbon metabolism is to use a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.

Troubleshooting Guides

Problem 1: Unexpectedly Low Isotope Enrichment

Q: I've performed my 13C labeling experiment, but the mass spectrometry data shows very low enrichment of my metabolites of interest. What could be the problem?

A: Low isotopic enrichment can arise from several factors, ranging from experimental design to sample handling. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Verify Tracer Purity and Concentration

  • Question: Was the isotopic tracer of high purity and was it used at the correct concentration in the medium?

  • Action:

    • Confirm the isotopic purity of the tracer from the manufacturer's certificate of analysis.

    • Double-check calculations for the preparation of the labeled medium to ensure the final concentration of the tracer was as intended.

    • Analyze a sample of the prepared medium by MS to confirm the isotopic enrichment of the substrate.

Step 2: Evaluate Labeling Time

  • Question: Was the labeling time sufficient to achieve detectable enrichment in the metabolites of interest?

  • Action:

    • Review the literature for typical labeling times for your cell type and pathways of interest. Some pathways and metabolite pools label much slower than others.

    • Consider performing a time-course experiment to determine the optimal labeling duration for your system. For isotopically non-stationary MFA, samples are intentionally taken at multiple time points during the transient labeling phase.[10]

Step 3: Check for Dilution from Unlabeled Sources

  • Question: Could unlabeled carbon sources be diluting the isotopic tracer?

  • Action:

    • Ensure that the culture medium does not contain significant amounts of unlabeled glucose, glutamine, or other carbon sources that could compete with your tracer.

    • For mammalian cell culture, be aware that some serum components can be metabolized and dilute the tracer pool. Using dialyzed serum can mitigate this issue.

Step 4: Assess Cell Viability and Metabolic Activity

  • Question: Were the cells healthy and metabolically active during the labeling experiment?

  • Action:

    • Check cell viability (e.g., using a trypan blue exclusion assay) before and after the labeling period. Low viability will result in reduced metabolic activity and lower tracer incorporation.

    • Ensure that the experimental conditions (e.g., temperature, pH, oxygen levels) were optimal for your cells.

Problem 2: High Variance in Flux Measurements

Q: My replicate experiments are showing high variability in the calculated metabolic fluxes. What are the potential sources of this inconsistency?

A: High variance in flux measurements can be frustrating and can obscure real biological differences. The following steps can help you identify and minimize the sources of variability:

Step 1: Standardize Cell Culture Conditions

  • Question: Are the cell culture conditions strictly controlled and consistent across all replicates?

  • Action:

    • Ensure that all replicates are seeded at the same density and are in the same growth phase (e.g., exponential phase) at the start of the experiment.

    • Use the same batch of media and supplements for all replicates.

    • Monitor and control environmental parameters like temperature, CO2, and humidity precisely.

Step 2: Refine Quenching and Extraction Procedures

  • Question: Is the quenching and extraction procedure rapid and consistent for all samples?

  • Action:

    • The time between removing cells from the incubator and quenching metabolism should be minimized and kept consistent.

    • Ensure that the quenching solution is at the correct temperature and that the cell-to-quenching-solution ratio is consistent.

    • Use a standardized protocol for metabolite extraction, ensuring consistent solvent volumes, temperatures, and incubation times.

Step 3: Evaluate Analytical Performance

  • Question: Is the mass spectrometer performing consistently across all sample analyses?

  • Action:

    • Run quality control (QC) samples (e.g., a pooled sample of all experimental samples) periodically throughout the analytical run to monitor instrument stability.

    • Check for any drift in retention times or signal intensities in the QC samples.

    • Ensure that the instrument is properly calibrated and tuned before each batch of samples.

Step 4: Review Data Processing and Flux Calculation

  • Question: Are there any inconsistencies in the data processing and flux calculation workflow?

  • Action:

    • Use a standardized data processing pipeline for all samples.

    • Ensure that the metabolic network model used for flux calculation is accurate and complete.

    • Check for any potential errors in the input data for the flux analysis software, such as incorrect biomass composition or substrate uptake rates.

Problem 3: Mass Accuracy and Resolution Issues in Mass Spectrometry

Q: I'm observing poor mass accuracy and/or resolution in my mass spectrometry data. How can I troubleshoot this?

A: Poor mass accuracy and resolution can significantly impact the identification and quantification of metabolites and their isotopologues. Here's a guide to address these issues:

Step 1: Check Instrument Calibration

  • Question: Has the mass spectrometer been recently and properly calibrated?

  • Action:

    • Perform a mass calibration using the manufacturer's recommended calibration solution and procedure.[11]

    • Ensure that the calibration is performed across the entire mass range of interest.

    • If the problem persists, the calibration solution may be old or contaminated; prepare a fresh solution.

Step 2: Optimize Instrument Tuning

  • Question: Are the instrument tuning parameters optimized for your analysis?

  • Action:

    • Tune the mass spectrometer to ensure optimal performance for your specific application. This includes optimizing parameters for the ion source, mass analyzer, and detector.[11]

Step 3: Investigate for Contamination

  • Question: Could there be contamination in the system affecting mass accuracy?

  • Action:

    • Check for and eliminate any potential sources of contamination in the LC-MS system, including the solvent lines, column, and ion source.

    • Run blank injections to assess the level of background noise and identify any contaminating ions.

Step 4: Evaluate Sample Preparation

  • Question: Could the sample matrix be interfering with the analysis?

  • Action:

    • High concentrations of salts or other matrix components can suppress ionization and affect mass accuracy. Consider optimizing your sample preparation protocol to remove these interferences.

    • Ensure that the final sample solvent is compatible with the LC mobile phase and MS ionization method.

Step 5: Check for Space Charge Effects

  • Question: Are you observing mass shifts that are dependent on signal intensity?

  • Action:

    • At very high signal intensities, space charge effects in the mass analyzer can lead to mass shifts.

    • If this is suspected, try diluting the sample to reduce the signal intensity of the most abundant ions.

Quantitative Data Summary

Table 1: Comparison of Quenching Methods for Mammalian Cells
Quenching MethodMetabolite Leakage (Amino Acids)Metabolite Leakage (Sugar Phosphates, Organic Acids, etc.)Reference
Liquid NitrogenMinimalMinimal[12]
-40°C 60% Methanol~2.5% (with HEPES buffer)Variable, can be significant for some metabolites[4]
0.5°C Normal SalineSignificantSignificant[12]

Note: Metabolite leakage can vary significantly depending on the cell type and the specific metabolites being measured.

Table 2: Stability of Central Carbon Metabolites During Extraction and Storage
MetaboliteStability in Extract at 4°C for 24 hoursStability in Whole Blood at 4°CReference
ATPStableDecreases significantly after 1-2 hours[13]
ADPStableDecreases significantly after 1-2 hours[13]
AMPStableIncreases after 24 hours[13]
NAD+StableDecreases to undetectable levels after 24 hours[13]
NADHStableDecreases to undetectable levels after 24 hours[13]
NADPHStableDecreases to undetectable levels after 24 hours[13]
Glucose-6-phosphateGenerally stableProne to degradation without proper quenching
Fructose-1,6-bisphosphateGenerally stableProne to degradation without proper quenching
PyruvateStableIncreases after 24 hours in whole blood[13]
LactateStableStable
CitrateStableStable
α-KetoglutarateStableStable

Note: Metabolite stability is highly dependent on the specific extraction solvent, storage temperature, and duration. It is crucial to validate the stability of target metabolites under your specific experimental conditions.

Table 3: Typical Metabolic Flux Rates in Mammalian Cells (Relative to Glucose Uptake Rate of 100)
PathwayFluxCell TypeReference
Glycolysis (Glucose -> Lactate)>75% of glucose uptakeHybridoma, CHO, BHK, Human cell lines
Pentose Phosphate Pathway<10% of glucose uptakeHybridoma, CHO, BHK, Human cell lines
TCA Cycle (from Glucose)<10% of glucose uptakeHybridoma, CHO, BHK, Human cell lines
Glutamine Uptake10-50% of glucose uptakeVarious cancer cell lines
Glutaminolysis (Glutamine -> Lactate)VariableVarious cancer cell lines

Note: These are generalized values, and actual flux rates can vary significantly depending on the cell line, growth conditions, and metabolic state.

Experimental Protocols

Detailed Methodology for 13C-Metabolic Flux Analysis (13C-MFA) in Mammalian Cells

This protocol outlines the key steps for performing a 13C-MFA experiment in adherent mammalian cells.

1. Experimental Design

  • Objective: Clearly define the metabolic pathways of interest to guide the choice of isotopic tracer.[6]

  • Tracer Selection: Choose an appropriate 13C-labeled substrate (e.g., [1,2-13C2]glucose, [U-13C6]glucose, [U-13C5]glutamine) based on the experimental objective.[8] Consider parallel labeling experiments for comprehensive flux analysis.[9]

  • Labeling Duration: Determine the optimal labeling time to achieve sufficient isotopic enrichment in target metabolites. This may require a preliminary time-course experiment.

2. Cell Culture and Isotope Labeling

  • Seed cells in multi-well plates or flasks and grow to the desired confluency (typically mid-exponential phase).

  • Remove the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add pre-warmed culture medium containing the 13C-labeled tracer and incubate for the predetermined labeling time.

3. Quenching and Metabolite Extraction

  • Quenching:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to arrest all metabolic activity. The volume should be sufficient to cover the cell monolayer.

  • Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

4. Mass Spectrometry Analysis

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopomer distributions of the target metabolites.

5. Data Analysis and Flux Calculation

  • Correct the raw MS data for the natural abundance of 13C.

  • Use a specialized software package (e.g., INCA, OpenFLUX2) to perform the flux estimation.[6]

  • The software will use the measured mass isotopomer distributions, substrate uptake rates, and a metabolic network model to calculate the intracellular metabolic fluxes.

  • Perform a statistical analysis to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.

Visualizations

Experimental_Workflow cluster_prep 1. Experimental Preparation cluster_labeling 2. Isotope Labeling cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis cluster_data 5. Data Interpretation A Experimental Design (Tracer Selection, Labeling Time) B Cell Culture A->B informs C Introduce 13C-Tracer B->C proceeds to D Quenching (Arrest Metabolism) C->D after incubation E Metabolite Extraction D->E followed by F Mass Spectrometry (LC-MS/GC-MS) E->F for G Data Processing & Correction F->G generates data for H Flux Calculation (13C-MFA Software) G->H provides input for I Statistical Analysis H->I results in

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Troubleshooting_Low_Enrichment cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Problem: Unexpectedly Low Isotope Enrichment Cause1 Tracer Issue Problem->Cause1 Cause2 Insufficient Labeling Time Problem->Cause2 Cause3 Dilution by Unlabeled Sources Problem->Cause3 Cause4 Low Cell Viability/Metabolism Problem->Cause4 Sol1 Verify Tracer Purity & Concentration Cause1->Sol1 Sol2 Optimize Labeling Duration Cause2->Sol2 Sol3 Identify & Eliminate Unlabeled Sources Cause3->Sol3 Sol4 Assess Cell Health & Activity Cause4->Sol4

Caption: Troubleshooting logic for unexpectedly low isotopic enrichment.

Central_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP PYR Pyruvate GAP->PYR ACoA Acetyl-CoA PYR->ACoA Lactate Lactate PYR->Lactate CIT Citrate ACoA->CIT AKG α-Ketoglutarate CIT->AKG Glutamine Glutamine Glutamine->AKG

Caption: Simplified diagram of central carbon metabolism pathways.

References

Technical Support Center: Stability of (E)-(1,4-13C2)but-2-enedioic acid in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (E)-(1,4-13C2)but-2-enedioic acid, an isotopically labeled form of fumaric acid, in cell culture media. This guide is intended for researchers, scientists, and drug development professionals utilizing this stable isotope in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a stable isotope-labeled form of fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle. The carbon-13 (¹³C) labels at the C1 and C4 positions allow researchers to trace the metabolic fate of fumarate in cellular pathways using techniques like mass spectrometry.

Q2: How chemically stable is fumaric acid in general?

Fumaric acid is a chemically robust molecule. Its trans configuration confers greater stability compared to its cis-isomer, maleic acid, due to reduced steric hindrance.[1][2] It has a high melting point of 287°C and is resistant to oxidation under normal conditions, which contributes to its long shelf life.[1]

Q3: What are the potential sources of instability for this compound in a cell culture setting?

While chemically stable, the primary source of instability in a cell culture environment is enzymatic conversion. The enzyme fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate as part of the TCA cycle.[3][4] This enzyme is present in both the mitochondria and the cytosol of mammalian cells.[3] Therefore, if cells are present, the labeled fumarate can be taken up and metabolized. Some microorganisms can also degrade fumaric acid.[5]

Q4: Can this compound degrade in the culture medium itself, without cells?

Under typical sterile cell culture conditions (e.g., 37°C, neutral pH), the chemical degradation of fumaric acid in the medium is expected to be minimal over the time course of most experiments. However, prolonged incubation or exposure to high temperatures (150-170°C in water) can lead to the formation of DL-malic acid.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid disappearance of labeled fumarate from the culture medium Cellular uptake and metabolism: Cells are actively taking up the labeled fumarate and converting it to other metabolites via the TCA cycle.1. Perform a time-course experiment to quantify the rate of disappearance. 2. Analyze intracellular metabolites to trace the destination of the ¹³C label. 3. Consider using inhibitors of fumarate transport or metabolism if the experimental design allows.
Microbial contamination: Bacterial or fungal contamination can lead to the degradation of fumaric acid.[5]1. Visually inspect the culture for signs of contamination (e.g., turbidity, color change). 2. Perform a sterility test on the culture medium. 3. If contaminated, discard the culture and start a new experiment with fresh, sterile reagents.
Inconsistent results between experiments Variability in cell number or metabolic state: Differences in cell density or physiological condition can affect the rate of fumarate uptake and metabolism.1. Ensure consistent cell seeding density and growth phase at the start of each experiment. 2. Normalize the rate of fumarate disappearance to cell number or protein concentration.
Incomplete dissolution or precipitation of fumaric acid: Fumaric acid has low solubility in cold water.[1]1. Ensure complete dissolution of the labeled fumaric acid in the medium before adding it to the cells. Gentle warming may be necessary. 2. Visually inspect for any precipitate.
Unexpected labeled metabolites detected Metabolic branching: The ¹³C label can be incorporated into various downstream metabolites of the TCA cycle and connected pathways.1. Consult a metabolic pathway map to identify potential downstream metabolites of fumarate. 2. Use metabolomics databases to aid in the identification of unknown labeled peaks.

Experimental Protocol: Assessing the Stability of this compound in Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium and conditions.

Objective: To quantify the concentration of this compound in cell culture medium over time, both in the presence and absence of cells.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Mammalian cell line of interest

  • Sterile culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Analytical instrumentation for metabolite quantification (e.g., LC-MS, GC-MS, or NMR)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Ensure complete dissolution.

  • Experimental Setup:

    • Acellular Condition: Add the labeled fumarate to your cell culture medium at the final desired concentration in a cell-free culture vessel.

    • Cellular Condition: Seed your cells at a desired density and allow them to adhere or reach the desired growth phase. Replace the medium with fresh medium containing the labeled fumarate.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the culture medium from both the acellular and cellular conditions.

    • For the cellular condition, you may also want to collect cell lysates to analyze intracellular metabolites.

  • Sample Processing:

    • Medium Samples: Immediately quench any enzymatic activity by adding ice-cold methanol to the collected medium samples. A common ratio is 4 parts cold methanol to 1 part medium.

    • Cell Lysates (Optional): Wash the cells quickly with ice-cold PBS, then add ice-cold methanol to lyse the cells and extract metabolites.[6][7]

    • Centrifuge all samples to pellet any protein or cell debris.

  • Analysis:

    • Analyze the supernatant of the processed samples using your chosen analytical method (e.g., LC-MS) to quantify the concentration of this compound.

    • If analyzing intracellular metabolites, also look for the incorporation of the ¹³C label into downstream metabolites like malate, aspartate, and citrate.

Data Presentation:

The quantitative data from this experiment can be summarized in the following tables:

Table 1: Stability of this compound in Acellular Medium

Time (hours)Concentration (µM) ± SDPercent Remaining
0100%
2
4
8
12
24

Table 2: Disappearance of this compound from Medium in the Presence of Cells

Time (hours)Concentration (µM) ± SDPercent Remaining
0100%
2
4
8
12
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Labeled Fumarate Stock Solution add_fumarate_acellular Add Labeled Fumarate to Acellular Medium prep_stock->add_fumarate_acellular add_fumarate_cellular Add Labeled Fumarate to Cell Culture prep_stock->add_fumarate_cellular prep_cells Seed Cells prep_cells->add_fumarate_cellular sample_medium Collect Medium Samples (Time Course) add_fumarate_acellular->sample_medium add_fumarate_cellular->sample_medium sample_cells Collect Cell Lysates (Optional) add_fumarate_cellular->sample_cells quench Quench with Cold Methanol sample_medium->quench sample_cells->quench analyze Quantify by LC-MS/NMR quench->analyze

Caption: Experimental workflow for assessing the stability of labeled fumarate.

tca_cycle succinate Succinate fumarate (E)-(1,4-13C2)Fumarate succinate->fumarate Succinate Dehydrogenase malate L-Malate fumarate->malate Fumarase oxaloacetate Oxaloacetate malate->oxaloacetate Malate Dehydrogenase

References

Technical Support Center: Normalization Strategies for Cellular Metabolomics Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cellular metabolomics data normalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is normalization of cellular metabolomics data necessary?

A1: Normalization is a critical step in metabolomics data processing to remove unwanted technical and biological variations, ensuring that the observed differences between samples are due to true biological changes rather than experimental artifacts.[1][2] Sources of variation can include differences in the number of cells per sample, extraction efficiency, instrument drift, and batch effects.[1][2] Proper normalization enhances the comparability and interpretability of results, which is essential for identifying genuine biological differences among samples.[1]

Q2: What are the most common sources of variation in cellular metabolomics experiments?

A2: Unwanted variation in cellular metabolomics can arise from several sources throughout the experimental workflow:

  • Sample-related variation: Differences in cell number, volume, or weight between samples.[3]

  • Sample preparation variation: Inconsistent metabolite extraction efficiency, quenching, or derivatization.

  • Instrumental variation: Signal drift, changes in detector sensitivity over time, and batch-to-batch variations in instrument performance.[1]

  • Matrix effects: Ion suppression or enhancement in mass spectrometry-based analyses due to co-eluting compounds in the sample matrix.[4]

Q3: How do I choose the right normalization strategy for my experiment?

A3: The selection of an appropriate normalization method depends on the experimental design, the analytical platform used, and the nature of the expected biological variation.[5] A decision-making workflow can help guide your choice.

G cluster_0 Normalization Strategy Selection start Start: Assess Experimental Design & Data Characteristics q1 Are internal standards included? start->q1 q2 Are pooled QC samples available? q1->q2 No is_norm Internal Standard Normalization q1->is_norm Yes q3 Is significant biological variation expected to affect total metabolite content? q2->q3 No qc_norm QC-based Normalization (e.g., QC-RLSC) q2->qc_norm Yes pqn_norm Probabilistic Quotient Normalization (PQN) q3->pqn_norm Yes tic_norm Total Ion Current (TIC) / Sum Normalization q3->tic_norm No end_node Proceed to Statistical Analysis is_norm->end_node qc_norm->end_node pqn_norm->end_node tic_norm->end_node

A flowchart to guide the selection of a suitable normalization strategy.
Q4: What is the difference between internal and external standards?

A4:

  • Internal Standards (IS): These are compounds, often isotopically labeled analogs of the metabolites of interest, that are added to each sample at a known concentration before sample preparation.[4][6] They experience the same experimental variations as the endogenous metabolites, allowing for correction of errors introduced during extraction, derivatization, and analysis.[7]

  • External Standards: These are known concentrations of target analytes prepared and analyzed separately from the experimental samples. They are used to create a calibration curve to determine the absolute concentration of metabolites in the samples.

Troubleshooting Guides

Problem 1: High variance in Quality Control (QC) samples after normalization.
  • Possible Cause 1: Inappropriate Normalization Method. The chosen normalization method may not be suitable for the type of variation present in your data. For example, TIC normalization can be skewed by a few highly abundant metabolites.

    • Solution: Re-evaluate your data characteristics and experimental design. Consider trying a more robust method like Probabilistic Quotient Normalization (PQN) or a QC-based method if you have pooled QC samples.

  • Possible Cause 2: Poor Quality QC Samples. The QC samples themselves may be a source of variability if not prepared and handled consistently.

    • Solution: Ensure that QC samples are created from a homogenous pool of all study samples and are treated identically to the experimental samples throughout the entire workflow.

  • Possible Cause 3: Carryover between samples. Residual sample from a previous injection can affect the subsequent analysis, leading to increased variance.

    • Solution: Optimize the wash steps in your analytical method between sample injections. Include blank injections in your run sequence to assess for carryover.

Problem 2: Loss of biological signal after normalization.
  • Possible Cause 1: Over-correction. Some normalization methods can inadvertently remove true biological variation if the underlying assumptions of the method are not met. For example, sum normalization assumes that the total metabolite concentration is constant across all samples, which may not be true in studies where a global metabolic shift is expected.

    • Solution: If a global change in the metabolome is hypothesized, methods like PQN that assume only a portion of metabolites change may be more appropriate. Alternatively, normalization to an internal standard that is not expected to change with the biological perturbation can be used.

  • Possible Cause 2: Introduction of noise. Certain normalization techniques can amplify noise in the data, obscuring the biological signal.

    • Solution: Evaluate the performance of different normalization methods by assessing the coefficient of variation (CV) of internal standards or QC samples before and after normalization. Choose the method that minimizes technical variation without significantly impacting the biological variance.

Problem 3: Batch effects are still present after normalization.
  • Possible Cause 1: Insufficient correction by the chosen method. Simple normalization methods like TIC or median normalization may not be sufficient to correct for complex, non-linear batch effects.

    • Solution: Employ more advanced, QC-based normalization methods like Quality Control-Robust LOESS Signal Correction (QC-RLSC), which can model and correct for complex instrument drift within and between batches.[2]

  • Possible Cause 2: Confounding of batch with biological groups. If experimental groups are not randomized across batches, it can be difficult to distinguish between biological variation and batch effects.

    • Solution: Proper experimental design is crucial. Randomize the injection order of your samples to prevent systematic bias from batch effects.

Comparison of Common Normalization Strategies

Normalization StrategyPrincipleAdvantagesDisadvantagesWhen to Use
Total Ion Current (TIC) / Sum Normalization Assumes the total intensity of all measured metabolites is constant across all samples. Each feature intensity is divided by the sum of all intensities in that sample.[2]Simple and easy to implement.[2]Highly sensitive to a few abundant metabolites that can dominate the total signal. Assumes no global metabolic changes between sample groups.In well-controlled experiments where the total amount of cellular material is consistent and no global metabolic changes are expected.
Median Normalization Similar to sum normalization, but uses the median intensity of all features in a sample as the normalization factor.More robust to outliers than sum normalization.[2]Still assumes that the overall metabolite profile does not change significantly between groups.When there are concerns about a few highly abundant metabolites skewing the normalization, but a global metabolic change is not anticipated.
Internal Standard (IS) Normalization A known amount of a stable isotope-labeled standard is added to each sample. The intensity of each metabolite is then normalized to the intensity of the internal standard.[4][6]Corrects for variations in sample preparation, extraction, and instrument response.[7] Considered the gold standard for targeted metabolomics.Can be expensive and requires careful selection of appropriate internal standards that are not present in the sample and behave similarly to the analytes of interest.[6]For targeted metabolomics or when a high degree of quantitative accuracy is required.
Probabilistic Quotient Normalization (PQN) Assumes that for most metabolites, the concentration does not change between samples. It calculates a dilution factor for each sample based on the median of the quotients of the intensities of each metabolite relative to a reference spectrum (often the median spectrum of all samples).Robust to a moderate number of metabolites that change in concentration. Less sensitive to highly abundant metabolites than TIC normalization.Requires the assumption that the majority of metabolites do not change between experimental conditions.For untargeted metabolomics studies where global metabolic changes are expected to affect a subset, but not the majority, of metabolites.
Quality Control-Robust LOESS Signal Correction (QC-RLSC) Uses pooled QC samples injected periodically throughout the analytical run to model and correct for instrument drift and batch effects. A locally weighted scatterplot smoothing (LOESS) regression is fitted to the QC data for each feature, and this model is used to correct the intensities of the experimental samples.[2]Can correct for complex, non-linear instrument drift and batch effects over time.Requires the regular injection of pooled QC samples, which reduces the throughput for experimental samples. Assumes that the drift observed in the QC samples is representative of the drift in the experimental samples.For large-scale studies with multiple analytical batches where instrument drift is a significant concern.

Experimental Protocols

Protocol 1: Internal Standard (IS) Normalization
  • Selection of Internal Standards:

    • Choose stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H) analogs of your target metabolites.[6]

    • If labeled analogs are not available, select compounds that are structurally similar to your analytes of interest, have similar ionization efficiencies, and are not endogenously present in your samples.[8]

    • It is recommended to use multiple internal standards representing different chemical classes present in your samples.[6]

  • Preparation of Internal Standard Stock Solution:

    • Prepare a concentrated stock solution of your internal standard(s) in a solvent compatible with your extraction method (e.g., methanol, acetonitrile).

    • The final concentration of the internal standard in the sample should be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous metabolites.

  • Sample Spiking:

    • Add a precise volume of the internal standard stock solution to each cell sample before the metabolite extraction step. This is crucial to ensure that the internal standard undergoes the same extraction and processing as the endogenous metabolites.[4]

  • Data Acquisition:

    • Acquire the data using your LC-MS or GC-MS method, ensuring that the internal standards are detected with good peak shape and signal-to-noise ratio.

  • Normalization Calculation:

    • For each sample, calculate the response factor for each metabolite by dividing its peak area (or height) by the peak area (or height) of the corresponding internal standard.

    • Normalized Peak Area = (Peak Area of Metabolite) / (Peak Area of Internal Standard)

Protocol 2: Quality Control-Robust LOESS Signal Correction (QC-RLSC)
  • Preparation of Pooled QC Samples:

    • Create a pooled QC sample by combining equal aliquots from every sample in your study. This ensures that the QC sample is representative of the entire study cohort.

    • Prepare a sufficient volume of the pooled QC sample to allow for multiple injections throughout the analytical run.

  • Experimental Design and Sample Injection:

    • Randomize the injection order of your experimental samples to minimize the impact of systematic drift.

    • Inject the pooled QC samples at regular intervals throughout the analytical run (e.g., every 5-10 experimental samples). Also, inject several QC samples at the beginning of the run to condition the analytical system.

  • Data Acquisition:

    • Acquire the data for all experimental and QC samples.

  • Data Processing and Normalization:

    • This step is typically performed using specialized software or R packages (e.g., MetaboAnalyst, XCMS, statTarget).

    • For each metabolic feature, the software will:

      • Extract the intensity values for that feature from all the QC samples.

      • Fit a LOESS regression curve to the QC intensity values as a function of injection order. This curve models the signal drift over time.

      • Use the fitted LOESS model to predict the signal drift at the injection time of each experimental sample.

      • Correct the intensity of the feature in each experimental sample by dividing it by the predicted drift value from the LOESS model.

Signaling Pathways and Logical Relationships

Metabolomics Experimental and Data Analysis Workflow

G cluster_0 Metabolomics Workflow exp_design Experimental Design (Randomization, QC placement) sample_prep Sample Preparation (Quenching, Extraction) exp_design->sample_prep data_acq Data Acquisition (LC-MS/GC-MS) sample_prep->data_acq peak_proc Peak Processing (Detection, Alignment, Integration) data_acq->peak_proc normalization Data Normalization (e.g., TIC, PQN, IS, QC-RLSC) peak_proc->normalization stat_analysis Statistical Analysis (PCA, PLS-DA, t-test) normalization->stat_analysis bio_interp Biological Interpretation (Pathway Analysis, Biomarker ID) stat_analysis->bio_interp

An overview of the cellular metabolomics experimental and data analysis workflow.

References

Addressing incomplete isotopic labeling in steady-state MFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of incomplete isotopic labeling in steady-state Metabolic Flux Analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is isotopic steady-state and why is it crucial for classical MFA?

A: Isotopic steady-state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time during a labeling experiment.[1] Classical ¹³C-MFA relies on the assumption of both metabolic and isotopic steady-state to simplify complex metabolic models from ordinary differential equations to a system of algebraic equations.[2] This assumption allows for the calculation of metabolic fluxes based on the stable distribution of isotope labeling patterns in metabolites like protein-bound amino acids.[3]

Q2: What are the primary consequences of incomplete isotopic labeling on MFA results?
Q3: How can I determine if my system has reached isotopic steady-state?

A: To verify isotopic steady-state, you must collect biomass samples at different time points during the exponential growth phase after introducing the isotopic tracer.[6] You then analyze the isotopic enrichment of key metabolites (e.g., amino acids). If the labeling patterns are constant across these different time points, the system is considered to be at an isotopic steady-state.[6]

Q4: Some of my metabolites label quickly, while others are very slow. Is this normal?

A: Yes, this is a common phenomenon. The time required to reach isotopic steady-state varies significantly across different metabolic pathways and cell types.[1] For example, glycolytic intermediates may label within seconds to minutes, whereas metabolites in the TCA cycle or macromolecules like lipids can take many hours or even several cell cycles to reach full labeling equilibrium.[7][8] This is particularly challenging in mammalian cells due to the high exchange rates between intracellular and extracellular metabolite pools.[1]

Troubleshooting Guides for Incomplete Labeling

This section provides a systematic approach to diagnosing and resolving issues related to incomplete isotopic labeling.

Problem: Mass Spectrometry data suggests that isotopic enrichment is still changing at the final time point.

Below is a troubleshooting workflow to identify the cause and find a solution.

G start Incomplete Labeling Detected cause1 Cause: Insufficient Incubation Time start->cause1 cause2 Cause: Slow Metabolite Turnover start->cause2 cause3 Cause: Large Metabolite Pools start->cause3 cause4 Cause: Suboptimal Tracer Choice start->cause4 sol1 Solution: Increase labeling duration. Verify with a time-course experiment. cause1->sol1 Action sol2 Solution: Consider Isotopically Non-Stationary MFA (INST-MFA). Use parallel labeling with tracers for different pathways. cause2->sol2 Action sol3 Solution: INST-MFA can estimate pool sizes. Ensure metabolic steady-state is maintained during the longer required labeling time. cause3->sol3 Action sol4 Solution: Use multiple complementary tracers (Parallel Labeling). Select a tracer that labels downstream pathways more rapidly. cause4->sol4 Action

Caption: Troubleshooting workflow for incomplete isotopic labeling.

Alternative Methodologies & Experimental Design

If achieving a complete isotopic steady-state is not feasible, alternative experimental designs and analytical approaches should be considered.

Isotopically Non-Stationary MFA (INST-MFA)

For systems that do not reach isotopic steady-state in a practical timeframe, such as many mammalian cell cultures or autotrophic systems, INST-MFA is the preferred method.[1][9]

  • Principle: INST-MFA analyzes transient labeling data from multiple time points before the system reaches equilibrium.[9]

  • Requirements: This method still requires the system to be at a metabolic steady-state (i.e., constant fluxes and pool sizes).[9]

  • Advantages: It can resolve fluxes in systems where steady-state MFA fails, provide insights into metabolite pool sizes, and better determine reversible exchange fluxes.[9]

G ssmfa Steady-State MFA metabolic_ss Metabolic Steady-State ssmfa->metabolic_ss Requires isotopic_ss Isotopic Steady-State ssmfa->isotopic_ss Requires instmfa INST-MFA instmfa->metabolic_ss Requires transient_data Transient Labeling (Time-Course Data) instmfa->transient_data Utilizes single_timepoint Single Time-Point (at equilibrium) isotopic_ss->single_timepoint Allows for

Caption: Conceptual comparison of Steady-State MFA and INST-MFA requirements.

Parallel Labeling Experiments (PLEs)

Using multiple, complementary isotopic tracers in parallel can significantly enhance the precision and resolution of flux maps. This approach, sometimes called COMPLETE-MFA, involves analyzing data from several parallel experiments simultaneously with a single flux model.[10]

  • Principle: Different tracers (e.g., [1-¹³C]glucose, [6-¹³C]glucose, [U-¹³C]glutamine) provide unique labeling patterns that offer complementary information about intersecting pathways.[10]

  • Advantages: PLEs can improve flux precision, help validate biochemical network models, and reduce the time needed to achieve sufficient labeling by introducing isotopes at multiple points in the network.[11]

G cluster_exp Parallel Experiments exp1 Experiment 1: [1-13C]Glucose network Central Carbon Metabolism exp1->network exp2 Experiment 2: [U-13C]Glucose exp2->network exp3 Experiment 3: [U-13C]Glutamine exp3->network analysis Simultaneous Data Fitting network->analysis Generates Labeling Data fluxmap High-Precision Flux Map analysis->fluxmap Yields

Caption: Workflow for a parallel labeling experiment design.

Data and Protocols

Table 1: Typical Time to Reach >95% Isotopic Steady-State

This table provides estimates for different metabolite classes in cultured mammalian cells. Actual times will vary based on cell line, growth rate, and media conditions.

Metabolite ClassEstimated Time to Steady-StateKey Considerations
Glycolytic Intermediates Seconds to MinutesVery rapid turnover; often assumed to be at steady-state quickly.[7]
Pentose Phosphate Pathway MinutesTurnover is tightly linked to glycolysis.
TCA Cycle Intermediates Minutes to HoursCan be slow, especially with large intracellular pools or significant exchange with other pathways (e.g., glutaminolysis).[7]
Amino Acids HoursSynthesis and degradation rates vary. High exchange with extracellular media can significantly delay labeling.[1]
Lipids / Fatty Acids Many Hours to DaysSlow turnover rates and large pool sizes make steady-state labeling very challenging.[8]
Table 2: Comparison of Analytical Techniques for Isotope Enrichment

The choice of analytical instrumentation is critical for accurately measuring isotopic enrichment.

TechniqueProsConsBest For
GC-MS High chromatographic resolution, robust, extensive libraries for derivatized metabolites.[12]Requires chemical derivatization, which can introduce artifacts; limited to volatile compounds.[13]Amino acids, organic acids from central carbon metabolism.
LC-MS Broad metabolite coverage, no derivatization needed for many compounds, suitable for non-volatile molecules.Can suffer from ion suppression, generally lower chromatographic resolution than GC.Nucleotides, cofactors, polar central metabolites.
NMR Provides positional information (isotopomers), non-destructive.Low sensitivity requires larger sample amounts and longer acquisition times.Determining specific isotopomers, which is highly valuable for resolving certain fluxes.
Experimental Protocol: Verification of Isotopic Steady-State

This protocol outlines the key steps to confirm that your cell culture has reached isotopic steady-state.

  • Cell Culture Preparation: Seed cells and grow them in standard, unlabeled media until they reach the desired growth phase (typically mid-exponential). Ensure metabolic conditions are stable.

  • Tracer Introduction: Replace the standard medium with an identical medium containing the ¹³C-labeled tracer substrate (e.g., [U-¹³C]glucose). This should be done rapidly to ensure a sharp labeling start time.

  • Time-Course Sampling: Collect cell samples at a minimum of three distinct time points after introducing the tracer. A typical schedule for mammalian cells might be 8, 16, and 24 hours, but this must be optimized for your specific system.[6]

  • Rapid Quenching: Immediately quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol at -80°C.

  • Metabolite Extraction: Extract metabolites from the quenched cells. This often involves cell lysis followed by separation of the polar and non-polar phases.

  • Sample Preparation for Analysis:

    • For GC-MS analysis of amino acids, hydrolyze the protein pellet.

    • Derivatize the amino acids to make them volatile (e.g., using TBDMS).

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distributions (MIDs) of the target metabolites using GC-MS or LC-MS.[10]

  • Data Analysis: Correct the raw MIDs for the natural abundance of stable isotopes.[14] Compare the corrected MIDs for each metabolite across the different time points. If the MIDs are not statistically different between the later time points, isotopic steady-state has been achieved.

References

Validation & Comparative

A Comparative Guide to 1,4-¹³C₂ Fumarate and Uniformly Labeled ¹³C Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the selection of an appropriate isotopic tracer is paramount for elucidating complex cellular pathways. This guide provides a comprehensive comparison of two prominent tracers: 1,4-¹³C₂ fumarate and uniformly labeled ¹³C glucose (U-¹³C glucose). This objective analysis, supported by experimental data, will assist researchers in making informed decisions for their specific research needs.

At a Glance: Key Differences and Applications

Feature1,4-¹³C₂ FumarateUniformly Labeled ¹³C Glucose (U-¹³C Glucose)
Primary Application Imaging of cell necrosis and real-time metabolic activity, particularly the conversion of fumarate to malate.Broad-spectrum metabolic flux analysis, tracing glycolysis, pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Metabolic Entry Point Directly enters the TCA cycle at the level of fumarate.Enters at the beginning of glycolysis.
Typical Methodology Often used in a hyperpolarized state for magnetic resonance imaging (MRI) and spectroscopy (MRS) to enhance signal detection.Administered in stable isotopic form for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Key Insights Provides a sensitive marker for loss of plasma membrane integrity and cell death.[1][2] Can offer insights into TCA cycle dynamics downstream of fumarate.Enables comprehensive mapping of central carbon metabolism, including glycolysis, TCA cycle activity, and contributions to biosynthesis.[3][4][5][6]
Limitations Primarily tracks a specific enzymatic step (fumarate hydratase). Interpretation of broader metabolic flux is limited.Complex labeling patterns can arise, requiring sophisticated data analysis and modeling to resolve fluxes accurately.[7][8]

Delving Deeper: A Head-to-Head Comparison

Tracing Different Aspects of Cellular Metabolism

U-¹³C Glucose: The Workhorse of Central Carbon Metabolism

Uniformly labeled ¹³C glucose is a versatile tracer that provides a global view of central carbon metabolism. By labeling all six carbon atoms of the glucose molecule, researchers can track their fate through glycolysis, the pentose phosphate pathway, and into the TCA cycle. This allows for the quantification of metabolic fluxes and the relative contributions of glucose to various biosynthetic pathways.[3][4][5][6]

1,4-¹³C₂ Fumarate: A Specialized Probe for Cell Viability and the TCA Cycle

In contrast, 1,4-¹³C₂ fumarate offers a more targeted approach. It directly enters the TCA cycle, providing a specific probe for the activity of fumarate hydratase, which converts fumarate to malate.[1][2] This tracer has gained significant attention in its hyperpolarized form for non-invasive imaging of cell necrosis. In healthy cells with intact membranes, the uptake of fumarate is limited. However, in necrotic cells, the compromised membrane allows for increased entry of fumarate and its subsequent conversion to malate, which can be detected by MRS.[1][2][9]

Quantitative Data Insights

The following tables summarize representative quantitative data from studies utilizing these tracers. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate experiments.

Table 1: Representative Mass Isotopomer Distribution of TCA Cycle Intermediates with U-¹³C Glucose in Sarcoma Cells (In Vitro) and Tumors (In Vivo)

This table illustrates the typical labeling patterns observed in TCA cycle intermediates following the administration of U-¹³C glucose. The data highlights the differences in labeling between in vitro and in vivo models.

MetaboliteMass IsotopologueIn Vitro (% Enrichment)In Vivo (% Enrichment)
CitrateM+2~35%~5%
M+3~5%~2%
M+4~10%~1%
M+5~2%<1%
M+6<1%<1%
α-KetoglutarateM+2~20%~3%
M+3~5%~1%
M+4~5%<1%
M+5<1%<1%
SuccinateM+2~25%~4%
M+3~5%~1%
M+4~2%<1%
FumarateM+2~20%~3%
M+3~5%~1%
M+4<1%<1%
MalateM+2~25%~4%
M+3~5%~1%
M+4<1%<1%

Data adapted from studies on sarcoma cells and tumors.[8][10] The lower enrichment in vivo is often attributed to the dilution of the tracer in the whole-body metabolic context.

Table 2: Quantification of Hyperpolarized 1,4-¹³C₂ Fumarate to Malate Conversion in a Murine Lymphoma Model

This table presents data on the conversion of hyperpolarized fumarate to malate, a key indicator of cell necrosis.

ConditionMaximum Malate Signal / Maximum Fumarate SignalFold Increase in Malate Production Rate (k_F)
Untreated Tumors0.15 ± 0.04-
Etoposide-Treated Tumors (24h)0.23 ± 0.042.4-fold

Data from a study on etoposide-induced necrosis in a murine lymphoma model.[1][11] The increase in the malate-to-fumarate signal ratio and the rate constant (k_F) in treated tumors indicates significant cell death.

Experimental Protocols

Protocol 1: In Vivo Administration of Hyperpolarized 1,4-¹³C₂ Fumarate for MRI

This protocol outlines the key steps for using hyperpolarized fumarate to assess cell necrosis in a preclinical tumor model.

1. Preparation of Hyperpolarized [1,4-¹³C₂]Fumarate:

  • [1,4-¹³C₂]fumaric acid is dissolved in a solution containing a trityl radical (e.g., OX063) and a gadolinium-based contrast agent.

  • The sample is polarized using a dynamic nuclear polarization (DNP) polarizer.

  • The hyperpolarized sample is rapidly dissolved in a heated, buffered aqueous solution to create an injectable formulation at a physiological pH.[12]

2. Animal Preparation:

  • The animal model (e.g., a mouse with a tumor xenograft) is anesthetized and positioned within the MRI scanner.

  • A tail vein catheter is inserted for the injection of the hyperpolarized tracer.

3. Data Acquisition:

  • A bolus of the hyperpolarized [1,4-¹³C₂]fumarate solution (typically in the mM range) is injected intravenously.[12]

  • Dynamic ¹³C MR spectra or spectroscopic images are acquired immediately following injection to capture the real-time conversion of fumarate to malate.[1][13]

4. Data Analysis:

  • The signal intensities of both fumarate and malate are quantified over time.

  • The ratio of the malate signal to the fumarate signal is calculated as an indicator of fumarase activity and, by extension, cell necrosis.[1]

Protocol 2: U-¹³C Glucose Infusion for In Vivo Metabolic Flux Analysis

This protocol describes a common procedure for tracing glucose metabolism in a preclinical model.

1. Animal Preparation:

  • Animals are typically fasted overnight to deplete glycogen stores and ensure reliance on the infused glucose.

  • Anesthetize the animal and insert catheters for infusion and blood sampling.

2. Tracer Infusion:

  • A priming bolus of [U-¹³C]glucose is often administered to rapidly achieve isotopic steady state in the plasma.[6]

  • This is followed by a continuous infusion of [U-¹³C]glucose to maintain a stable plasma enrichment.[6]

3. Sample Collection:

  • Blood samples are collected at regular intervals to monitor plasma glucose enrichment.

  • At the end of the infusion period, tissues of interest are rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity.

4. Sample Processing and Analysis:

  • Metabolites are extracted from the frozen tissues.

  • The isotopic enrichment of metabolites is determined by gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or NMR spectroscopy.[14][15]

5. Data Analysis:

  • The mass isotopomer distributions of key metabolites are determined.

  • This data, along with physiological measurements, is used in metabolic flux analysis (MFA) software to calculate intracellular fluxes.[16][17]

Visualizing the Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the entry points and primary metabolic routes traced by each compound.

Glycolysis_TCA_Cycle Glucose Glucose (U-13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate (1,4-13C2) Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate combines with Acetyl-CoA

Caption: Entry points of U-¹³C glucose and 1,4-¹³C₂ fumarate into central carbon metabolism.

Experimental Workflows

The following diagrams outline the typical experimental workflows for studies using these tracers.

U13C_Glucose_Workflow cluster_animal_prep Animal Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Analysis Fasting Fasting Anesthesia Anesthesia Fasting->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Bolus Priming Bolus (U-13C Glucose) Catheterization->Bolus Continuous Continuous Infusion Bolus->Continuous Blood Blood Sampling Continuous->Blood Tissue Tissue Harvest (Flash Freeze) Continuous->Tissue Extraction Metabolite Extraction Tissue->Extraction MS_NMR GC/LC-MS or NMR Extraction->MS_NMR MFA Metabolic Flux Analysis MS_NMR->MFA

Caption: Typical experimental workflow for in vivo U-¹³C glucose metabolic flux analysis.

Fumarate_Workflow cluster_tracer_prep Tracer Preparation cluster_animal_prep Animal Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Polarization Dynamic Nuclear Polarization (1,4-13C2 Fumarate) Dissolution Rapid Dissolution Polarization->Dissolution Injection IV Injection of Hyperpolarized Tracer Dissolution->Injection Anesthesia Anesthesia Positioning Positioning in MRI Anesthesia->Positioning Catheterization Tail Vein Catheterization Positioning->Catheterization Catheterization->Injection MRS_MRI Dynamic 13C MRS/MRI Injection->MRS_MRI Quantification Quantify Fumarate and Malate Signals MRS_MRI->Quantification Ratio Calculate Malate/Fumarate Ratio Quantification->Ratio

Caption: Workflow for in vivo hyperpolarized 1,4-¹³C₂ fumarate imaging of cell necrosis.

Conclusion: Selecting the Right Tool for the Job

The choice between 1,4-¹³C₂ fumarate and uniformly labeled ¹³C glucose tracers fundamentally depends on the research question.

  • For a comprehensive analysis of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle, U-¹³C glucose remains the tracer of choice. Its ability to label a wide array of downstream metabolites provides a rich dataset for metabolic flux analysis.

  • For targeted, real-time imaging of cell necrosis and the activity of fumarate hydratase, hyperpolarized 1,4-¹³C₂ fumarate is a powerful and highly sensitive tool. Its application is more specialized but offers unique insights into cellular viability that are not readily achievable with U-¹³C glucose.

By understanding the distinct advantages and limitations of each tracer, researchers can strategically design experiments that will yield the most insightful data for advancing our understanding of cellular metabolism in health and disease.

References

Validating Metabolic Flux Models: A Comparative Guide to Using Multiple Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of metabolic flux analysis (MFA), the use of multiple isotopic tracers offers significant advantages over traditional single-tracer approaches. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of metabolic networks.

The precise quantification of metabolic fluxes is crucial for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for these investigations.[1] While single isotopic tracers have been foundational, the adoption of multiple tracers, particularly through parallel labeling experiments, has emerged as a more robust strategy for validating and refining metabolic flux models.[2][3] This approach enhances the precision of flux estimates and allows for the resolution of complex metabolic pathways that are often ambiguous with a single tracer.[2][4]

Single vs. Multiple Isotopic Tracers: A Quantitative Comparison

The primary advantage of employing multiple isotopic tracers lies in the increased precision of flux estimations. By providing complementary labeling patterns, multiple tracers help to better constrain the mathematical models used in MFA.[2][5] Parallel labeling experiments, where cells are cultured under identical conditions with different labeled substrates in separate experiments, have proven particularly effective.[4]

Below is a summary of the quantitative improvements in flux precision observed when using parallel labeling experiments compared to single tracer approaches.

Metabolic PathwaySingle TracerParallel Tracers ([1,2-13C]glucose & [U-13C]glutamine)Improvement in Flux PrecisionReference
Glycolysis[1-13C]glucoseYesSignificant[5]
Pentose Phosphate Pathway (PPP)[1,2-13C]glucoseYesHigh[5]
TCA Cycle[U-13C]glutamineYesHigh[5]
Overall Network[1,2-13C]glucoseYes~20-fold increase in precision score[6][7]

Table 1: Comparison of Flux Precision between Single and Parallel Isotopic Tracers. The use of parallel tracers consistently leads to higher precision in flux estimations across various central carbon metabolism pathways.

Alternative Validation Methods

While multiple isotopic tracers provide a powerful validation method, other techniques can also be employed to assess the robustness of a metabolic flux model.

Validation MethodDescriptionAdvantagesLimitations
Flux Balance Analysis (FBA) A constraint-based modeling approach that predicts metabolic flux distributions at a steady state.Does not require isotopic labeling data; can be used for genome-scale models.Provides a range of possible flux distributions rather than a single solution; less precise than 13C-MFA.
Goodness-of-Fit (Chi-squared test) A statistical test used to determine if the difference between the experimentally measured labeling data and the model-predicted data is statistically significant.Provides a quantitative measure of how well the model fits the data.A good fit does not guarantee the model is biologically correct; can be sensitive to measurement errors.

Table 2: Comparison of Alternative Methods for Validating Metabolic Flux Models.

Experimental Protocols

Protocol: Parallel 13C Labeling Experiment in Mammalian Cells for GC-MS Analysis

This protocol outlines the key steps for conducting a parallel labeling experiment using two different isotopic tracers in mammalian cells.

1. Cell Culture and Media Preparation:

  • Culture mammalian cells of interest to a sufficient density for passaging into experimental conditions.
  • Prepare two types of custom labeling media. Both media should be identical in composition except for the isotopic tracer. For example:
  • Medium A: Contains [1,2-13C]glucose as the sole glucose source.
  • Medium B: Contains [U-13C]glutamine as the sole glutamine source.
  • Ensure all other components of the media are at the desired concentrations.

2. Isotopic Labeling:

  • Seed cells into replicate culture plates or flasks for each labeling condition.
  • Once the cells have reached the desired confluency (typically mid-exponential growth phase), replace the standard culture medium with the prepared labeling medium (Medium A or Medium B).
  • Incubate the cells in the labeling media for a predetermined duration to allow for the incorporation of the isotopic label and to reach isotopic steady state. This time can range from hours to days depending on the cell line and the metabolic pathway of interest.[4]

3. Metabolite Extraction:

  • After the labeling period, rapidly quench metabolism and extract intracellular metabolites. A common method involves:
  • Aspirating the labeling medium.
  • Washing the cells quickly with ice-cold phosphate-buffered saline (PBS).
  • Adding a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scraping the cells and collecting the cell lysate.
  • Centrifuging the lysate to pellet cell debris and collecting the supernatant containing the metabolites.

4. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extracts, for example, under a stream of nitrogen gas or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions of the metabolites.

6. Data Analysis:

  • Process the raw GC-MS data to determine the mass isotopomer distributions for the metabolites of interest.
  • Use a metabolic flux analysis software package (e.g., INCA, Metran, 13CFLUX2) to fit the labeling data from both parallel experiments simultaneously to a metabolic network model.[8][9][10]
  • The software will estimate the metabolic fluxes and provide statistical information on the goodness-of-fit and the confidence intervals of the estimated fluxes.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical 13C-MFA workflow and the influence of key signaling pathways on metabolic flux.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture B Isotopic Labeling (Parallel Tracers) A->B C Metabolite Extraction B->C D GC-MS Analysis C->D E Data Processing (Mass Isotopomer Distributions) D->E G Flux Estimation (Software) E->G F Metabolic Network Model F->G H Model Validation & Flux Map G->H

A typical workflow for 13C-Metabolic Flux Analysis (MFA).

Signaling_Metabolism cluster_PI3K_Akt PI3K/Akt Pathway cluster_mTOR mTOR Pathway cluster_metabolism Metabolic Processes PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates Glycolysis Glycolysis Akt->Glycolysis promotes mTORC1->Glycolysis promotes Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

PI3K/Akt and mTOR signaling pathways regulate metabolic fluxes.

Software for Metabolic Flux Analysis with Multiple Tracers

Several software packages are available to perform 13C-MFA with data from multiple isotopic tracer experiments. The choice of software often depends on the specific needs of the research, including the complexity of the metabolic model and the type of labeling data.

SoftwareKey Features for Multiple TracersAvailability
INCA (Isotopomer Network Compartmental Analysis) Supports simultaneous regression of multiple datasets from parallel labeling experiments.[11] Can model both steady-state and isotopically non-stationary data.[12]MATLAB-based, free for academic use.
Metran Based on the Elementary Metabolite Units (EMU) framework, which is well-suited for handling complex labeling patterns from multiple tracers.[8]Free for academic and educational purposes.[9]
13CFLUX2 High-performance software designed for large-scale MFA, capable of handling complex models and large datasets from multiple experiments.[10]Available for Linux/Unix.

Table 3: Comparison of Software for Metabolic Flux Analysis with Multiple Tracers.

Conclusion

The validation of metabolic flux models is paramount for generating reliable and actionable biological insights. The use of multiple isotopic tracers, particularly through parallel labeling experiments, offers a superior method for enhancing the precision and accuracy of flux estimations compared to single-tracer approaches. By providing more constraints on the metabolic model, this technique allows for a more robust and detailed characterization of cellular metabolism. Coupled with powerful software tools and a clear understanding of the experimental workflow, researchers can confidently map the intricate network of metabolic fluxes, paving the way for new discoveries in drug development and biotechnology.

References

Cross-Validation of NMR and Mass Spectrometry Flux Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis is a critical tool in understanding cellular physiology and identifying novel therapeutic targets. At the core of this analysis are two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The choice between these methods, or their complementary use, can significantly impact the depth and accuracy of metabolic flux data. This guide provides an objective comparison of NMR and MS for metabolic flux analysis, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.

Performance Comparison: NMR vs. Mass Spectrometry

The selection of an analytical platform for metabolic flux analysis hinges on a trade-off between sensitivity, reproducibility, and the specific information required. While MS offers superior sensitivity, NMR provides highly reproducible and quantitative data with unique insights into isotopic positioning.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower, typically 10 to 100 times less sensitive than MS. Detects metabolites at concentrations >1 μM.[1]Higher, capable of detecting metabolites at concentrations of >10 to 100 nM.[1]
Reproducibility High, a fundamental advantage of the technique.[1]Less reproducible compared to NMR.[1]
Quantification Inherently quantitative, signal intensity is directly proportional to the number of nuclei.[2][3]Can be challenging; often requires isotope-labeled internal standards for each metabolite for accurate quantification.[4]
Sample Preparation Minimal, non-destructive, and non-biased.[1][2]Often requires derivatization (especially for GC-MS) and chromatographic separation.[1]
Information Provided Provides detailed positional information on isotope enrichments (isotopomers).[4][5][6]Provides information on the fractional enrichment of mass isotopomers.[4]
In Vivo Analysis Capable of in vivo metabolic flux analysis.[1][2]Not possible for in vivo fluxomics due to the destructive nature of the technique.[1]
Throughput Can be automated for high-throughput studies.[1]High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).
Compound Identification Excellent for structural elucidation and identification of novel compounds.[1][4]Relies on fragmentation patterns and retention times for identification, which can be ambiguous.

Supporting Experimental Data

Direct comparison studies have highlighted the strengths and weaknesses of each technique. For instance, a study comparing the 13C mass isotopomer distribution (MID) of key metabolites in cardiac metabolism using both NMR and GC-MS found a significant correlation between the data obtained from both methods.[7][8]

In this study, the 13C-enrichment of glutamate, as determined by 13C-NMR, was compared with the direct measurement of 13C-enrichment in 2-ketoglutarate (a related metabolite in the TCA cycle) by GC-MS.[7][8] The results showed a strong positive correlation, validating the use of glutamate as an indicator of TCA cycle fluxes in NMR studies.[7][8] However, the study also revealed that 13C-NMR tended to underestimate the fraction of unlabeled 2-ketoglutarate.[7][8] This is because GC-MS directly measures the M0 isotopomer (unlabeled), while NMR calculates it by difference.[7][8]

Another study validated a GC-MS method against NMR measurements for estimating hepatic fluxes using both 2H and 13C tracers.[9] While some fluxes showed significant differences between the two techniques, there was an excellent overall correlation.[9] This highlights the potential for MS-based methods to be used for higher-throughput flux analysis in systems with limited biomass, a traditional challenge for the less sensitive NMR technique.[9]

Experimental Protocols

The general workflow for 13C-Metabolic Flux Analysis (13C-MFA) is similar for both NMR and MS-based approaches, with the primary difference being the analytical instrumentation and data processing steps.

General 13C-MFA Protocol
  • Experimental Design: This crucial first step involves selecting the appropriate 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) to maximize the information obtained about the metabolic pathways of interest.[10][11]

  • Cell Culture and Isotope Labeling: Cells are cultured in a defined medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.[10][11]

  • Metabolite Extraction: Intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the in vivo labeling patterns.

  • Sample Preparation:

    • For MS: Protein hydrolysates are often prepared to analyze the labeling patterns of proteinogenic amino acids.[10][11] Derivatization is typically required for GC-MS analysis to increase the volatility of the amino acids.

    • For NMR: Samples require minimal preparation, often just dissolution in a suitable deuterated solvent.[5][6]

  • Data Acquisition:

    • MS: GC-MS or LC-MS is used to measure the mass isotopomer distributions of target metabolites.[10][11]

    • NMR: 1D and 2D NMR experiments (e.g., 1H-13C HSQC) are performed to determine the positional enrichment of 13C in metabolites.[5][6]

  • Data Analysis and Flux Calculation: The measured isotopic labeling data is used as input for computational models that estimate the intracellular metabolic fluxes.[10][11] This typically involves iterative fitting of the experimental data to a metabolic network model.

Visualizing the Workflow and Pathways

To better understand the relationships and processes involved in cross-validating NMR and MS flux data, the following diagrams have been created using the DOT language.

G cluster_exp Experimental Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_validation Cross-Validation A 1. Cell Culture with 13C Labeled Substrate B 2. Metabolite Extraction A->B C 3. Sample Preparation B->C D 4a. NMR Data Acquisition C->D G 4b. MS Data Acquisition C->G E 5a. Positional Isotopomer Analysis D->E F 6a. Flux Estimation E->F J 7. Comparison of Flux Maps F->J H 5b. Mass Isotopomer Distribution Analysis G->H I 6b. Flux Estimation H->I I->J

Experimental workflow for cross-validating NMR and MS flux data.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P G6P->R5P F16BP F16BP F6P->F16BP GAP_DHAP GAP_DHAP F16BP->GAP_DHAP PEP PEP GAP_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Pyruvate->Oxaloacetate Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA Aspartate Aspartate Oxaloacetate->Aspartate

Central carbon metabolism pathways analyzed by fluxomics.

G cluster_input Input Data cluster_model Computational Model cluster_output Output NMR_Data NMR Data (Positional Isotopomers) Model Metabolic Network Model NMR_Data->Model MS_Data MS Data (Mass Isotopomer Distributions) MS_Data->Model Flux_Map Metabolic Flux Map Model->Flux_Map

Logical relationship between input data, model, and output in MFA.

References

A Comparative Guide to (E)-(1,4-¹³C₂)fumarate and (2,3-¹³C₂)fumarate for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, ¹³C-labeled fumarate isotopologues offer unique insights into cellular metabolism, particularly within the Tricarboxylic Acid (TCA) cycle and related pathways. This guide provides an objective comparison of two such tracers, (E)-(1,4-¹³C₂)fumarate and (2,3-¹³C₂)fumarate, detailing their distinct applications, supported by experimental data and protocols.

At a Glance: Key Differences and Primary Applications

The choice between (E)-(1,4-¹³C₂)fumarate and (2,3-¹³C₂)fumarate as a metabolic tracer is fundamentally dictated by the biological question at hand. While both are valuable for probing the TCA cycle, their labeling patterns and primary experimental applications differ significantly.

Feature(E)-(1,4-¹³C₂)fumarate(2,3-¹³C₂)fumarate
Primary Application Imaging of cell necrosis via hyperpolarized MRIMetabolic flux analysis of the TCA cycle and connected pathways
Key Metabolic Conversion Fumarate → MalateFumarate → Malate → Aspartate, Pyruvate, Lactate
Detection Method Magnetic Resonance Spectroscopy (MRS) / Imaging (MRI)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Typical Experimental System In vivo animal models, perfused organsIn vitro cell cultures, isolated parasites, tissue extracts

(E)-(1,4-¹³C₂)fumarate: A Probe for Cell Viability

(E)-(1,4-¹³C₂)fumarate has emerged as a powerful tool, particularly in its hyperpolarized form, for the non-invasive imaging of cell necrosis.[1] The underlying principle is elegant in its simplicity: the intracellular enzyme fumarase, which catalyzes the hydration of fumarate to malate, is released into the extracellular space upon loss of cell membrane integrity—a hallmark of necrosis.[2]

When hyperpolarized (E)-(1,4-¹³C₂)fumarate is introduced, it is rapidly converted to (1,4-¹³C₂)malate in necrotic tissues, a conversion that is readily detectable by ¹³C Magnetic Resonance Spectroscopy (MRS). This technique provides a high-contrast signal specific to regions of cell death, making it an invaluable tool in oncology for assessing tumor response to therapy and in cardiology for imaging myocardial infarction.

Experimental Workflow: Hyperpolarized ¹³C Fumarate Imaging

The following diagram illustrates a typical workflow for using hyperpolarized (E)-(1,4-¹³C₂)fumarate to image necrosis.

G Workflow for Hyperpolarized (E)-(1,4-13C2)fumarate Imaging cluster_prep Tracer Preparation cluster_admin Administration and Imaging cluster_analysis Data Analysis prep1 Dissolve [1,4-13C2]fumaric acid in a solvent with a radical prep2 Hyperpolarize using Dynamic Nuclear Polarization (DNP) prep1->prep2 prep3 Rapidly dissolve the hyperpolarized sample prep2->prep3 admin1 Inject hyperpolarized (E)-(1,4-13C2)fumarate intravenously prep3->admin1 admin2 Acquire 13C MR spectra and images admin1->admin2 admin3 Monitor conversion to (1,4-13C2)malate admin2->admin3 analysis1 Quantify fumarate and malate signals admin3->analysis1 analysis2 Generate metabolic maps of malate production analysis1->analysis2 analysis3 Correlate with anatomical images to localize necrosis analysis2->analysis3

Workflow for hyperpolarized fumarate imaging.

(2,3-¹³C₂)fumarate: A Tracer for Central Carbon Metabolism

(2,3-¹³C₂)fumarate is ideally suited for classical stable isotope tracing studies aimed at dissecting the fluxes through the TCA cycle and pathways that branch from it. When cells are incubated with (2,3-¹³C₂)fumarate, the labeled carbons are incorporated into downstream metabolites, providing a detailed picture of metabolic activity.

A key advantage of this isotopologue is its ability to trace the carbon backbone through multiple enzymatic steps. The conversion to malate, followed by oxidation to oxaloacetate, allows the ¹³C label to be traced into aspartate (via transamination) and into the products of gluconeogenesis or glycolysis/gluconeogenesis reversal, such as pyruvate and lactate.

Signaling Pathway: Metabolic Fate of (2,3-¹³C₂)fumarate

The diagram below outlines the metabolic fate of the ¹³C labels from (2,3-¹³C₂)fumarate as it enters the central carbon metabolism.

G Metabolic Fate of (2,3-13C2)fumarate Fumarate (2,3-13C2)Fumarate Malate (2,3-13C2)Malate Fumarate->Malate Fumarase Oxaloacetate (2,3-13C2)Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Aspartate (2,3-13C2)Aspartate Oxaloacetate->Aspartate Aspartate Transaminase PEP (2,3-13C2)Phosphoenolpyruvate Oxaloacetate->PEP PEPCK Pyruvate (2-13C) or (3-13C)Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate (2-13C) or (3-13C)Lactate Pyruvate->Lactate Lactate Dehydrogenase

Metabolic fate of (2,3-13C2)fumarate.

Experimental Protocols

Protocol 1: Hyperpolarized (E)-(1,4-¹³C₂)fumarate Imaging of Necrosis

1. Preparation of the Hyperpolarized Tracer:

  • Dissolve [1,4-¹³C₂]fumaric acid in a suitable solvent (e.g., DMSO) containing a trityl radical.

  • Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer.[2]

  • Rapidly dissolve the hyperpolarized sample in a heated, buffered aqueous solution immediately before injection.

2. Animal Handling and Tracer Administration:

  • Anesthetize the subject animal (e.g., mouse or rat) and maintain its body temperature.

  • Position the animal within the MRI scanner, ensuring the region of interest is centered in the ¹³C coil.

  • Intravenously inject the hyperpolarized (E)-(1,4-¹³C₂)fumarate solution as a bolus.

3. Data Acquisition:

  • Acquire dynamic ¹³C MR spectra and/or chemical shift images (CSI) of the region of interest.

  • Use a pulse sequence optimized for rapid acquisition to capture the transient hyperpolarized signal.[3][4]

4. Data Analysis:

  • Process the acquired data to identify and quantify the signals from both fumarate and its metabolic product, malate.

  • Calculate the ratio of malate to total carbon signal (or to the fumarate signal) as a measure of necrosis.

  • Co-register the metabolic maps with anatomical ¹H MR images to localize the necrotic regions.

Protocol 2: ¹³C Metabolic Flux Analysis with (2,3-¹³C₂)fumarate

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of (2,3-¹³C₂)fumarate.

  • Incubate the cells for a predetermined time to allow for the incorporation of the labeled carbons into downstream metabolites and to reach isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench the metabolic activity of the cells, typically by aspirating the medium and adding a cold solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet the protein and other cellular debris.

  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis:

  • Analyze the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of TCA cycle intermediates and related amino acids.

  • Alternatively, for analysis of specific metabolites and their positional isotopomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

4. Data Interpretation:

  • Correct the raw mass isotopologue distributions for natural ¹³C abundance.

  • Use the corrected data to calculate the fractional contribution of fumarate to the pools of downstream metabolites.

  • Employ metabolic flux analysis software to model the data and estimate the relative or absolute fluxes through the TCA cycle and connected pathways.[5][6][7][8]

Concluding Remarks

The selection of (E)-(1,4-¹³C₂)fumarate versus (2,3-¹³C₂)fumarate is a critical decision in the design of metabolic tracing experiments. (E)-(1,4-¹³C₂)fumarate, especially in its hyperpolarized form, offers a unique and powerful method for the in vivo imaging of cell necrosis, with significant potential for clinical translation. In contrast, (2,3-¹³C₂)fumarate is a more traditional, yet highly effective, tracer for detailed in vitro investigations of central carbon metabolism and metabolic flux analysis. A thorough understanding of their distinct properties and applications will enable researchers to choose the optimal tool to address their specific biological inquiries.

References

Navigating the Labyrinth of Cellular Metabolism: A Guide to Reproducible Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the factors governing the reliability of metabolic flux analysis experiments, this guide provides researchers, scientists, and drug development professionals with a comparative framework for enhancing experimental reproducibility. By summarizing key performance metrics, detailing experimental protocols, and visualizing complex workflows, this guide aims to foster greater consistency and accuracy in the field.

Metabolic flux analysis (MFA) stands as a cornerstone technique for unraveling the intricate network of biochemical reactions within living cells. Its ability to quantify the rates of metabolic pathways provides invaluable insights for metabolic engineering, systems biology, and drug development. However, the reproducibility of MFA experiments has been a persistent challenge, often leading to discordant results across different laboratories and studies. This guide dissects the critical factors influencing the reproducibility of MFA, with a particular focus on the widely used ¹³C-Metabolic Flux Analysis (¹³C-MFA), and offers best practices to navigate these complexities.

The Pillars of Reproducibility: Key Factors and Performance Metrics

The reliability of metabolic flux estimates is not a matter of chance; it is the outcome of meticulous experimental design and execution. Several key factors have been identified as major contributors to the variability in MFA results. Understanding and controlling these variables are paramount to achieving reproducible flux maps.

A crucial aspect of experimental design is the choice of isotopic tracers . The selection of ¹³C-labeled substrates significantly impacts the precision of flux estimation for different pathways. For instance, studies have shown that [1,2-¹³C] glucose is particularly effective for resolving fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C] glutamine is preferred for analyzing the TCA cycle.[1] The use of multiple, parallel labeling experiments with different tracers can further enhance the accuracy and precision of flux determination.[2][3]

Analytical precision of the instruments used to measure isotopic labeling patterns, such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, is another critical determinant of flux reliability.[4] Higher measurement precision directly translates to more reliable flux estimates with narrower confidence intervals.[4]

Furthermore, the computational model and statistical analysis employed to calculate fluxes from the experimental data play a pivotal role. The underlying metabolic network model must be accurate and comprehensive.[5] Robust statistical methods are essential for assessing the goodness-of-fit of the model to the data and for calculating realistic confidence intervals for the estimated fluxes.[2][5]

The following table summarizes the key sources of variability in MFA experiments and the recommended best practices to mitigate their impact.

Source of VariabilityRecommended Best PracticesExpected Impact on Reproducibility
Isotopic Tracer Selection Perform in silico experimental design to select optimal tracers for the pathways of interest.[6] Consider parallel labeling experiments with multiple tracers.[3]Increased precision and resolvability of specific fluxes.
Analytical Measurement Error Utilize high-resolution analytical techniques (e.g., GC-MS, NMR). Implement rigorous quality control procedures for sample preparation and analysis.Reduced uncertainty in labeling measurements, leading to more reliable flux estimates.[4]
Biological Variability Employ chemostat or turbidostat cultures to maintain a steady metabolic state.[1] Increase the number of biological replicates.[4]Minimized fluctuations in cellular metabolism, leading to more consistent results.
Metabolic Network Model Use well-curated and validated metabolic models.[5] Perform sensitivity analysis to identify critical reactions.More accurate representation of cellular metabolism, reducing systematic errors in flux calculations.
Data Analysis and Statistics Employ robust software for flux estimation.[2] Perform goodness-of-fit tests and calculate confidence intervals for all estimated fluxes.[5]Objective assessment of the reliability of the obtained flux map.

A Roadmap to Reproducible ¹³C-MFA: A Detailed Experimental Protocol

To facilitate the adoption of best practices, this section outlines a generalized, step-by-step protocol for conducting a reproducible ¹³C-MFA experiment, drawing from established methodologies.[1][2]

Phase 1: Experimental Design and Pre-culture
  • Define the Biological Question: Clearly articulate the specific metabolic pathways or fluxes of interest.

  • In Silico Experimental Design: Use software tools to simulate different labeling strategies and select the optimal ¹³C-labeled substrate(s) to maximize the precision of the target flux estimates.[6]

  • Cell Culture and Adaptation: Pre-culture cells in a chemically defined medium without the isotopic tracer to achieve a metabolic and isotopic steady state.[1] Continuous culture systems like chemostats are recommended for maintaining this steady state.[1]

Phase 2: Isotopic Labeling Experiment
  • Initiate Labeling: Replace the unlabeled medium with a medium containing the selected ¹³C-labeled substrate(s).

  • Maintain Steady State: Continue the culture under the same controlled conditions to allow for the incorporation of the isotopic label into intracellular metabolites.

  • Sampling: Harvest cell samples at isotopic steady state. This is a critical step, and the time to reach isotopic steady state can vary depending on the organism and growth rate.[7] Quench metabolic activity immediately upon sampling to prevent further enzymatic reactions.

Phase 3: Sample Analysis and Data Acquisition
  • Metabolite Extraction: Extract intracellular metabolites from the cell samples.

  • Derivatization (for GC-MS): Chemically modify the metabolites to make them volatile for GC-MS analysis.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the metabolites using GC-MS or NMR.

Phase 4: Data Analysis and Flux Calculation
  • Data Processing: Correct the raw analytical data for the natural abundance of ¹³C.

  • Flux Estimation: Use specialized software (e.g., Metran, INCA) to estimate the intracellular fluxes by fitting a metabolic model to the experimental labeling data and any measured extracellular rates (e.g., substrate uptake, product secretion).[2]

  • Statistical Evaluation: Perform a thorough statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[5]

Visualizing the Path to Reproducibility

To further clarify the intricate processes and relationships involved in achieving reproducible MFA, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key factors influencing the final flux estimates.

G cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_output Output exp_design Experimental Design (Tracer Selection) pre_culture Pre-culture (Metabolic Steady State) exp_design->pre_culture labeling Isotopic Labeling pre_culture->labeling sampling Sampling & Quenching labeling->sampling analysis Analytical Measurement (GC-MS/NMR) sampling->analysis data_processing Data Processing analysis->data_processing flux_estimation Flux Estimation data_processing->flux_estimation stat_analysis Statistical Analysis flux_estimation->stat_analysis flux_map Reproducible Flux Map stat_analysis->flux_map G reproducibility Reproducibility of Metabolic Flux Analysis tracer Isotopic Tracer Selection reproducibility->tracer analytical Analytical Precision reproducibility->analytical biological Biological Variability reproducibility->biological model Metabolic Network Model reproducibility->model statistics Statistical Analysis reproducibility->statistics protocol Standardized Protocols reproducibility->protocol

References

The Superior Performance of Labeled Fumarate as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their metabolomics data, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of isotopically labeled fumarate with other commonly used internal standards in both Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. Through a detailed analysis of experimental data and protocols, we demonstrate the superior performance of labeled fumarate in achieving precise and accurate quantification of metabolites.

The use of stable isotope-labeled internal standards is a well-established strategy to correct for variations in sample preparation, instrument response, and matrix effects, ultimately leading to more robust and reproducible results.[1][2] Among the available options, labeled fumarate has emerged as a particularly effective internal standard, especially in NMR-based studies, due to its chemical properties and spectral characteristics.

Fumarate Shines in NMR-Based Metabolomics: A Clear Advantage Over Conventional Standards

A significant challenge in NMR-based metabolomics is the selection of an internal standard that does not interact with the complex biological matrix and whose signal does not overlap with metabolite peaks. A comprehensive investigation comparing fumaric acid with the conventional standards, trimethylsilylpropionic acid (TSP) and trimethylsilylpropanesulfonic acid (DSS), has revealed the remarkable performance of fumaric acid.

In a study analyzing protein-precipitated plasma, serum, and whole blood, fumaric acid demonstrated a quantification error of less than 1%.[3][4] In stark contrast, the commonly used TSP and DSS standards resulted in an average error of up to 35%.[3][4] This substantial difference highlights the unsuitability of TSP and DSS in such samples and underscores the robustness of fumaric acid as an internal standard for diverse biological specimens.

Comparative Performance of Internal Standards in NMR Metabolomics
Internal StandardAverage Quantification Error (%) in Plasma, Serum & Whole BloodSuitability for Biospecimens
Fumaric Acid < 1% Plasma, Serum, Whole Blood
Maleic Acid< 1%Plasma, Serum (not suitable for whole blood due to peak overlap)
TSP (Trimethylsilylpropionic acid)up to 35%Not suitable
DSS (Trimethylsilylpropanesulfonic acid)up to 35%Not suitable

Data sourced from Gowda et al., Analytical Chemistry, 2021.[3][4]

The superior performance of fumaric acid is attributed to its minimal interaction with the sample matrix and its single, sharp peak in a region of the NMR spectrum that is typically free from other metabolite signals.

Labeled Fumarate in LC-MS Metabolomics: A Reliable Choice for Targeted Analysis

In the realm of LC-MS-based metabolomics, particularly for the targeted analysis of central carbon metabolism, isotopically labeled internal standards are crucial for accurate quantification. A validated method for the simultaneous measurement of sixteen tricarboxylic acid (TCA) cycle intermediates utilized a suite of 13C-labeled internal standards, including 13C-fumaric acid.[5]

This method demonstrated excellent linearity for fumaric acid over a calibration range of 23.44 to 24,000 ng/mL (r² > 0.980) and achieved high precision and accuracy.[5] The use of a specific 13C-labeled internal standard for each analyte, including fumarate, was key to the method's success, effectively correcting for matrix effects and other sources of variation.[5]

While a direct head-to-head comparison with other specific labeled internal standards for the same broad panel of metabolites is not extensively documented, the successful validation of this multi-analyte method underscores the reliability of 13C-fumarate for targeted metabolomics of organic acids. The principle of using a structurally and chemically similar internal standard suggests that 13C-fumarate would offer superior performance compared to more dissimilar standards for the quantification of fumarate and related TCA cycle intermediates.

Performance Metrics for 13C-Fumarate in a Targeted LC-MS/MS Assay for TCA Cycle Intermediates
ParameterPerformance for Fumaric Acid
Linearity (Calibration Range)23.44 to 24,000 ng/mL
Correlation Coefficient (r²)> 0.980
Recovery (in Serum)79–119%
Recovery (in Tissue)77–223%

Data sourced from Jain et al., 2020.[5]

Experimental Protocols

NMR Spectroscopy Protocol for Metabolite Quantification Using Fumaric Acid Internal Standard

This protocol is based on the methodology described by Gowda et al., 2021.[3][4]

  • Sample Preparation:

    • For plasma, serum, or whole blood, perform protein precipitation using a suitable organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • Lyophilize the supernatant to dryness.

  • NMR Sample Preparation:

    • Reconstitute the dried metabolite extract in a deuterated buffer (e.g., D₂O with a phosphate buffer) containing a known concentration of fumaric acid as the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz).

    • Use a standard 1D proton pulse sequence with water suppression.

    • Ensure a sufficient relaxation delay to allow for full relaxation of both metabolite and internal standard signals.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

    • Integrate the area of the fumaric acid peak and the peaks of the target metabolites.

    • Calculate the concentration of each metabolite relative to the known concentration of the fumaric acid internal standard.

LC-MS/MS Protocol for Targeted Quantification of TCA Cycle Intermediates Using 13C-Labeled Internal Standards

This protocol is based on the methodology described by Jain et al., 2020.[5]

  • Sample Preparation:

    • Homogenize tissue samples or use biofluids like serum or plasma directly.

    • Add a known amount of the 13C-labeled internal standard mix (including 13C-fumarate) to each sample.

    • Perform protein precipitation with a cold organic solvent.

    • Centrifuge to remove precipitated proteins.

    • Collect and dry the supernatant.

    • Reconstitute the extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Employ a suitable chromatography column for the separation of polar organic acids (e.g., a reversed-phase column).

    • Optimize the mass spectrometer settings for the detection of each analyte and its corresponding 13C-labeled internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of each analyte using a calibration curve generated from standards prepared with the same internal standard concentration.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental processes and the metabolic relevance of fumarate, the following diagrams are provided.

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_nmr_prep NMR Sample Preparation cluster_analysis Data Acquisition & Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Lyophilization Lyophilization Supernatant Collection->Lyophilization Reconstitution Reconstitute in D2O Buffer with Fumarate IS Lyophilization->Reconstitution Transfer to NMR Tube Transfer to NMR Tube Reconstitution->Transfer to NMR Tube NMR Spectroscopy NMR Spectroscopy Transfer to NMR Tube->NMR Spectroscopy Data Processing Data Processing NMR Spectroscopy->Data Processing Quantification Quantification Data Processing->Quantification

Figure 1: Workflow for NMR-based metabolomics using fumarate as an internal standard.

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Biological Sample Biological Sample Add 13C-IS Mix Add 13C-Fumarate & other IS Biological Sample->Add 13C-IS Mix Protein Precipitation Protein Precipitation Add 13C-IS Mix->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Ratio Calculation Analyte/IS Ratio Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Figure 2: Workflow for LC-MS-based metabolomics using 13C-fumarate as an internal standard.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA

Figure 3: The Tricarboxylic Acid (TCA) Cycle, highlighting the position of Fumarate.

Conclusion

The evidence strongly supports the use of labeled fumarate as a high-performance internal standard in metabolomics. For NMR-based analyses, fumaric acid offers a significant improvement in quantification accuracy over traditional standards like TSP and DSS. In LC-MS, 13C-labeled fumarate has been proven to be a reliable internal standard for the targeted analysis of TCA cycle intermediates and other organic acids, contributing to robust and accurate results. By incorporating labeled fumarate into their workflows, researchers can enhance the quality and reliability of their metabolomics data, leading to more confident biological interpretations and discoveries.

References

Comparative analysis of 13C-MFA software tools (e.g., Metran, INCA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to 13C-Metabolic Flux Analysis (MFA) Software Tools

Researchers in metabolic engineering, systems biology, and drug development rely on 13C-Metabolic Flux Analysis (13C-MFA) to unravel the intricate network of metabolic pathways within living cells. This powerful technique tracks the flow of carbon atoms from labeled substrates through metabolic networks, providing quantitative insights into reaction rates, or fluxes. The complexity of 13C-MFA data analysis necessitates the use of specialized software. This guide provides a comparative analysis of prominent 13C-MFA software tools, including Metran and INCA, to aid researchers in selecting the most suitable tool for their specific needs.

Comparative Analysis of Key 13C-MFA Software

The selection of a 13C-MFA software package depends on several factors, including the experimental design (steady-state or isotopically non-stationary), the user's programming expertise, and the desired level of flexibility and computational performance. The following table summarizes the key features of four widely used 13C-MFA software tools: Metran, INCA, OpenFLUX2, and 13CFLUX2.

FeatureMetranINCAOpenFLUX213CFLUX2
MFA Type Steady-stateSteady-state & Isotopically Non-stationary (INST)[1][2]Steady-state[3][4]Steady-state & Quasi-steady-state[5][6][7][8]
Core Algorithm Elementary Metabolite Units (EMU)[9][10]Elementary Metabolite Units (EMU)[2]Elementary Metabolite Units (EMU)[11]Cumomer & Elementary Metabolite Units (EMU)[5][6][8]
Platform MATLAB[12]MATLAB[2][13]MATLAB[3]C++, with Java and Python add-ons[5][7][8]
User Interface Graphical User Interface (GUI)[9]Graphical User Interface (GUI)Command-line & Spreadsheet-based[14]Command-line, with Omix for GUI-based modeling[5][6][8]
Key Features Tracer experiment design, statistical analysis, goodness-of-fit, flux observability analysis[9][10]Supports multiple simultaneous experiments, various tracer types (e.g., 2H, 18O)[2]Analysis of parallel labeling experiments (PLE), extended statistical analysis[3][4][15]High-performance computing, multicore/cluster support, standardized FluxML format[5][6][7][8]
Availability Academic license[10]Commercial and academic licenses[2]Open-source[3][15]Demo version and binaries available[5][7][8]

Experimental Protocol: A Generalized 13C-MFA Workflow

The successful application of any 13C-MFA software is contingent on a well-designed and executed experimental protocol. While specific steps may vary depending on the organism and research question, a typical workflow consists of the following key stages. This protocol is exemplified using a microbial culture.

1. Experimental Design and Tracer Selection:

  • Objective: Define the metabolic pathways of interest and the specific fluxes to be quantified.

  • Procedure:

    • Construct a metabolic model of the organism's central carbon metabolism.

    • Utilize the simulation capabilities of the chosen software (e.g., Metran's optimal experiment design feature) to select the optimal 13C-labeled substrate (tracer) that will provide the most informative labeling patterns for the target fluxes.[9] Commonly used tracers include various positional isomers of 13C-glucose.

    • For complex systems, consider parallel labeling experiments with different tracers to enhance flux resolution.[3][4]

2. Isotope Labeling Experiment:

  • Objective: Culture cells with the 13C-labeled substrate until they reach a metabolic and isotopic steady state (for steady-state MFA) or collect samples over time (for INST-MFA).

  • Procedure:

    • Prepare a defined culture medium with the selected 13C-labeled substrate as the primary carbon source.

    • Inoculate the medium with the microbial strain of interest and cultivate under controlled conditions (e.g., temperature, pH, aeration).

    • Monitor cell growth and substrate consumption to ensure the culture reaches the desired physiological state (e.g., exponential growth phase).

    • For steady-state analysis, harvest the cells once isotopic equilibrium is reached. For non-stationary analysis, collect cell samples at multiple time points during the transient labeling phase.[1]

3. Metabolite Extraction and Derivatization:

  • Objective: Extract intracellular metabolites and derivatize them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure:

    • Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by rapidly cooling the cell culture.

    • Separate the cells from the culture medium via centrifugation.

    • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform).

    • Hydrolyze cellular protein to release amino acids, which are key indicators of central carbon metabolism fluxes.

    • Derivatize the amino acids to make them volatile for GC-MS analysis.

4. Mass Spectrometry Analysis:

  • Objective: Measure the mass isotopomer distributions (MIDs) of the derivatized metabolites.

  • Procedure:

    • Inject the derivatized samples into a GC-MS system.

    • The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the incorporation of 13C atoms.

    • The raw MS data provides the relative abundances of different mass isotopomers for each metabolite fragment.

5. Data Analysis and Flux Calculation:

  • Objective: Use the 13C-MFA software to calculate the intracellular metabolic fluxes that best explain the measured MIDs and extracellular rates (e.g., substrate uptake and product secretion rates).

  • Procedure:

    • Input the metabolic network model, atom transitions, measured MIDs, and extracellular rates into the chosen software (e.g., INCA, Metran).

    • The software employs iterative algorithms to minimize the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model for a given set of fluxes.

    • The output is a flux map that quantifies the rates of all reactions in the model.

    • Perform statistical analysis, such as a chi-squared test, to assess the goodness-of-fit of the model to the experimental data.[16] The software also provides confidence intervals for the estimated fluxes.

Visualizing the 13C-MFA Process

To better understand the workflow and the relationships between different software tools, the following diagrams are provided.

G cluster_experimental Experimental Phase cluster_computational Computational Phase Experimental Design Experimental Design Isotope Labeling Isotope Labeling Experimental Design->Isotope Labeling Metabolite Extraction & Derivatization Metabolite Extraction & Derivatization Isotope Labeling->Metabolite Extraction & Derivatization Data Input Data Input Isotope Labeling->Data Input Extracellular Rates MS Analysis MS Analysis Metabolite Extraction & Derivatization->MS Analysis MS Analysis->Data Input Mass Isotopomer Distributions Flux Calculation Flux Calculation Data Input->Flux Calculation Flux Calculation->Flux Calculation Statistical Analysis Statistical Analysis Flux Calculation->Statistical Analysis Flux Map Visualization Flux Map Visualization Statistical Analysis->Flux Map Visualization Biological Interpretation Biological Interpretation Flux Map Visualization->Biological Interpretation

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

G cluster_platform Platform cluster_interface User Interface cluster_mfa_type MFA Type MATLAB MATLAB C++/Python C++/Python GUI GUI CLI CLI Steady-State Steady-State Non-Stationary Non-Stationary Metran Metran Metran->MATLAB Metran->GUI Metran->Steady-State INCA INCA INCA->MATLAB INCA->GUI INCA->Steady-State INCA->Non-Stationary OpenFLUX2 OpenFLUX2 OpenFLUX2->MATLAB OpenFLUX2->CLI OpenFLUX2->Steady-State 13CFLUX2 13CFLUX2 13CFLUX2->C++/Python 13CFLUX2->CLI 13CFLUX2->Steady-State

Caption: Logical relationships between 13C-MFA software tools based on their core attributes.

References

Justification for Selecting a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating cellular metabolism and understanding disease states. This guide provides a comparative overview of commonly used 13C-labeled metabolic tracers, with a special focus on the justification for selecting alternatives to 13C fumarate for metabolic flux analysis.

While 13C fumarate has emerged as a valuable tool in specific imaging applications, its utility as a general metabolic tracer for quantifying intracellular flux is limited. This guide will delve into the reasons for this and present the strengths of more established tracers like 13C glucose and 13C glutamine, supported by the principles of 13C Metabolic Flux Analysis (MFA).

Key Considerations for Metabolic Tracer Selection

The ideal metabolic tracer should readily enter the cell and be metabolized through pathways of interest, leading to a distinct and measurable incorporation of the stable isotope into downstream metabolites. The choice of tracer is critical and dictates the precision with which metabolic fluxes can be estimated.[1] A systematic evaluation of available tracers is crucial for designing informative experiments.[1]

13C Fumarate: A Niche Application Tracer

Recent advancements have highlighted the use of hyperpolarized [1,4-13C2]fumarate as a sensitive probe for detecting cell necrosis.[2] In necrotic cells, the enzyme fumarase is released, converting the injected hyperpolarized 13C fumarate to 13C malate, a reaction that is readily detectable by magnetic resonance spectroscopy (MRS).[2][3] However, the transport of fumarate across the cell membrane of viable cells is a relatively slow process.[3] This slow uptake significantly limits its utility for tracing the dynamics of intracellular metabolic pathways like the Tricarboxylic Acid (TCA) cycle in real-time flux analysis studies.

Established Alternatives: 13C Glucose and 13C Glutamine

For comprehensive metabolic flux analysis, uniformly labeled 13C glucose ([U-13C]-glucose) and 13C glutamine ([U-13C]-glutamine) are the tracers of choice, providing broad insights into central carbon metabolism.

  • 13C Glucose: As the primary fuel source for many cells, 13C glucose is extensively used to trace glycolysis, the pentose phosphate pathway (PPP), and its entry into the TCA cycle. Different isotopomers of glucose, such as [1,2-13C2]glucose, can provide more precise estimates for glycolysis and the PPP.[1]

  • 13C Glutamine: Glutamine is another key nutrient that fuels the TCA cycle through a process called glutaminolysis. [U-13C5]glutamine has been identified as the preferred tracer for analyzing TCA cycle fluxes.[1]

The combination of data from parallel labeling experiments using both 13C glucose and 13C glutamine provides a more comprehensive and robust analysis of cellular metabolism.

Quantitative Comparison of Common Metabolic Tracers

Due to the limited application of non-hyperpolarized 13C fumarate as a metabolic tracer for flux analysis, a direct quantitative comparison with 13C glucose and 13C glutamine is not available in the current scientific literature. The following table summarizes the primary applications and insights gained from the most common tracers.

TracerPrimary Metabolic Pathways TracedKey Insights
[U-13C] Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Pyruvate)Glucose uptake and oxidation rates, PPP activity, contribution of glucose to TCA cycle intermediates.
[1,2-13C2] Glucose Glycolysis, Pentose Phosphate PathwayProvides more precise estimates of glycolytic and PPP fluxes compared to uniformly labeled glucose.[1]
[U-13C] Glutamine TCA Cycle (via Glutaminolysis), Reductive CarboxylationGlutamine uptake and contribution to TCA cycle anaplerosis, assessment of reductive carboxylation activity.
Hyperpolarized [1,4-13C2] Fumarate Fumarate to Malate conversion (extracellular)Detection of cell necrosis.[2]

Experimental Protocols

A general workflow for a 13C metabolic tracing experiment is outlined below. Specific details will vary based on the cell type, tracer used, and the analytical platform.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the 13C-labeled tracer. The concentration of the tracer should be similar to the physiological concentration of the unlabeled metabolite.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites and to reach a metabolic steady state.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

LC-MS Analysis
  • Sample Preparation: Dry the metabolite extract and reconstitute it in a solvent compatible with the Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • LC Separation: Separate the metabolites using a suitable LC column and gradient.

  • MS Detection: Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

Data Analysis
  • Peak Integration: Integrate the peak areas for each metabolite and its isotopologues.

  • Isotopologue Distribution Analysis: Correct for the natural abundance of 13C and determine the fractional enrichment of the tracer in each metabolite.

  • Metabolic Flux Analysis (MFA): Use computational models to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.

Visualizing Metabolic Pathways and Workflows

Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the central role of the TCA cycle in cellular metabolism, showing the entry points for carbons from glucose (via Acetyl-CoA) and glutamine (via α-Ketoglutarate).

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG

A simplified diagram of the Tricarboxylic Acid (TCA) Cycle.
Experimental Workflow for 13C Metabolic Tracing

This diagram outlines the key steps involved in a typical 13C metabolic tracing experiment, from cell culture to data analysis.

Experimental_Workflow cluster_lab Laboratory Workflow cluster_computational Computational Analysis Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Isotopologue Distribution Analysis Isotopologue Distribution Analysis Data Processing->Isotopologue Distribution Analysis Metabolic Flux Analysis Metabolic Flux Analysis Isotopologue Distribution Analysis->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

A general workflow for 13C metabolic flux analysis.

References

Assessing Anaplerotic Pathways: A Comparative Guide to Using ¹³C Fumarate and Other Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplerosis, from the Greek for 'to fill up,' refers to the vital metabolic pathways that replenish the intermediates of the tricarboxylic acid (TCA) cycle. These intermediates are often diverted for biosynthetic processes (cataplerosis), and maintaining their levels is crucial for cellular energy production and biosynthesis.[1][2] This guide provides a comparative analysis of using ¹³C-labeled fumarate to assess these anaplerotic fluxes, alongside other commonly used isotopic tracers.

The Role of ¹³C Fumarate in Tracing Anaplerosis

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways.[3] By introducing a substrate enriched with a heavy isotope like ¹³C, researchers can track its conversion into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

¹³C-labeled fumarate is a specific tracer for assessing the flux through the latter part of the TCA cycle. Once it enters the mitochondria, it is converted to malate and subsequently to oxaloacetate. The incorporation of ¹³C from fumarate into these and other connected metabolites provides a direct measure of the pathway's activity. Hyperpolarized [1,4-¹³C₂]fumarate, in particular, has been utilized in magnetic resonance imaging to detect cellular necrosis by observing its conversion to malate in cells with compromised membranes.[4]

Comparison of Anaplerotic Tracers

While ¹³C fumarate offers specific insights, other tracers like ¹³C-labeled glucose and glutamine are more commonly used to gain a broader understanding of central carbon metabolism and anaplerosis. The choice of tracer is critical and depends on the specific anaplerotic pathway under investigation.[5]

For instance, [U-¹³C]glucose will label pyruvate, which can then form oxaloacetate via pyruvate carboxylase, a key anaplerotic reaction. This results in M+3 labeled TCA cycle intermediates.[6] [U-¹³C₅]glutamine is considered an excellent tracer for the TCA cycle, as it directly enters the cycle as α-ketoglutarate.[5][7]

Below is a comparative summary of these key tracers:

TracerPrimary Anaplerotic Pathway MeasuredKey Labeled MetabolitesAdvantagesLimitations
[U-¹³C₄]Fumarate Fumarase, Malate DehydrogenaseMalate, Aspartate (from Oxaloacetate), CitrateDirectly traces the latter half of the TCA cycle. Useful for studying conditions where fumarate metabolism is specifically altered.[8]Provides limited information on pyruvate carboxylase or glutaminolysis, the major anaplerotic pathways.
[U-¹³C₆]Glucose Pyruvate CarboxylaseM+3 Malate, M+3 Aspartate, M+3 Fumarate, M+2 CitrateExcellent for quantifying the contribution of glucose to anaplerosis via pyruvate carboxylase.[6][9]Labeling patterns can become complex due to multiple turns of the TCA cycle.[6]
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway, Pyruvate DehydrogenaseLabeled glycolytic intermediates, Acetyl-CoAProvides precise estimates for glycolysis and the pentose phosphate pathway.[5][7]Less direct measure of anaplerosis compared to [U-¹³C₆]glucose.
[U-¹³C₅]Glutamine GlutaminolysisM+4 Citrate, M+4 α-Ketoglutarate, M+4 Succinate, M+4 MalateConsidered the preferred tracer for general TCA cycle flux analysis.[5][7] Directly traces the major anaplerotic pathway in many cancer cells.May not fully capture anaplerosis from glucose or other substrates.

Experimental Protocols

The following provides a generalized workflow for a stable isotope labeling experiment, followed by a specific protocol for using ¹³C fumarate.

General ¹³C Labeling Experimental Workflow
  • Cell Culture/Model System: Culture cells to a desired confluency or prepare the animal model. For in vivo studies, fasting may be required to improve label incorporation.[3]

  • Isotope Administration: Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose). The labeling duration can range from minutes to hours depending on the metabolic rates of the pathways being studied.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.[10]

  • Data Analysis: Correct the raw data for the natural abundance of ¹³C. The resulting mass isotopomer distributions are used to calculate metabolic fluxes.[11]

Specific Protocol: Assessing Anaplerosis with [U-¹³C₄]Fumarate
  • Objective: To quantify the contribution of exogenous fumarate to the TCA cycle intermediate pools in cultured cells.

  • Materials:

    • Cultured cells (e.g., HEK293)

    • DMEM medium lacking fumarate

    • [U-¹³C₄]Fumarate

    • Methanol, Water, Chloroform (all HPLC grade, kept cold)

    • LC-MS/MS system

  • Procedure:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Remove the standard growth medium and replace it with DMEM containing 1 mM [U-¹³C₄]Fumarate.

    • Incubate for a defined period (e.g., 1, 4, or 8 hours) at 37°C and 5% CO₂.

    • After incubation, aspirate the medium and quickly wash the cells with cold saline.

    • Immediately add 1 mL of cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge at high speed to pellet cell debris.

    • Analyze the supernatant containing the metabolites by LC-MS/MS to determine the fractional enrichment of ¹³C in malate, aspartate, and other TCA cycle intermediates.

Data Presentation

The primary data from a ¹³C tracing experiment is the mass isotopomer distribution (MID) for each measured metabolite. This shows the fraction of each metabolite that contains 0, 1, 2, ...n ¹³C atoms (M+0, M+1, M+2, ... M+n).[6] The table below shows hypothetical fractional enrichment data from an experiment comparing different tracers.

MetaboliteFractional Enrichment from [U-¹³C₆]GlucoseFractional Enrichment from [U-¹³C₅]GlutamineFractional Enrichment from [U-¹³C₄]Fumarate
Citrate (M+2) 0.450.100.05
Citrate (M+3) 0.150.020.01
Citrate (M+4) 0.050.550.02
α-Ketoglutarate (M+4) 0.040.500.01
Succinate (M+4) 0.030.480.10
Fumarate (M+4) 0.020.450.85
Malate (M+3) 0.180.030.05
Malate (M+4) 0.020.460.80
Aspartate (M+3) 0.160.030.04
Aspartate (M+4) 0.020.440.75

This is example data for illustrative purposes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic studies.

Anaplerotic_Pathways cluster_TCA TCA Cycle Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glutaminolysis Glutaminolysis alphaKG α-Ketoglutarate Glutaminolysis->alphaKG (Anaplerosis) Glucose Glucose ([U-13C6]Glucose) Glucose->Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC (Anaplerosis) Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine ([U-13C5]Glutamine) Glutamine->Glutaminolysis (Anaplerosis) Succinate Succinate alphaKG->Succinate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Citrate->alphaKG Fumarate Fumarate ([U-13C4]Fumarate) Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Experimental_Workflow cluster_0 Experiment cluster_1 Analysis cluster_2 Interpretation A 1. Cell Culture / Animal Model Prep B 2. 13C Tracer Administration A->B C 3. Quench Metabolism & Metabolite Extraction B->C D 4. MS or NMR Analysis C->D E 5. Raw Data Processing D->E F 6. Natural Abundance Correction E->F G 7. Mass Isotopomer Distribution Analysis F->G H 8. Metabolic Flux Calculation G->H I 9. Biological Interpretation H->I

References

Safety Operating Guide

Proper Disposal of (E)-(1,4-13C2)but-2-enedioic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (E)-(1,4-13C2)but-2-enedioic acid, a stable isotope-labeled compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Hazard Identification and Safety Precautions

This compound, an isotopically labeled form of fumaric acid, is classified as a combustible solid that can cause serious eye irritation.[1][2][3][4] It may also be harmful if inhaled, swallowed, or absorbed through the skin, leading to respiratory tract and skin irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Table 1: Key Safety and Hazard Information

PropertyInformationCitations
GHS Hazard Class Eye Irritation (Category 2A)[2][4]
Hazard Statements H319: Causes serious eye irritation[1][2][4]
Signal Word Warning[1][4]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[1]
Recommended PPE Safety goggles/face shield, protective gloves, lab coat[1][2]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide[1][2]

Experimental Protocol: Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Methodology:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1][2]

  • Don PPE: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1][2]

  • Contain the Spill: Prevent the powder from spreading.

  • Clean-up: Gently sweep up the spilled solid material, avoiding the creation of dust.[1][2] Place the collected material into a suitable, labeled, and closed container for disposal.[1][2] Do not use water to flush the area, as this can spread the chemical.[1]

  • Decontaminate: After the solid material has been collected, clean the spill area with a damp cloth or paper towel. Dispose of all cleaning materials in the same sealed container as the spilled chemical.

  • Wash Hands: Thoroughly wash hands with soap and water after completing the clean-up.[2]

Disposal Procedure for Unused Product and Contaminated Waste

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As this compound is labeled with a stable isotope (¹³C), no special precautions for radioactivity are necessary.[5][] The disposal procedure is the same as for unlabeled fumaric acid.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid cross-contamination.[7]

  • Containerization: Place the waste, including any contaminated materials such as gloves, wipes, and weighing papers, into a clearly labeled, sealed container.[2][3] The label should include the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[3]

  • Waste Pick-up: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain.[1][2][7]

  • Empty Containers: Dispose of the original, empty container as unused product unless it has been thoroughly decontaminated.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_spill_procedure Spill Response Protocol cluster_routine_disposal Routine Disposal Protocol cluster_final_disposal Final Disposal start Identify Waste: This compound spill Is it a spill? start->spill ppe_spill Wear appropriate PPE spill->ppe_spill Yes ppe_routine Wear appropriate PPE spill->ppe_routine No contain_spill Contain and sweep up solid (avoid creating dust) ppe_spill->contain_spill containerize_spill Place in a sealed, labeled container contain_spill->containerize_spill store_waste Store in designated hazardous waste area containerize_spill->store_waste containerize_routine Place waste in a sealed, labeled container ppe_routine->containerize_routine containerize_routine->store_waste contact_ehs Contact EHS for pick-up and disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (E)-(1,4-13C2)but-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of (E)-(1,4-13C2)but-2-enedioic acid, a labeled form of fumaric acid. The isotopic labeling does not significantly alter the chemical's hazard profile; therefore, the safety precautions are based on the known properties of fumaric acid.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or glasses.[1] A face shield should be used in conjunction with goggles when there is a risk of splashing.[2]To prevent eye irritation or serious eye damage from dust or splashes.[1][3]
Hand Protection Acid-resistant gloves such as PVC, neoprene, or nitrile rubber.[4]To protect the skin from irritation.[2][3]
Skin and Body Protection Lab coat or other suitable protective clothing to prevent skin contact.[1][2]To avoid skin irritation and contamination of personal clothing.[3]
Respiratory Protection In case of inadequate ventilation or the potential for dust generation, a NIOSH-approved respirator for acid gas and particulates should be worn.[2][3]To prevent irritation of the respiratory tract.[3]

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Handle in a well-ventilated area to minimize dust inhalation.[2]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from strong oxidizing agents.[3]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the spilled solid material, minimizing dust generation.[3] Moisten slightly to prevent dusting if necessary.[3]

  • Collect the spilled material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Assess Hazards B Select & Don PPE A->B Proceed with caution C Weighing & Transfer B->C Enter work area D Experimentation C->D Material ready E Decontaminate Workspace D->E Experiment complete F Dispose of Waste E->F Cleaned area G Doff & Store PPE F->G Waste secured

Fig. 1: Safe Handling Workflow

Logical Relationship of Safety Measures

The implementation of safety measures follows a logical hierarchy to ensure maximum protection.

A Engineering Controls (e.g., Fume Hood) B Administrative Controls (e.g., SOPs, Training) A->B C Personal Protective Equipment (PPE) B->C

Fig. 2: Hierarchy of Safety Controls

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.